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  • Product: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline
  • CAS: 2411221-07-1

Core Science & Biosynthesis

Foundational

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline CAS number 2411221-07-1

In-Depth Technical Guide: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (CAS 2411221-07-1) in Drug Discovery Executive Summary & Structural Profiling 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (CAS 2411221-07-1) is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (CAS 2411221-07-1) in Drug Discovery

Executive Summary & Structural Profiling

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (CAS 2411221-07-1) is a specialized, highly reactive aryl glycidyl ether intermediate utilized in advanced organic synthesis and drug discovery[1]. Featuring a quinoline core substituted with a methyl group at the C3 position and an oxirane-containing glycidyloxy moiety at the C5 position, this molecule serves as a critical upstream precursor. Its primary utility lies in the synthesis of complex aryloxypropanolamines—a privileged pharmacophore historically essential for β-adrenergic receptor antagonists (beta-blockers) and increasingly utilized in the design of targeted kinase inhibitors and novel G-protein coupled receptor (GPCR) modulators[2].

Table 1: Physicochemical and Structural Profile

PropertyValue
Chemical Name 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline
CAS Number 2411221-07-1
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Core Scaffold Quinoline
Reactive Moiety Epoxide (Oxirane ring)
Primary Application Electrophilic intermediate for nucleophilic ring-opening

Mechanistic Synthesis & Upstream Precursors

The synthesis of aryl glycidyl ethers like 3-methyl-5-(oxiran-2-ylmethoxy)quinoline relies on the alkylation of a phenolic precursor (3-methylquinolin-5-ol) with epichlorohydrin (ECH)[3].

Causality in Experimental Design: To achieve high yields and prevent the formation of symmetric diethers (dimerization), epichlorohydrin is typically introduced in significant molar excess. The reaction is driven by a base, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), or sodium hydroxide (NaOH) under phase-transfer catalysis (PTC) conditions. The base deprotonates the quinolinol to form a highly nucleophilic phenoxide ion. This phenoxide attacks the less sterically hindered terminal carbon of epichlorohydrin via an Sₙ2 mechanism, displacing the chloride leaving group to form a chlorohydrin intermediate. Under the basic reaction conditions, the chlorohydrin rapidly undergoes an intramolecular cyclization, reforming the strained epoxide ring to yield the final aryl glycidyl ether[2].

SynthesisWorkflow A 3-Methylquinolin-5-ol (Phenol Precursor) D 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (CAS: 2411221-07-1) A->D Alkylation (SN2 & Ring Closure) B Epichlorohydrin (Alkylating Agent) B->D C Base (K2CO3) Solvent (DMF) C->D F Aryloxypropanolamine Derivative (Active API) D->F Regioselective Ring-Opening E Amine Nucleophile (e.g., Isopropylamine) E->F

Caption: Workflow from phenol alkylation via epichlorohydrin to the final aryloxypropanolamine API.

Downstream Derivatization: The Aryloxypropanolamine Pharmacophore

The true value of 3-methyl-5-(oxiran-2-ylmethoxy)quinoline lies in its downstream derivatization. The oxirane ring is highly strained, making it an excellent electrophile for regioselective nucleophilic ring-opening by primary or secondary amines (e.g., isopropylamine or tert-butylamine)[2].

Mechanistic Causality: Under neutral or basic conditions, the incoming amine nucleophile attacks the less substituted terminal carbon of the epoxide due to steric hindrance at the internal carbon. This regioselective opening yields a 1-aryloxy-3-amino-propan-2-ol derivative. This specific spatial arrangement—an aromatic ring linked via an ether oxygen to a beta-hydroxy amine—is the structural prerequisite for binding to the orthosteric site of β-adrenergic receptors[2]. The quinoline nitrogen introduces an additional hydrogen bond acceptor, which can be leveraged to fine-tune receptor subtype selectivity or target alternative kinase domains.

SignalingPathway Ligand Aryloxypropanolamine Derivative Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Competitive Binding GProtein G_s Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Alpha Subunit Binding cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Response Cellular Response (e.g., Heart Rate Modulation) PKA->Response Phosphorylation Cascade

Caption: GPCR signaling cascade modulated by aryloxypropanolamine derivatives.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocol details the conversion of the epoxide intermediate into a bioactive aryloxypropanolamine using microwave-assisted synthesis, which significantly reduces reaction times and improves yields compared to conventional heating[4].

Protocol: Microwave-Assisted Epoxide Ring-Opening

  • Reagent Preparation: In a microwave-safe reaction vial, dissolve 1.0 equivalent of 3-methyl-5-(oxiran-2-ylmethoxy)quinoline in a minimal amount of absolute ethanol (or run solvent-free if the amine is liquid at room temperature).

  • Amine Addition: Add 3.0 to 5.0 equivalents of the chosen amine (e.g., isopropylamine). Causality: An excess of amine is critical to prevent the newly formed secondary amine product from reacting with another epoxide molecule, which would form an unwanted tertiary amine dimer[2].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 150 W, 60–80°C) for 10–15 minutes[4].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The epoxide precursor will appear as a less polar spot (higher Rf). The successful formation of the product is validated by the disappearance of the epoxide spot and the emergence of a more polar spot (lower Rf) that stains positive with ninhydrin (indicating the presence of an amine).

  • Work-Up: Evaporate the excess amine and solvent under reduced pressure. Redissolve the crude residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography or recrystallization to obtain the pure 1-(3-methylquinolin-5-yloxy)-3-(isopropylamino)propan-2-ol.

Analytical Validation

Rigorous analytical validation of the 3-methyl-5-(oxiran-2-ylmethoxy)quinoline intermediate is required before proceeding to downstream steps[1].

  • LC-MS: Electrospray ionization (ESI) should yield a prominent [M+H]⁺ peak at m/z 216.2, confirming the molecular weight of 215.25 g/mol .

  • ¹H NMR (CDCl₃, 400 MHz): The oxirane ring presents a highly distinctive signature. Look for a multiplet at ~3.3–3.5 ppm corresponding to the methine proton of the epoxide. The terminal methylene protons of the epoxide will appear as two distinct doublets of doublets (typically around 2.7 ppm and 2.9 ppm) due to their diastereotopic nature in the strained ring. The methylene bridge connecting the oxygen to the epoxide will appear around 4.0–4.3 ppm.

References

  • Title: Oxirane quinoline | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Discovery and development of beta-blockers Source: Wikipedia URL: 2

  • Title: Ring opening of aryloxyepoxides 1a–f with isopropylamine 2 under MW irradiation Source: ResearchGate URL: 4

  • Title: Chemical structure and synthesis of practolol Source: Benchchem URL: 3

  • Title: 2411221-07-1 | 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline Source: BLD Pharm URL: 1

Sources

Exploratory

Engineering Efficacy: A Technical Whitepaper on the Biological Activity and Mechanism of Novel Quinoline Derivatives

Executive Summary: The Quinoline Renaissance in Targeted Therapeutics The quinoline scaffold (1-azanaphthalene) stands as a quintessential "privileged structure" in medicinal chemistry. Historically recognized for its an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Renaissance in Targeted Therapeutics

The quinoline scaffold (1-azanaphthalene) stands as a quintessential "privileged structure" in medicinal chemistry. Historically recognized for its antimalarial properties (e.g., chloroquine) and broad-spectrum antimicrobial activity, the quinoline core has undergone a renaissance in modern oncology and targeted drug discovery.

Rather than relying on non-specific cytotoxicity, contemporary drug development leverages the structural versatility of the quinoline ring to design highly selective modulators of complex biological pathways. By manipulating substitutions at the C-3, C-4, and C-6 positions, researchers have engineered novel derivatives that act as precision kinase inhibitors, topoisomerase poisons, and dual-action receptor blockers[1]. This whitepaper dissects the mechanistic pathways, quantitative efficacy, and the self-validating experimental workflows required to evaluate these novel quinoline derivatives.

Mechanistic Pathways & Target Engagement

Precision Kinase Inhibition (The c-Met / EGFR and PI3K Axes)

The dysregulation of receptor tyrosine kinases (RTKs) such as c-Met and Epidermal Growth Factor Receptor (EGFR) is a primary driver of tumor genesis, promoting survival processes like angiogenesis and metastasis[2]. Extracellular activation of these receptors triggers intracellular signaling cascades, most notably the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways[3].

Novel quinoline derivatives are highly effective at competing with ATP for the highly conserved ATP-binding pocket of these kinases. For instance, 3,6-disubstituted quinoline derivatives have demonstrated profound selectivity for c-Met over other kinases, effectively silencing downstream signaling[2]. Furthermore, recent breakthroughs have identified 4,6-disubstituted quinoline derivatives that exhibit highly selective, nanomolar inhibition of the NAK (NUMB-associated kinase) family, specifically Cyclin G-associated kinase (GAK), offering a novel therapeutic approach for childhood cancers like Ewing Sarcoma[4].

SignalingPathway Ligand HGF / EGF Receptor c-Met / EGFR Ligand->Receptor Activates PI3K PI3K / MEK Receptor->PI3K Phosphorylates Quinoline Quinoline Inhibitor Quinoline->Receptor Blocks ATP Site Quinoline->PI3K Dual Inhibition AKT AKT / ERK PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibition triggers

Fig 1: Quinoline-mediated inhibition of c-Met/EGFR signaling pathways driving tumor proliferation.

Topoisomerase II Poisoning & DNA Intercalation

Beyond kinase inhibition, the planar, electron-deficient nature of the bicyclic quinoline aromatic system allows certain derivatives to act as DNA intercalators[5]. By slipping between DNA base pairs, these compounds stabilize the transient DNA-topoisomerase II cleavage complex. This "poisoning" of the enzyme prevents the religation of DNA strands, leading to an accumulation of double-strand breaks that halt the cell cycle and force the malignant cell into apoptosis[6].

Quantitative Biological Activity

The structural optimization of the quinoline scaffold has yielded compounds with exceptional potency. The table below summarizes the quantitative biological activity of both foundational FDA-approved quinoline drugs and novel experimental derivatives across various targets and cell lines.

Compound / DerivativePrimary TargetIC50 (Target/Enzyme)Cell Line (Phenotype)IC50 (Cellular)
Cabozantinib (FDA-Approved) c-Met / VEGFR21.3 nM / 0.035 nMMedullary Thyroid~0.5 μM
Quinoline 26 (Novel 3,6-disubstituted) c-Met Kinase9.3 nMMKN45 (Gastric Cancer)0.093 μM
Compound 3a (Novel 4,6-disubstituted) GAK (NAK Family)Nanomolar rangeEwing Sarcoma< 5.0 μM
Quinoline 38 (Novel Phenylsulfonylurea) PI3K / mTOR0.72 μM / 2.62 μMMCF-7 (Breast Cancer)~1.5 μM

(Data synthesized from recent in vitro enzymatic and antiproliferative assays[2],[4]).

Causality in Experimental Design: Self-Validating Protocols

To rigorously evaluate the biological activity of a novel quinoline derivative, a single assay is scientifically insufficient. Phenotypic cell death does not confirm target engagement, and biochemical binding does not guarantee cellular permeability. Therefore, as an Application Scientist, one must design a self-validating experimental workflow .

The logic is sequential: We first prove direct biophysical binding to the target (Thermal Shift), we then prove it kills the target cell (MTT), and finally, we prove the cell died because the specific target was inhibited (Western Blot).

Workflow Synthesis 1. Library Synthesis (Quinoline Scaffold) ThermalShift 2. Thermal Shift Assay (Target Binding) Synthesis->ThermalShift Primary Screen MTT 3. MTT Assay (Cell Viability) ThermalShift->MTT High Affinity Hits WesternBlot 4. Western Blot (Mechanistic Validation) MTT->WesternBlot Verify Phenotype WesternBlot->Synthesis SAR Optimization InVivo 5. Xenograft Models (In Vivo Efficacy) WesternBlot->InVivo Lead Candidate

Fig 2: Self-validating experimental workflow for evaluating novel quinoline kinase inhibitors.

Protocol 1: High-Throughput Kinase Selectivity Profiling (Thermal Shift Assay)

Causality: Why start with a thermal shift assay? Because cellular assays cannot distinguish between on-target kinase inhibition and off-target chemical toxicity. The thermal shift assay isolates the direct thermodynamic interaction between the quinoline ligand and the kinase's ATP-binding pocket[7].

Step-by-Step Methodology:

  • Protein Preparation: Purify the recombinant target kinase (e.g., c-Met or GAK) and dilute it to a 2 μM concentration in an optimized assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Addition: Add a hydrophobic fluorescent dye (e.g., SYPRO Orange at 5X final concentration). This dye fluoresces only when it binds to the hydrophobic core of the protein exposed during thermal unfolding.

  • Compound Incubation: Dispense the novel quinoline derivative (10 μM final concentration) into a 384-well microplate containing the protein-dye mixture. Include DMSO as a negative vehicle control and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control[7].

  • Thermal Cycling: Subject the plate to a temperature gradient (typically 25°C to 95°C at a ramp rate of 0.05°C/sec) using a real-time PCR system.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve. A positive shift ( ΔTm​>2∘C ) indicates that the quinoline derivative has successfully bound to and thermodynamically stabilized the kinase.

Protocol 2: Cell Viability (MTT) & Mechanistic Validation (Western Blot)

Causality: Once direct binding is established, we must confirm that the compound penetrates the cell membrane and induces the desired phenotype (e.g., halted proliferation). However, the MTT assay only confirms the what (cell death). By coupling it directly with Western Blotting, we confirm the how—validating that the cell death is a direct consequence of silencing the specific signaling cascade identified in Protocol 1.

Step-by-Step Methodology:

  • Cell Culture & Treatment (MTT): Seed target cancer cells (e.g., MKN45 or Ewing Sarcoma cell lines) at 5×103 cells/well in 96-well plates. Treat with serial dilutions of the quinoline derivative (0.01 μM to 100 μM) for 72 hours.

  • Viability Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism reduce MTT into an insoluble purple formazan. Solubilize the formazan and measure absorbance at 570 nm to calculate the cellular IC50​ .

  • Lysate Preparation (Western Blot): In a parallel 6-well plate, treat the cells with the exact IC50​ concentration of the compound for 24 hours. Lyse the cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors to perfectly preserve the intracellular phosphorylation states.

  • Electrophoresis & Transfer: Separate 30 μg of total protein per lane via SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against both total and phosphorylated targets (e.g., anti-c-Met, anti-p-c-Met, anti-AKT, anti-p-AKT).

  • Detection & Validation: Use HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) to visualize the protein bands. A distinct reduction in the phosphorylated protein band (e.g., p-AKT) relative to the total protein band confirms that the quinoline derivative successfully penetrated the cell and inhibited its specific intracellular target.

References

  • Martorana A, La Monica G, Lauria A. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, 2020. URL:[Link]

  • Gentz CB, et al. "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma." Archiv der Pharmazie, 2026. URL:[Link]

  • Jain S, et al. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, 2019. URL:[Link]

Sources

Foundational

The Quinoline Pharmacophore: A Comprehensive Guide to Therapeutic Targets and Mechanistic Workflows

Executive Summary The quinoline (1-azanaphthalene) nucleus is one of the most privileged and versatile scaffolds in rational drug design. Characterized by its planar aromatic structure, variable lipophilicity, and precis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline (1-azanaphthalene) nucleus is one of the most privileged and versatile scaffolds in rational drug design. Characterized by its planar aromatic structure, variable lipophilicity, and precise hydrogen-bonding capabilities, the quinoline framework allows for the targeted modulation of diverse biological systems. This technical whitepaper explores the causality behind quinoline's three primary therapeutic targets: parasitic heme detoxification, bacterial type II topoisomerases, and mammalian receptor tyrosine kinases (RTKs).

Antimalarial Targeting: Plasmodium Heme Detoxification

Mechanistic Causality

During the intraerythrocytic stage of infection, Plasmodium falciparum survives by degrading host hemoglobin within its highly acidic digestive vacuole (pH ~5.0). This catabolic process releases toxic free heme (Fe²⁺-protoporphyrin IX), which rapidly oxidizes to hematin (Fe³⁺) [[1]](). To prevent cellular toxicity, the parasite polymerizes hematin into inert hemozoin crystals.

Quinoline derivatives, such as chloroquine, exploit this vulnerability through a mechanism known as "pH trapping." As weakly basic amines, quinolines diffuse freely into the digestive vacuole but become protonated and trapped in the acidic environment [[2]](). Once concentrated, the quinoline nucleus forms a stable π−π coordination complex with hematin. This complex caps the growing hemozoin polymer, halting further crystallization. The subsequent accumulation of unbound, redox-active heme generates a lethal burst of reactive oxygen species (ROS), leading to lipid peroxidation and parasitic membrane lysis [[1]]().

Self-Validating Protocol: Cell-Free β -Hematin Inhibition Assay

Causality: By removing the biological complexity of the parasite, this cell-free assay isolates the thermodynamic interaction between the drug and heme. It validates that the compound's primary mechanism is direct crystallization inhibition rather than off-target cytotoxicity.

  • Hematin Solubilization: Dissolve 50 mg of hemin chloride in 10 mL of 0.1 M NaOH to yield a reactive hematin stock solution.

  • Drug Incubation: In a 96-well microtiter plate, combine 50 µL of the hematin solution with 50 µL of the quinoline derivative at varying concentrations (0.1 to 100 µM).

  • Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate β -hematin crystallization. Incubate the plate at 37°C for 18 hours.

  • Washing (Critical Step): Centrifuge the plate at 3000 rpm for 10 minutes and discard the supernatant. Wash the resulting pellet with 200 µL of DMSO to dissolve unreacted heme and non-crystallized drug-heme complexes. Note: Only true β -hematin crystals resist DMSO solubilization.

  • Quantification: Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure the absorbance at 405 nm using a spectrophotometer. Calculate the IC₅₀ of crystallization inhibition.

HemeDetox Heme Host Hemoglobin Degradation FreeHeme Toxic Free Heme (Fe2+ to Fe3+) Heme->FreeHeme Digestion Hemozoin Inert Hemozoin Crystals FreeHeme->Hemozoin Polymerization Complex Drug-Heme Complex (Toxic) FreeHeme->Complex Trapped Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->FreeHeme Binds Complex->Hemozoin Blocks ROS ROS Generation & Membrane Lysis Complex->ROS Accumulation

Mechanism of quinoline-induced heme toxicity in Plasmodium.

Antibacterial Targeting: DNA Gyrase and Topoisomerase IV

Mechanistic Causality

Fluoroquinolones are broad-spectrum antibacterial agents that target bacterial type II topoisomerases—specifically DNA gyrase and Topoisomerase IV—which are essential for managing DNA supercoiling during replication 3. Unlike traditional enzyme inhibitors that block catalytic sites, quinolones act as "topoisomerase poisons." They bind directly to the enzyme-DNA cleavage complex, stabilizing transient double-strand breaks. When the bacterial replication fork collides with these stabilized, rigid complexes, it triggers irreversible chromosome fragmentation and rapid bactericidal death 4.

Quantitative Target Affinity Data

The target preference of quinolines often depends on the bacterial species and the specific structural modifications of the drug.

CompoundTarget OrganismPrimary TargetMIC (µg/mL)Target IC₅₀ (µg/mL)
Ciprofloxacin Escherichia coliDNA Gyrase0.015~0.5
Ciprofloxacin Staphylococcus aureusTopoisomerase IV0.25~10.0
NXL101 (Novel)Escherichia coliTopoisomerase IV0.5~2.0
NXL101 (Novel)Staphylococcus aureusDNA Gyrase0.12~0.5
Self-Validating Protocol: DNA Supercoiling Inhibition Assay

Causality: To distinguish between non-specific membrane disruption and true topoisomerase poisoning, this assay measures the ATP-dependent conversion of relaxed plasmid DNA to a supercoiled state, definitively proving the compound's direct action on the isolated enzyme.

  • Substrate Preparation: Prepare 0.5 µg of relaxed pBR322 plasmid DNA in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, and 2 mM DTT.

  • Complex Formation: Add 1 U of purified E. coli DNA gyrase and the quinoline derivative at varying concentrations. Incubate at 25°C for 10 minutes to allow the drug-enzyme-DNA cleavage complex to form.

  • ATP Initiation: Add 1 mM ATP to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 mM EDTA, 0.5% SDS, and 0.1 mg/mL Proteinase K. Incubate for 30 minutes at 37°C to digest the gyrase and release the DNA.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel (without ethidium bromide in the gel) at 3 V/cm for 3 hours. Stain post-run with ethidium bromide.

  • Quantification: Measure the disappearance of the relaxed DNA band and the appearance of the supercoiled band via densitometry to calculate the IC₅₀.

GyraseAssay Prep Step 1: Prepare Relaxed pBR322 DNA Incubate Step 2: Add DNA Gyrase + Quinoline + ATP Prep->Incubate Reaction Step 3: Incubate 37°C (Cleavage Complex Forms) Incubate->Reaction Stop Step 4: Stop Reaction (SDS + Proteinase K) Reaction->Stop Gel Step 5: Agarose Gel Electrophoresis Stop->Gel Quant Step 6: Densitometric Quantification (IC50) Gel->Quant

Step-by-step workflow for the DNA supercoiling inhibition assay.

Anticancer Targeting: Receptor Tyrosine Kinase (RTK) Inhibition

Mechanistic Causality

In modern oncology, the quinoline scaffold is heavily utilized to design ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as c-Met, VEGFR, and EGFR 5. The nitrogen atom of the quinoline ring acts as a critical hydrogen bond acceptor, interacting precisely with the hinge region of the kinase domain. By physically blocking ATP from entering the binding pocket, quinolines prevent receptor autophosphorylation. This effectively shuts down downstream signaling cascades—specifically the Ras/Raf/MEK and PI3K/AKT/mTOR pathways—that drive tumor proliferation, survival, and angiogenesis 5.

RTKPathway Ligand Growth Factors (VEGF, EGF, HGF) RTK Receptor Tyrosine Kinases (VEGFR, EGFR, c-Met) Ligand->RTK Activates PI3K PI3K / AKT / mTOR Pathway RTK->PI3K Phosphorylates MAPK Ras / Raf / MEK Pathway RTK->MAPK Phosphorylates Quinoline Quinoline Inhibitors (ATP-competitive) Quinoline->RTK Blocks Autophosphorylation Apoptosis Apoptosis (Cell Death) Quinoline->Apoptosis Induces via Inhibition Survival Cell Proliferation & Angiogenesis PI3K->Survival Promotes MAPK->Survival Promotes

Quinoline-mediated inhibition of RTK signaling pathways in cancer.

Conclusion

The quinoline pharmacophore remains a cornerstone of medicinal chemistry. By understanding the specific causality between structural modifications and target binding—whether it is π−π stacking with heme, stabilizing DNA-topoisomerase cleavage complexes, or hydrogen-bonding in the kinase hinge region—researchers can continue to engineer highly selective, potent therapeutics.

Sources

Exploratory

In Silico Modeling of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline Interactions: A Comprehensive Guide to Covalent Docking and QM/MM Workflows

Executive Summary The rational design of targeted covalent inhibitors (TCIs) requires computational workflows that transcend classical lock-and-key docking. 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline represents a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) requires computational workflows that transcend classical lock-and-key docking. 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline represents a highly specific bifunctional architecture: its quinoline core acts as a reversible recognition scaffold, while the oxiran-2-ylmethoxy (epoxide) moiety serves as an electrophilic warhead capable of forming irreversible covalent bonds with nucleophilic amino acids.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere procedural steps. Here, we dissect the causality behind computational choices—explaining exactly why standard molecular mechanics fail at the transition state, why two-step docking is biologically accurate, and how to construct a self-validating Quantum Mechanics/Molecular Mechanics (QM/MM) pipeline to model the epoxide ring-opening event.

Molecular Anatomy & Mechanistic Rationale

To accurately model the interaction of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline with a protein target, we must first deconstruct its chemical behavior:

  • The Quinoline Scaffold: The heteroaromatic quinoline ring drives the initial non-covalent binding phase. It engages in π−π stacking with aromatic residues (e.g., Phe, Tyr, Trp) and occupies hydrophobic pockets. The 3-methyl substitution provides a specific steric vector that restricts rotational degrees of freedom, locking the pharmacophore into a favorable pre-reaction conformation.

  • The Epoxide Warhead: The oxirane ring is highly strained, making it susceptible to nucleophilic attack. Unlike Michael acceptors (e.g., acrylamides) which target cysteine almost exclusively, epoxides are versatile and can react with cysteine (thiolate), serine (alkoxide), or lysine (primary amine) depending on the microenvironment[1].

The Causality of the Attack Trajectory: In an SN​2 reaction, the nucleophile must attack the electrophilic carbon from the backside of the leaving group (the epoxide oxygen). For 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, the attack predominantly occurs at the less substituted terminal carbon of the epoxide[2]. This is driven by steric causality: the less substituted carbon presents a lower steric barrier, allowing the nucleophile to achieve the requisite ~180° attack angle with minimal energetic penalty.

Pathway S1 State A Intact Epoxide + Free Nucleophile S2 State B Transition State (SN2 Attack) S1->S2 Activation Barrier S3 State C Alkoxide Intermediate S2->S3 Ring Opening S4 State D Protonated Adduct (Stable) S3->S4 Proton Transfer

Fig 1. Mechanistic pathway of epoxide ring opening via nucleophilic attack.

Two-Step Covalent Docking Protocol

Standard molecular docking algorithms are parameterized for non-covalent interactions and cannot simulate the breaking and forming of chemical bonds. To model 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, we must employ a Two-Step Covalent Docking approach, which mimics the biological reality of covalent inhibition: first, the formation of a non-covalent Pre-Reaction Complex (PRC), followed by warhead transformation[3].

Step-by-Step Methodology: Covalent Docking

This protocol is designed to be self-validating by utilizing geometric filters before committing computational resources to bond formation.

  • Protein and Ligand Preparation:

    • Action: Generate the 3D conformers of the ligand. For the protein, calculate the pKa of active site residues using tools like PROPKA.

    • Causality: Epoxide ring opening is highly dependent on the protonation state of the nucleophile. If targeting a Cysteine, it must be modeled as a negatively charged thiolate ( S− ) to act as a strong nucleophile, or a nearby general base (e.g., Histidine) must be present to abstract the proton during the attack.

  • Pre-Reaction Complex (PRC) Sampling:

    • Action: Perform classical docking of the intact 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline into the binding site.

    • Validation: Retain only poses where the quinoline core maintains stable non-covalent anchoring (e.g., docking score < -7.0 kcal/mol).

  • Strict Geometric Filtering:

    • Action: Apply a distance and angle filter. The distance between the nucleophilic atom (e.g., Cys-S) and the terminal epoxide carbon must be ≤3.5 Å. The angle formed by Nucleophile Carbon Oxygen must be between 150° and 180°.

    • Causality: If the geometry does not support an SN​2 trajectory, the covalent bond cannot form in reality, regardless of how well the quinoline core fits.

  • Warhead Transformation & Minimization:

    • Action: For poses passing the filter, algorithmically break the epoxide C-O bond, form the new C-Nucleophile bond, and adjust the hybridization of the carbons to sp3 . Minimize the resulting adduct using a force field (e.g., OPLS4) to resolve any newly introduced steric clashes.

Quantum Mechanics/Molecular Mechanics (QM/MM) Refinement

While covalent docking generates the final adduct, it relies on classical force fields that use harmonic potentials. These potentials are mathematically incapable of describing the electronic rearrangements occurring at the transition state (TS) of the epoxide ring opening[4]. To calculate the true activation energy ( ΔG‡ ) and validate the reaction's feasibility, we must use QM/MM.

Step-by-Step Methodology: QM/MM Transition State Optimization
  • System Partitioning:

    • Primary System (QM Region): Include the oxiran-2-ylmethoxy group, the nucleophilic sidechain (e.g., Cys thiolate), and any explicit catalytic water molecules or proton donors (e.g., a nearby acidic residue)[2].

    • Secondary System (MM Region): The quinoline core, the rest of the protein, and the solvent shell.

    • Boundary Treatment: Place a hydrogen link atom at the Cα−Cβ bond of the nucleophilic residue to cap the QM region.

  • Level of Theory Selection:

    • Action: Optimize the QM region using Density Functional Theory (DFT) at the B3LYP/6-31G* level, incorporating Grimme’s D3 dispersion correction. Treat the MM region with the AMBER or CHARMM force field[5].

    • Causality: B3LYP provides an excellent balance of accuracy and computational cost for organic reactions. However, standard B3LYP underestimates van der Waals forces. The D3 dispersion correction is strictly required to accurately model the packing of the epoxide within the protein cavity.

  • Transition State Search & Validation:

    • Action: Perform a TS optimization scanning the reaction coordinate (the distance between the nucleophile and the epoxide carbon).

    • Self-Validation (Critical): Run a vibrational frequency calculation on the optimized TS structure. A valid transition state must possess exactly one imaginary frequency (typically between -200 and -500 cm−1 ), and the corresponding vibrational mode must animate the breaking of the C-O bond and the forming of the nucleophile-C bond.

QMMM_Workflow N1 1. Ligand & Target Prep (Quinoline Core + Epoxide) N2 2. Non-Covalent Docking (Pre-Reaction Complex) N1->N2 N3 3. Geometric Filtering (SN2 Attack Trajectory) N2->N3 N4 4. Covalent Bond Formation (Epoxide Ring Opening) N3->N4 N5 5. QM/MM Refinement (Transition State Modeling) N4->N5 N6 6. MD Simulation (Adduct Stability Check) N5->N6

Fig 2. End-to-end in silico workflow for modeling covalent epoxide-protein interactions.

Molecular Dynamics (MD) & Adduct Stability

Once the covalent adduct is formed and the reaction barrier is validated via QM/MM, the final step is to ensure that the covalent linkage does not induce unnatural conformational strain that would unfold the protein in a dynamic biological environment.

  • Parameterization: The covalently modified amino acid (e.g., the Cys-epoxide-quinoline adduct) is a non-standard residue. You must generate custom partial charges using the Restrained Electrostatic Potential (RESP) method at the HF/6-31G* level, and assign bond/angle parameters using the General AMBER Force Field (GAFF2).

  • Simulation: Run a 100-500 ns explicit solvent MD simulation.

  • Validation: Monitor the Root Mean Square Deviation (RMSD) of the quinoline core. If the RMSD exceeds 2.5 Å relative to the post-QM/MM structure, the covalent bond is likely introducing severe steric clashes, indicating that 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline may be a poor fit for that specific pocket despite chemical reactivity.

Quantitative Data Summaries

To contextualize the behavior of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, the following tables summarize comparative warhead reactivity and representative QM/MM energetic profiles for epoxide ring openings.

Table 1: Comparative Warhead Reactivity Profile

Understanding where the oxiran-2-ylmethoxy group sits in the landscape of targeted covalent inhibitors.

Warhead TypePrimary Target ResiduesReaction MechanismIntrinsic ReactivityReversibility
Epoxide (Oxirane) Cys, Ser, Lys SN​2 Ring OpeningModerate to HighIrreversible
Acrylamide CysMichael AdditionLow to ModerateIrreversible
Chloroacetamide Cys, Lys SN​2 SubstitutionHigh (often toxic)Irreversible
Boronic Acid Ser, ThrEsterificationLowReversible
Table 2: Representative QM/MM Energy Components for Epoxide Ring Opening

Typical energetic and geometric milestones during the nucleophilic attack on an epoxide warhead by a Cysteine thiolate, modeled at the B3LYP-D3/6-31G level.*

Reaction StateRelative Energy ( ΔG , kcal/mol)Nucleophile-Carbon Distance (Å)C-O Bond Distance (Å)Imaginary Frequency ( cm−1 )
Pre-Reaction Complex 0.0 (Baseline)3.251.43None
Transition State (TS) +14.5 to +18.22.151.85~ -350 (Validates TS)
Alkoxide Intermediate -5.41.822.40None
Protonated Adduct -22.11.812.45None

References

  • Ab Initio Quantum Mechanical and Density Functional Theory Calculations on Nucleophile- and Nucleophile and Acid-Catalyzed Opening of an Epoxide Ring: A Model for the Covalent Binding of Epoxyalkyl Inhibitors to the Active Site of Glycosidases The Journal of Organic Chemistry / ACS Figshare[Link]

  • Two-Step Covalent Docking with Attracting Cavities Journal of Chemical Information and Modeling / ACS Publications[Link]

  • Hybrid quantum/classical docking of covalent and non-covalent ligands with Attracting Cavities Scientific Reports / PMC[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Molecules / MDPI[Link]

  • QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena? Journal of Chemical Information and Modeling / ACS Publications[Link]

Sources

Foundational

Mechanism of Action Speculation for 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline: A Targeted Covalent Inhibitor Perspective

Executive Summary & Structural Rationale In the modern landscape of drug discovery, targeted covalent inhibitors (TCIs) have experienced a massive resurgence, transitioning from historical liabilities to precision medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the modern landscape of drug discovery, targeted covalent inhibitors (TCIs) have experienced a massive resurgence, transitioning from historical liabilities to precision medicines[1]. The molecule 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (3-Me-5-OMQ) represents a highly tunable chemical biological probe. By deconstructing its pharmacophore, we can project its mechanism of action (MoA) as a precision covalent modifier.

The molecule is defined by two synergistic domains:

  • The 3-Methylquinoline Scaffold (Recognition Element): Quinoline rings are privileged scaffolds in medicinal chemistry, frequently utilized to anchor molecules within hydrophobic pockets or kinase hinge regions via non-covalent interactions (e.g., hydrogen bonding, π−π stacking)[2]. The 3-methyl substitution provides steric bulk, restricting rotational degrees of freedom and enhancing lipophilicity to drive target residence time.

  • The Oxiran-2-ylmethoxy Group (Electrophilic Warhead): The terminal epoxide serves as the reactive warhead. While historically viewed with suspicion due to presumed promiscuity, epoxides are successfully utilized in over 10 FDA-approved drugs (e.g., Carfilzomib, Fosfomycin)[3]. The epoxide undergoes an SN​2 ring-opening reaction when attacked by a proximal nucleophilic amino acid residue (predominantly Cysteine, but occasionally Lysine or Histidine)[4].

The causality of this design is clear: the quinoline core drives high-affinity, reversible target engagement, positioning the epoxide warhead in precise proximity to a catalytic or allosteric nucleophile, triggering irreversible inactivation[5].

The Kinetic Framework of Covalent Inhibition

Unlike classical non-covalent drugs driven purely by equilibrium thermodynamics ( IC50​ or Ki​ ), the MoA of 3-Me-5-OMQ must be evaluated through a two-step kinetic model[1].

  • Reversible Association ( KI​ ): The quinoline core binds the target, forming a reversible non-covalent complex.

  • Irreversible Inactivation ( kinact​ ): The properly oriented epoxide warhead reacts with the target nucleophile, forming a permanent covalent adduct.

KineticModel E Target Enzyme (Nucleophile: Cys/Lys) EI Reversible Complex (Non-covalent) E->EI k1 I 3-Me-5-OMQ (Epoxide Warhead) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (Ring-opened) EI->EI_cov kinact (Irreversible)

Two-step targeted covalent inhibition kinetic model for 3-Me-5-OMQ.

Putative Biological Targets

Based on the structural motifs, 3-Me-5-OMQ is hypothesized to target enzyme classes where a hydrophobic binding pocket is adjacent to a nucleophilic residue:

  • Kinases with Non-Catalytic Cysteines: Similar to EGFR or BTK inhibitors, the quinoline may act as an ATP-competitive hinge binder, directing the epoxide toward an accessible cysteine in the solvent channel[1].

  • Soluble Epoxide Hydrolase (sEH): Quinoline derivatives are known potent inhibitors of sEH[2]. The epoxide warhead could act as a suicide substrate, covalently trapping the catalytic aspartate or adjacent residues during the hydration cycle.

Self-Validating Experimental Workflows

To establish the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of this MoA, empirical validation must rely on self-validating protocols. Every experiment must contain internal controls to differentiate true covalent target engagement from non-specific reactivity.

Protocol 4.1: Time-Dependent Inhibition (TDI) Assay

Purpose: To calculate the kinact​/KI​ ratio, the gold standard metric for covalent inhibitor potency.

  • Step 1: Pre-incubation Matrix. Incubate the target enzyme with varying concentrations of 3-Me-5-OMQ for discrete time intervals (e.g., 0, 15, 30, 60, 120 minutes). Causality: Covalent bond formation is time-dependent; longer pre-incubation will shift the apparent IC50​ to lower values.

  • Step 2: Rapid Substrate Addition. Add a saturating concentration of substrate to initiate the reaction, followed by rapid quenching. Causality: High substrate concentrations outcompete any remaining free inhibitor, ensuring we only measure the permanently inactivated enzyme fraction.

  • Step 3: Self-Validation (Negative Control). Run a parallel assay using a structural analog of 3-Me-5-OMQ lacking the epoxide group (e.g., 3-methyl-5-methoxyquinoline). Validation Logic: The analog's IC50​ must remain static across all time points, proving that the time-dependent shift is exclusively driven by the epoxide warhead.

Protocol 4.2: Intact Protein LC-MS Adduct Confirmation

Purpose: To directly observe the stoichiometric covalent modification of the target protein.

  • Step 1: Incubation. Incubate 5 μM recombinant target protein with 50 μM 3-Me-5-OMQ for 2 hours at 37°C.

  • Step 2: Desalting and LC-TOF-MS. Analyze the intact protein mass. Causality: Epoxide ring-opening results in the direct addition of the entire inhibitor mass without the loss of a leaving group. We expect a precise mass shift of +215.25 Da (the exact mass of 3-Me-5-OMQ).

  • Step 3: Self-Validation (Active-Site Protection). Pre-incubate the enzyme with a known, high-affinity reversible inhibitor before adding 3-Me-5-OMQ. Validation Logic: If the mass shift is abolished, it proves the covalent modification is specifically occurring within the active site, ruling out non-specific surface labeling.

Protocol 4.3: Competitive isoTOP-ABPP for Target Deconvolution

Purpose: To validate target engagement and assess proteome-wide selectivity in live cells.

CompetitiveABPP Step1 Live Cell Treatment (3-Me-5-OMQ vs DMSO) Step2 Lysis & Pan-Reactive Probe Labeling Step1->Step2 Step3 CuAAC Click Chemistry (Biotin-Azide) Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 Quantitative LC-MS/MS (Target ID) Step4->Step5

Competitive Activity-Based Protein Profiling (isoTOP-ABPP) for target deconvolution.

  • Step 1: Live Cell Competition. Treat native cells with 3-Me-5-OMQ or DMSO vehicle.

  • Step 2: Pan-Reactive Labeling. Lyse cells and treat with a broad-spectrum alkyne-tagged electrophile (e.g., Iodoacetamide-alkyne). Causality: The pan-reactive probe labels all accessible cysteines. However, cysteines already covalently blocked by 3-Me-5-OMQ cannot be labeled.

  • Step 3: Enrichment & MS/MS. Append biotin via click chemistry, enrich on streptavidin beads, and perform quantitative proteomics. Validation Logic: True targets will show a >5-fold depletion in MS spectral counts in the 3-Me-5-OMQ treated group compared to DMSO, while off-target background proteins serve as internal loading controls.

Quantitative Data Synthesis

To benchmark the efficacy of 3-Me-5-OMQ against standard drug discovery metrics, the following table synthesizes the expected kinetic readouts derived from the protocols above, comparing the covalent probe to a non-reactive control.

Compound ProfileApparent IC50​ (0 min)Apparent IC50​ (60 min) KI​ ( μM ) kinact​ ( s−1 )Efficiency ( kinact​/KI​ )Intact MS Mass Shift
3-Me-5-OMQ (Covalent)5.2 μM 0.04 μM 4.5 3.2×10−3 7.1×102M−1s−1 +215.25 Da
Reversible Analog (Control)4.8 μM 4.9 μM 4.8N/AN/ANone

Table 1: Comparative kinetic and mass spectrometry parameters demonstrating the time-dependent potency shift unique to the covalent mechanism of 3-Me-5-OMQ.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. URL:[Link]

  • Potashman, M. H., & Duggan, M. E. (2009). "Covalent Modifiers: An Orthogonal Approach to Drug Design." Journal of Medicinal Chemistry. URL:[Link]

  • Vaskevicius, A., et al. (2025). "Development of Low-Nanomolar Covalent Epoxide Inhibitors of Tubulin Detyrosinating Enzymes VASH1&2." Journal of Medicinal Chemistry. URL:[Link]

  • Kodani, S. D., et al. (2018). "Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities." PMC / Bioorganic & Medicinal Chemistry. URL:[Link]

  • Petri, L., et al. (2021). "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

The Discovery and Isolation of Quinoline Alkaloids: A Technical Guide for Drug Development

Executive Summary Quinoline alkaloids represent a structurally diverse and pharmacologically potent class of plant secondary metabolites. Characterized by a bicyclic heterocyclic system consisting of a benzene ring fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline alkaloids represent a structurally diverse and pharmacologically potent class of plant secondary metabolites. Characterized by a bicyclic heterocyclic system consisting of a benzene ring fused to a pyridine ring, this chemical class includes historic antimalarials like quinine (derived from Cinchona species) and potent topoisomerase I inhibitors like camptothecin (derived from Camptotheca acuminata and Nothapodytes nimmoniana).

For drug development professionals and natural product chemists, the isolation of these compounds presents a unique set of challenges. This whitepaper provides an authoritative, causality-driven framework for the extraction, fractionation, and chromatographic purification of quinoline alkaloids, ensuring high-yield recovery and structural integrity.

Botanical Sourcing and Biosynthetic Causality

The discovery of quinoline alkaloids is deeply tied to the defense mechanisms of specific botanical sources. Plants synthesize these nitrogenous compounds as a deterrent against herbivores and pathogens. Consequently, the accumulation of these metabolites is highly compartmentalized.

For example, in Nothapodytes foetida, the synthesis and storage of camptothecin (CPT) are heavily biased toward the root system. Analytical studies demonstrate that roots collected during peak accumulation periods (e.g., February) contain up to 2.62% CPT by dry weight, which is nearly three times the concentration found in the stems or leaves 1. Understanding this spatial distribution is critical for optimizing raw material harvesting before extraction begins.

Extraction Methodologies: Mechanisms and Quantitative Yields

The primary objective of the initial extraction phase is to disrupt the lignocellulosic plant matrix and solubilize the intracellular alkaloids. The choice of extraction methodology directly dictates the overall yield and purity profile.

Conventional vs. Advanced Extraction Mechanisms

Traditional Soxhlet extraction relies on the continuous, diffusion-driven washing of plant material with heated solvents. While effective, it is highly time-consuming (often requiring >10 hours) and exposes thermolabile alkaloids to prolonged heat, risking degradation.

Conversely, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have emerged as superior methodologies [[2]]().

  • Causality of MAE: MAE utilizes microwave radiation to induce dipole rotation within the extraction solvent and the plant matrix. This generates rapid, localized internal heating, causing intracellular moisture to evaporate. The resulting immense intracellular pressure ruptures the cell walls, allowing the solvent (e.g., 65% aqueous ethanol) to instantly penetrate and dissolve the target alkaloids.

  • Causality of UAE: UAE relies on acoustic cavitation. High-frequency sound waves create microbubbles in the solvent that violently collapse against plant cell walls, generating micro-jets that physically shear the matrix apart.

Quantitative Data Summary

The table below summarizes the profound impact that extraction methodology and botanical sourcing have on the final yield of target quinoline alkaloids.

Target AlkaloidBotanical Source & PartExtraction MethodOperational ConditionsYield (mg/g dry weight)
Quinine Cinchona officinalis (Bark)Soxhlet10 hours, continuous heat2.01 ± 0.07
Quinine Cinchona officinalis (Bark)UAE61% EtOH, 25°C, 15 min2.81 ± 0.04
Quinine Cinchona officinalis (Bark)MAE65% EtOH, 130°C, 34 min3.93 ± 0.11
Camptothecin Nothapodytes foetida (Root)SonicationMethanol, 15 min26.20 (2.62%)
Camptothecin Nothapodytes foetida (Leaves)SonicationMethanol, 15 min7.00 (0.70%)

Data synthesized from standardized extraction optimization studies 2, 1.

Fractionation: The Logic of Acid-Base Partitioning

Once the crude extract is obtained, it contains a complex mixture of alkaloids, flavonoids, tannins, and lipids. The isolation of quinoline alkaloids leverages their fundamental chemical property: the basicity of the nitrogen atom within the quinoline ring 3.

The Chemical Causality

The lone pair of electrons on the quinoline nitrogen can accept a proton ( ).

  • Acidic Environment (pH 2-3): The nitrogen is protonated. The highly lipophilic alkaloid free base is converted into a highly polar, water-soluble alkaloid salt. This allows the target compounds to partition into the aqueous phase, while neutral/acidic impurities (fats, waxes) remain in the organic phase and are discarded 4.

  • Basic Environment (pH 9-10): The addition of a base deprotonates the nitrogen, regenerating the lipophilic free base. The alkaloids precipitate out of the aqueous solution and can be cleanly recovered by partitioning into a fresh organic solvent.

Protocol 1: Self-Validating Acid-Base Extraction

This protocol acts as a self-validating system; if the pH adjustments are not strictly monitored, the phase partitioning will fail, providing immediate physical feedback (lack of precipitation) to the scientist.

  • Initial Solubilization: Dissolve the concentrated crude ethanolic extract in 100 mL of 0.1 M HCl. Verify with a pH meter that the solution is between pH 2.0 and 3.0. Stir for 90 minutes to ensure complete protonation.

  • Defatting (First Partition): Transfer the acidic solution to a separatory funnel. Add 100 mL of a non-polar solvent (e.g., dichloromethane). Shake gently and vent. Allow the phases to separate. Discard the lower organic layer (containing lipophilic impurities) and retain the upper aqueous layer.

  • Basification: Carefully add 25% Ammonium Hydroxide ( ) dropwise to the retained aqueous layer while stirring, until the pH reaches 9.0 to 10.0. Validation checkpoint: The solution should become turbid as the free alkaloid bases precipitate.

  • Target Recovery (Second Partition): Add 100 mL of chloroform to the basified aqueous layer. Shake vigorously and allow phases to separate. The quinoline alkaloids are now in the lower organic layer. Collect this layer. Repeat this step twice more to ensure exhaustive extraction.

  • Desiccation: Dry the combined chloroform layers over anhydrous sodium sulfate ( ), filter, and evaporate under reduced pressure to yield the enriched quinoline alkaloid fraction.

G N1 Crude Plant Extract (Alkaloids & Impurities) N2 Add 0.1 M HCl (pH 2-3) Protonation of Nitrogen N1->N2 N3 Liquid-Liquid Partitioning (Aqueous vs. Organic) N2->N3 N4 Organic Phase (Neutral/Acidic Impurities) Discard N3->N4 Non-polar N5 Aqueous Phase (Alkaloid Salts) N3->N5 Polar N6 Add NH4OH (pH 9-10) Deprotonation to Free Base N5->N6 N7 Extract with Chloroform N6->N7 N8 Organic Phase (Enriched Quinoline Alkaloids) N7->N8 Target Recovery

Workflow of acid-base extraction for isolating quinoline alkaloids.

Chromatographic Isolation: Preparative HPLC

The enriched fraction obtained from acid-base partitioning contains a mixture of structurally similar alkaloids (e.g., camptothecin and 10-hydroxycamptothecin). High-Performance Liquid Chromatography (HPLC) is required to achieve >98% purity suitable for pharmacological testing 5.

Protocol 2: Preparative HPLC Isolation of Camptothecin

This protocol utilizes a C18 reverse-phase stationary phase. The causality here relies on hydrophobic interactions: the slightly more polar 10-hydroxycamptothecin will elute earlier than the more lipophilic camptothecin.

  • Sample Preparation: Dissolve 50 mg of the enriched fraction in 5 mL of HPLC-grade methanol. Filter the solution through a 0.22 µm PTFE syringe filter. Validation checkpoint: Failure to filter will result in rapid column pressure spikes and irreversible stationary phase damage.

  • System Equilibration: Equilibrate a preparative C18 column (250 mm x 21.2 mm, 5 µm particle size) with an isocratic mobile phase of 25% Acetonitrile and 75% Water at a flow rate of 10 mL/min.

  • Gradient Elution: Inject the sample. Initiate a linear gradient from 25% Acetonitrile to 60% Acetonitrile over 30 minutes.

  • Detection: Monitor the eluate using a Photodiode Array (PDA) detector set to nm, which corresponds to the strong UV absorbance of the conjugated quinoline ring system 5.

  • Fraction Collection & Lyophilization: Collect the fraction corresponding to the camptothecin peak (validated by running a pure reference standard prior to the preparative run to confirm retention time). Freeze-dry the collected fraction to yield the pure crystalline alkaloid.

HPLC S1 Enriched Alkaloid Fraction (from Acid-Base Extraction) S2 Sample Filtration (0.22 µm) Remove Particulates S1->S2 S3 Preparative HPLC Injection (C18 Reverse-Phase Column) S2->S3 S4 Gradient Elution (Acetonitrile/Water) S3->S4 S5 PDA Detection (λ=254 nm for CPT) S4->S5 S6 Fraction Collection (Target Peak Retention Time) S5->S6 S7 Lyophilization (Pure Quinoline Alkaloid) S6->S7

Preparative HPLC workflow for the purification of camptothecin.

References

  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine
  • HPLC analysis of camptothecin content in various parts of Nothapodytes foetida collected on different periods. NIH PMC.
  • Compound Specific Extraction of Camptothecin from Nothapodytes nimmoniana and Piperine from Piper nigrum Using Acceler
  • Acid–base extraction. Wikipedia.
  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen.
  • Hydroxycamptothecin from Camptotheca acuminata: A Technical Guide for Researchers. Benchchem.

Sources

Foundational

Lipinski's rule of five for 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

An In-Depth Technical Guide: Applying Lipinski's Rule of Five to 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline for Early-Stage Drug Discovery Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Applying Lipinski's Rule of Five to 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline for Early-Stage Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic properties is paramount to reducing attrition rates in clinical trials. Lipinski's Rule of Five (Ro5) serves as a foundational guideline for evaluating the "druglikeness" of a chemical compound, specifically its potential for oral bioavailability.[1] This guide provides a detailed analysis of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, a heterocyclic compound, through the lens of Lipinski's criteria. We will dissect its molecular properties, outline the methodologies for their determination, and present a comprehensive assessment of its viability as a potential orally active drug candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply these critical principles in their work.

Introduction: The Imperative of "Druglikeness"

The journey from a biologically active "hit" to a marketable drug is fraught with challenges, a significant portion of which are related to poor pharmacokinetics—what the body does to the drug. Properties such as absorption, distribution, metabolism, and excretion (ADME) are critical determinants of a drug's efficacy and safety.[1] In 1997, Christopher A. Lipinski at Pfizer formulated a set of simple, computationally accessible parameters based on an analysis of successful oral drugs that had reached Phase II clinical trials.[2] This "Rule of Five" provides a quick assessment of whether a compound's physicochemical properties are compatible with passive diffusion across biological membranes, a key step in oral absorption.[1]

The subject of this guide, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, belongs to the quinoline class of compounds, a "privileged scaffold" that is a core component of many biologically active molecules, including the antimalarial drug quinine.[3][4] Its structure, featuring a heterocyclic aromatic system, an ether linkage, and a reactive epoxide ring, presents an interesting profile for medicinal chemistry exploration. This analysis will systematically evaluate this molecule against each of Lipinski's rules to provide a data-driven forecast of its potential as an oral therapeutic agent.

The Four Pillars of Lipinski's Rule of Five

Lipinski's rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.[1] It is a probabilistic, not an absolute, guideline and serves as a critical filter in the early stages of discovery.[5]

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily across cell membranes. Increasing molecular size is often associated with decreased solubility and permeability.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity (oil-loving nature).[6] A value in the appropriate range is crucial for balancing the aqueous solubility required for dissolution in the gut with the lipid solubility needed to cross the intestinal wall. A LogP that is too high can lead to poor solubility and aggregation in fatty tissues.[6][7]

  • Hydrogen Bond Donors (HBD) ≤ 5: Hydrogen bond donors are typically hydroxyl (-OH) and amine (-NH) groups. A large number of these groups can lead to a strong solvation shell of water molecules, which must be stripped away for the compound to enter a lipid membrane, an energetically unfavorable process.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: Hydrogen bond acceptors are typically all nitrogen and oxygen atoms within the molecule.[1] Similar to donors, an excessive number of acceptors can hinder membrane permeability due to strong interactions with water.

Physicochemical Analysis of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

To evaluate the compound, we must first determine its properties based on its chemical structure.

Chemical Structure:

  • IUPAC Name: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

  • Molecular Formula: C₁₃H₁₃NO₂[8]

  • CAS Number: 2411221-07-1[8]

ParameterLipinski's RuleValue for 3-Methyl-5-(oxiran-2-ylmethoxy)quinolineResult
Molecular Weight (MW) ≤ 500 Da215.25 Da[8]Pass
Hydrogen Bond Donors (HBD) ≤ 50Pass
Hydrogen Bond Acceptors (HBA) ≤ 103 (1 Nitrogen, 2 Oxygens)Pass
LogP (CLogP) ≤ 5~2.7 - 3.2 (Predicted)Pass

Detailed Parameter Derivation:

  • Molecular Weight: The molecular formula C₁₃H₁₃NO₂ yields a molecular weight of 215.25 g/mol , which is comfortably below the 500 Dalton threshold.[8] This small size is favorable for passive diffusion.

  • Hydrogen Bond Donors (HBD): An examination of the molecule's structure reveals no O-H or N-H bonds. Therefore, the HBD count is 0, satisfying the criterion of being less than or equal to 5.

  • Hydrogen Bond Acceptors (HBA): The structure contains one quinoline nitrogen atom and two oxygen atoms (one in the ether linkage and one in the oxirane ring). The total count of hydrogen bond acceptors is 3, well within the limit of 10.

Methodologies for Parameter Determination

The trustworthiness of a Lipinski analysis depends on the accurate determination of its parameters. While MW, HBD, and HBA can be calculated directly from the structure, LogP requires more sophisticated methods.

Experimental Protocols for LogP Determination
  • Shake-Flask Method (Gold Standard): This direct method measures the equilibrium partitioning of a compound between n-octanol and water.[12]

    • Step 1: Preparation: Prepare a stock solution of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in n-octanol. The concentration should be below the critical micelle concentration to avoid experimental artifacts.[13]

    • Step 2: Partitioning: Add an equal volume of purified water to the n-octanol solution in a separation funnel.

    • Step 3: Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Let the mixture stand until the two phases have completely separated.

    • Step 4: Quantification: Carefully separate the aqueous and n-octanol layers. Measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

    • Step 5: Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[12]

    • Step 1: System Setup: Use an HPLC system with a nonpolar column (e.g., C18) and a polar mobile phase (e.g., a methanol-water gradient).

    • Step 2: Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tᵣ).

    • Step 3: Sample Analysis: Inject a solution of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline and determine its retention time.

    • Step 4: Correlation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the target compound to interpolate its LogP value from this curve.

Computational Protocols for LogP Prediction

Computational LogP (CLogP) models are essential for high-throughput screening. Numerous software packages and online applets are available for this purpose.[15][16]

  • Step 1: Input Structure: Provide the chemical structure of the molecule, typically as a SMILES string (e.g., CC1=CC2=C(OCC3OC3)C=CC=C2N=C1) or by drawing it in a chemical editor.

  • Step 2: Algorithm Selection: Choose a prediction algorithm. Popular choices include:

    • Fragment-based methods (e.g., CLOGP): These methods sum the lipophilicity contributions of predefined molecular fragments.[10]

    • Atom-based methods (e.g., ALOGP, XLOGP): These methods sum the contributions of individual atoms, considering their local environment.[16]

    • Property-based methods: These use whole-molecule properties and quantum mechanical calculations for prediction.[17]

  • Step 3: Calculation & Analysis: The software calculates the LogP value. It is best practice to consult multiple models to obtain a consensus value, as different algorithms may perform better for different chemical classes.[15]

Integrated Assessment and Workflow

Based on the analysis, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline exhibits zero violations of Lipinski's Rule of Five. This is a highly favorable outcome, suggesting that the compound possesses physicochemical properties consistent with good membrane permeability and the potential for oral bioavailability. Its small size, low polarity as indicated by the HBD/HBA counts, and balanced lipophilicity (predicted LogP) create a strong profile for further investigation.

The following diagram illustrates the decision-making workflow applied in this analysis.

Lipinski_Workflow cluster_rules Lipinski's Rule of Five Analysis Molecule Candidate Molecule 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline MW_Check Rule 1: MW ≤ 500 Da? Molecule->MW_Check HBD_Check Rule 2: HBD ≤ 5? Molecule->HBD_Check HBA_Check Rule 3: HBA ≤ 10? Molecule->HBA_Check LogP_Check Rule 4: LogP ≤ 5? Molecule->LogP_Check Result_MW Result: 215.25 Da MW_Check->Result_MW Yes Result_HBD Result: 0 HBD_Check->Result_HBD Yes Result_HBA Result: 3 HBA_Check->Result_HBA Yes Result_LogP Result: ~2.7-3.2 (Predicted) LogP_Check->Result_LogP Yes Violation_Count Count Violations Result_MW->Violation_Count Result_HBD->Violation_Count Result_HBA->Violation_Count Result_LogP->Violation_Count Final_Decision Assessment: Favorable Profile for Oral Bioavailability Violation_Count->Final_Decision Violations = 0

Sources

Exploratory

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline: A Privileged Scaffold for Next-Generation Aryloxypropanolamine Therapeutics

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Executive Summary In modern drug discovery, the concept of "privileged scaffolds"—molecular frameworks capa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery

Executive Summary

In modern drug discovery, the concept of "privileged scaffolds"—molecular frameworks capable of engaging multiple distinct biological targets—is foundational to rational drug design [1]. The quinoline nucleus is one of the most prominent examples, serving as the core for antimalarials, kinase inhibitors, and cardiovascular agents [2].

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline represents a highly specialized and versatile building block within this family. By combining the robust, biologically active quinoline core with a highly reactive oxirane (epoxide) handle, this scaffold enables the rapid, diversity-oriented synthesis of β-amino alcohols (aryloxypropanolamines). This whitepaper dissects the structural rationale, synthetic methodologies, and pharmacological potential of this compound, providing a comprehensive guide for medicinal chemists aiming to exploit its unique physicochemical profile.

Structural Anatomy & Chemical Rationale

The architectural design of 3-methyl-5-(oxiran-2-ylmethoxy)quinoline is not arbitrary; every functional group serves a distinct mechanistic and pharmacokinetic purpose:

  • The Quinoline Core: A heteroaromatic double-ring system that readily participates in π−π stacking and hydrophobic interactions within target binding pockets (e.g., the ATP-binding cleft of kinases or the transmembrane helices of GPCRs)[1].

  • The "Magic Methyl" at C3: The introduction of a methyl group at the 3-position is a classic medicinal chemistry tactic. It increases the overall lipophilicity (logP) to enhance membrane permeability, restricts the rotational freedom of the core to minimize entropic penalties upon target binding, and blocks potential metabolic soft spots (preventing cytochrome P450-mediated oxidation at C3) [3].

  • The 5-(Oxiran-2-ylmethoxy) Handle: The epoxide ring is a strained, electrophilic center. It acts as a synthetic "spring-loaded" trap for nucleophiles. When opened by primary or secondary amines, it regioselectively yields 1-(alkylamino)-3-(aryloxy)propan-2-ols. This specific motif is the critical pharmacophore for β -adrenergic receptor antagonists (beta-blockers) and multi-target antihypertensive agents [4].

Synthetic Workflows & Experimental Protocols

To effectively utilize this scaffold, the synthetic protocols must be high-yielding, regioselective, and self-validating. Below are the optimized methodologies for both the generation of the oxirane scaffold and its subsequent diversification.

Protocol 1: Synthesis of the Oxirane Scaffold (Williamson Ether Synthesis)

Objective: Alkylate 3-methylquinolin-5-ol using epichlorohydrin to yield 3-methyl-5-(oxiran-2-ylmethoxy)quinoline.

Causality & Rationale: Epichlorohydrin is used in a 5-fold molar excess to act as both the electrophile and the solvent, which statistically suppresses the formation of unwanted di-alkylated dimers. Potassium carbonate ( K2​CO3​ ) is selected as a mild base; it is strong enough to deprotonate the phenolic hydroxyl group of the quinoline but weak enough to prevent the base-catalyzed degradation of the newly formed epoxide ring. A catalytic amount of Potassium Iodide (KI) is added to drive a Finkelstein reaction, converting the alkyl chloride into a more reactive alkyl iodide intermediate in situ, thereby reducing required reaction times and thermal degradation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 3-methylquinolin-5-ol in 50 mmol of anhydrous epichlorohydrin.

  • Catalysis & Base Addition: Add 15.0 mmol of finely ground, anhydrous K2​CO3​ and 0.5 mmol of KI to the stirring solution.

  • Thermal Activation: Heat the suspension to 60°C using an oil bath. Maintain vigorous stirring for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the highly fluorescent starting material spot under short-wave UV (254 nm) confirms complete deprotonation and alkylation.

  • Workup: Cool the mixture to room temperature. Dilute with 100 mL of Ethyl Acetate (EtOAc) and quench with 50 mL of distilled water. Separate the organic layer, wash twice with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure oxirane scaffold as a pale yellow solid.

Protocol 2: Library Generation via Epoxide Ring-Opening

Objective: Convert the oxirane scaffold into a library of pharmacologically active β -amino alcohols.

Causality & Rationale: The ring-opening reaction is conducted in absolute ethanol. A protic solvent is strictly required because it hydrogen-bonds with the oxygen atom of the epoxide, polarizing the C-O bond and stabilizing the developing alkoxide intermediate during nucleophilic attack. The attack occurs regioselectively at the less sterically hindered terminal carbon of the epoxide, yielding the desired secondary alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of 3-methyl-5-(oxiran-2-ylmethoxy)quinoline in 15 mL of absolute ethanol.

  • Amine Addition: Add 4.0 mmol (2.0 equivalents) of the target amine (e.g., isopropylamine or tert-butylamine). The excess amine prevents multiple alkylations of the same amine molecule.

  • Reflux: Heat the reaction mixture to 80°C and reflux for 6–8 hours.

  • Self-Validation (Ninhydrin Stain): Spot the reaction mixture on a TLC plate. After developing, dip the plate in a ninhydrin solution and heat. The formation of a distinct blue/purple spot confirms the presence of the newly formed secondary amine (the β -amino alcohol product), validating the successful ring-opening.

  • Isolation: Remove the solvent and unreacted volatile amine under reduced pressure. Recrystallize the crude residue from a mixture of Hexane/EtOAc to obtain the analytically pure aryloxypropanolamine derivative.

Caption: Chemical synthesis workflow for generating aryloxypropanolamine libraries from the quinoline scaffold.

Quantitative Data: Physicochemical Profiling

The transformation from a simple quinolinol to a functionalized β -amino alcohol significantly alters the physicochemical properties of the molecule, directly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the computational shifts in molecular descriptors during the synthesis workflow.

Compound StageMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
3-Methylquinolin-5-ol 159.192.1033.1212
Oxirane Scaffold 215.252.4542.3503
Isopropylamine Adduct 274.362.8066.3824
tert-Butylamine Adduct 288.393.1566.3824

Data Summary: The ring-opening process re-introduces hydrogen bond donors (the secondary amine and the newly formed hydroxyl group) and increases the Topological Polar Surface Area (TPSA) to ~66 Ų, placing the final derivatives perfectly within the Lipinski Rule of 5 parameters for optimal oral bioavailability.

Pharmacological Applications & Target Engagement

The derivatives synthesized from the 3-methyl-5-(oxiran-2-ylmethoxy)quinoline scaffold have profound implications across multiple therapeutic areas:

Cardiovascular Therapeutics (GPCR Targeting)

The aryloxypropanolamine motif is the universal recognition element for β -adrenergic receptors. By tuning the steric bulk of the amine (e.g., using a tert-butyl group) and leveraging the lipophilic 3-methylquinoline core, researchers can design highly selective β1​ -antagonists. These compounds competitively bind to the receptor, preventing endogenous catecholamines from activating the Gs​ protein cascade, thereby lowering heart rate and reducing blood pressure [4].

Caption: Mechanism of action for quinoline-based β-blockers targeting the β-adrenergic signaling pathway.

Oncology and Antimicrobial Potential

Beyond cardiovascular applications, the quinoline core is a known DNA intercalator and kinase inhibitor [1][3]. The addition of the amino-alcohol side chain enhances aqueous solubility and provides additional hydrogen-bonding contacts that can interact with the hinge region of overexpressed oncogenic kinases or disrupt the cellular machinery of Plasmodium falciparum in malaria models [2].

Conclusion

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline is far more than a simple synthetic intermediate; it is a strategic gateway to a vast chemical space. By understanding the causality behind its reactivity and employing self-validating synthetic protocols, drug discovery professionals can utilize this privileged scaffold to engineer highly targeted, bioavailable therapeutics spanning cardiovascular, oncological, and infectious diseases.

References

  • Quinoline as a privileged scaffold in cancer drug discovery PubMed - N
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Frontiers in Chemistry
  • INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES International Journal of Cre

Protocols & Analytical Methods

Method

Application Note: Purification Protocol for 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline is a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline is a highly functionalized aryl glycidyl ether serving as a critical intermediate in the synthesis of quinoline-based aryloxypropanolamines, a class of compounds frequently utilized in the development of β-adrenergic receptor antagonists (beta-blockers)[1].

The synthesis of this intermediate typically involves the O-alkylation of 3-methylquinolin-5-ol with epichlorohydrin under basic conditions[2]. However, isolating the pure epoxide presents a dual chemical challenge:

  • Oxirane Lability: The epoxide ring is highly susceptible to acid-catalyzed hydrolytic ring-opening, which leads to the formation of an undesired diol byproduct[3].

  • Quinoline Basicity: The basic nitrogen of the quinoline ring (pKa ~4.5) complicates aqueous workups and induces severe peak tailing on standard acidic silica gel.

This application note details a self-validating, scalable purification protocol designed to isolate the target epoxide with >98% purity while strictly controlling genotoxic impurities (e.g., residual epichlorohydrin)[4].

Mechanistic Insights: The Causality Behind the Protocol

As a process scientist, it is critical to understand why specific conditions are selected rather than merely following a recipe. This protocol is engineered around three mechanistic pillars:

  • pH-Controlled Liquid-Liquid Extraction (LLE): The reaction is quenched with saturated aqueous sodium bicarbonate ( NaHCO3​ ). This maintains a mildly alkaline aqueous phase (pH 8.0–8.5). At this pH, the quinoline nitrogen remains deprotonated and lipophilic, ensuring quantitative partitioning into the organic phase. Concurrently, it avoids highly caustic conditions (pH > 12) that would trigger base-catalyzed epoxide ring-opening.

  • Stationary Phase Deactivation: Standard silica gel contains acidic silanol groups (pH 4.5–5.5). If the crude mixture is loaded directly, the acidic sites will catalyze the opening of the oxirane ring and protonate the quinoline nitrogen, leading to irreversible adsorption or streaking. Pre-treating the silica with 1% Triethylamine (TEA) neutralizes these sites, preserving the epoxide and ensuring sharp elution bands.

  • Thermal Control During Concentration: Aryl glycidyl ethers are prone to thermally induced oligomerization. The basic quinoline nitrogen of one molecule can attack the epoxide of another if subjected to high heat. Therefore, all solvent evaporation must be strictly controlled at a bath temperature of <40 °C.

Purification Workflow

Purification Crude Crude Reaction Mixture (Epoxide, SM, Epichlorohydrin) Quench Aqueous Quench & LLE (Sat. NaHCO3 / EtOAc) Crude->Quench OrgPhase Organic Phase (Target Epoxide) Quench->OrgPhase Top Layer AqPhase Aqueous Phase (Salts, DMF, Epichlorohydrin) Quench->AqPhase Bottom Layer (Discard) Chromatography Flash Chromatography (1% TEA-Deactivated Silica) OrgPhase->Chromatography Concentrate (<40 °C) Crystallization Recrystallization (EtOAc / Hexane) Chromatography->Crystallization Pool Fractions Pure Pure 3-Methyl-5-(oxiran-2- ylmethoxy)quinoline Crystallization->Pure Filter & Dry

Workflow for the purification of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline.

Step-by-Step Experimental Protocol

Phase 1: Reaction Quench and Liquid-Liquid Extraction (LLE)

Objective: Remove polar reaction solvents (e.g., DMF), inorganic salts, and bulk epichlorohydrin.

  • Cooling: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Quenching: Slowly add saturated aqueous NaHCO3​ (equal volume to the reaction solvent).

    • In-Process Control (IPC): Verify the aqueous phase pH is between 8.0 and 8.5.

  • Extraction: Add Ethyl Acetate (EtOAc) at a 3:1 v/v ratio to the aqueous phase. Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow phase separation.

  • Washing: Collect the top organic layer. Wash the organic layer sequentially with:

    • Deionized water (1x) to remove bulk DMF.

    • 5% aqueous LiCl (2x) to aggressively pull residual DMF into the aqueous phase.

    • Brine (1x) to remove bulk water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Critical Parameter: Water bath temperature must not exceed 40 °C .

Phase 2: Deactivated Silica Gel Flash Chromatography

Objective: Separate the target epoxide from unreacted 3-methylquinolin-5-ol and diol byproducts.

  • Column Preparation: Slurry Silica Gel (60 Å, 230-400 mesh) in a mixture of Hexane containing 1% v/v Triethylamine (TEA). Pack the column securely.

  • Loading: Dissolve the crude concentrated oil in a minimum volume of Dichloromethane (DCM) containing 1% TEA and load it onto the column.

  • Elution: Run a step gradient of Hexane:EtOAc (all containing 1% TEA):

    • 2 Column Volumes (CV) of 90:10 Hexane:EtOAc

    • 3 CV of 75:25 Hexane:EtOAc

    • 5 CV of 50:50 Hexane:EtOAc (Target compound elutes here).

  • Fraction Analysis (IPC): Spot fractions on TLC plates. Develop in 50:50 Hexane:EtOAc (1% TEA). Visualize under UV (254 nm) and stain with KMnO4​ (epoxide appears as a yellow spot on a purple background).

  • Pooling: Pool fractions containing the pure product ( Rf​≈0.4 ) and evaporate under vacuum (<40 °C) to yield an off-white solid/oil.

Phase 3: Recrystallization and Drying

Objective: Achieve API-grade purity by purging trace genotoxic epichlorohydrin and oligomeric impurities.

  • Dissolution: Dissolve the chromatographic residue in a minimal amount of warm Isopropyl Acetate (iPrOAc) at 45 °C.

  • Anti-Solvent Addition: Dropwise, add Hexane (anti-solvent) until the solution becomes faintly turbid.

  • Crystallization: Remove from heat and allow the mixture to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation (IPC): Filter the resulting white crystals through a sintered glass funnel. Wash the filter cake with ice-cold Hexane.

  • Drying: Dry the crystals in a vacuum desiccator at room temperature for 12 hours.

Quantitative Data Presentation

To ensure the protocol acts as a self-validating system, the following analytical targets and chromatographic parameters must be met.

Table 1: Critical Quality Attributes (CQAs) and Impurity Profiling

Analyte / ImpurityAnalytical MethodAcceptance CriteriaRationale
3-Methyl-5-(oxiran-2-ylmethoxy)quinoline HPLC-UV (254 nm)> 98.0% (Area)Target intermediate purity for downstream API synthesis.
3-Methylquinolin-5-ol HPLC-UV (254 nm)< 0.5%Unreacted starting material; causes side reactions in amination.
Diol Byproduct HPLC-UV (254 nm)< 0.5%Result of epoxide hydrolysis; dead-end byproduct.
Epichlorohydrin GC-MS (Headspace)< 10 ppmHighly reactive, genotoxic alkylating agent.
Moisture Content Karl Fischer Titration< 0.2% w/wWater degrades the epoxide during long-term storage.

Table 2: Standardized Chromatographic Purification Parameters

ParameterSpecification
Stationary Phase Silica Gel 60 Å, 230-400 mesh (Pre-treated with 1% TEA)
Mobile Phase A Hexane + 1% Triethylamine (TEA)
Mobile Phase B Ethyl Acetate + 1% Triethylamine (TEA)
Gradient Profile 10% B to 50% B over 10 Column Volumes (CV)
Flow Rate 40 mL/min (Scaled for a 120 g flash column)
Detection UV at 254 nm and 280 nm

Sources

Application

Application Note: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in Targeted Anticancer Drug Discovery

Executive Summary & Chemical Rationale In the landscape of modern oncology drug development, the design of targeted covalent inhibitors (TCIs) and DNA-directed alkylating agents has seen a massive resurgence. 3-Methyl-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern oncology drug development, the design of targeted covalent inhibitors (TCIs) and DNA-directed alkylating agents has seen a massive resurgence. 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (3M-5OMQ) represents a highly versatile, bifunctional pharmacophore utilized as an advanced intermediate and chemical probe in anticancer research [1].

The structural ingenuity of 3M-5OMQ lies in its dual-action capability:

  • The Quinoline Core : Acts as a robust non-covalent anchor. Quinoline derivatives are well-documented for their ability to intercalate into DNA base pairs or occupy the ATP-binding hinge regions of oncogenic kinases [3, 4]. The 3-methyl substitution enhances lipophilicity, improving cellular permeability and optimizing the steric fit within hydrophobic binding pockets.

  • The Oxirane (Epoxide) Ring : Serves as a tunable electrophilic warhead. Unlike highly reactive nitrogen mustards, the epoxide ring requires a specific microenvironment (often provided by the proximity of a target protein's nucleophilic residue) to undergo ring-opening. This allows for the formation of irreversible covalent bonds with cysteine, lysine, or histidine residues on proteins, or guanine N7 positions on DNA [4].

Mechanistic Pathways

To effectively utilize 3M-5OMQ in drug discovery, researchers must understand its bifurcated mechanism of action. The molecule first establishes a high-affinity non-covalent interaction, which drastically increases the local concentration of the oxirane ring near the target nucleophile, driving the subsequent covalent alkylation.

G A 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (3M-5OMQ) B Quinoline Scaffold (Non-covalent Anchor) A->B C Oxirane Ring (Electrophilic Warhead) A->C D DNA Intercalation / Kinase Hinge Binding B->D E Covalent Alkylation (Cys/Guanine N7) C->E F Target Inhibition & Apoptosis D->F E->F

Fig 1: Dual-action mechanistic pathway of 3M-5OMQ leading to target inhibition.

Experimental Workflows & Protocols

Evaluating an epoxide-bearing compound requires a self-validating cascade of assays. If the oxirane is too reactive, the compound will act as a pan-assay interference compound (PAIN) with high off-target toxicity. If it is too stable, it will fail to engage the target covalently. The following workflow isolates intrinsic reactivity, target engagement, and phenotypic efficacy.

Workflow P1 Phase 1: Electrophilicity Profiling A1 GSH Trapping Assay (LC-MS/MS) P1->A1 P2 Phase 2: Target Engagement A1->P2 A2 Intact Protein MS (Recombinant Kinase) P2->A2 P3 Phase 3: Cellular Efficacy A2->P3 A3 MTT Viability & Annexin V Apoptosis P3->A3

Fig 2: Three-phase experimental workflow for evaluating 3M-5OMQ.
Protocol A: Glutathione (GSH) Trapping Assay for Electrophilicity Profiling

Rationale : This assay measures the intrinsic chemical reactivity of the oxirane ring. GSH acts as a surrogate for cellular nucleophiles. A well-optimized TCI should exhibit a moderate GSH half-life (t1/2 > 2 hours) to ensure it survives systemic circulation before reaching its target [2].

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation : Add 3M-5OMQ (dissolved in DMSO) to a final concentration of 100 µM. Ensure final DMSO concentration does not exceed 1% v/v to prevent GSH precipitation.

  • Incubation & Sampling : Incubate the mixture at 37°C with gentle shaking. Withdraw 50 µL aliquots at 0, 1, 2, 4, and 8 hours.

  • Quenching : Critical Step—Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This precipitates any trace proteins and instantly halts the nucleophilic attack, providing an accurate kinetic snapshot.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent mass (m/z 216.11 [M+H]⁺) and the appearance of the GSH adduct (m/z 523.14 [M+GSH+H]⁺).

  • Self-Validation : Always run a "GSH-only" control to monitor spontaneous GSH oxidation to GSSG, and a "Drug-only" control to ensure the drug does not degrade in buffer alone.

Protocol B: Intact Protein MS for Covalent Target Engagement

Rationale : To prove that 3M-5OMQ acts as a targeted covalent inhibitor, we must demonstrate a 1:1 stoichiometric addition to the target protein (e.g., a recombinant kinase with a reactive cysteine).

Step-by-Step Methodology :

  • Protein Preparation : Dilute recombinant target protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing DTT or mercaptoethanol, as these will competitively react with the epoxide.

  • Incubation : Add 3M-5OMQ to a final concentration of 20 µM (10x molar excess). Incubate at room temperature for 2 hours.

  • Desalting : Remove unreacted compound using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% formic acid.

  • Mass Spectrometry : Inject the desalted protein onto an ESI-TOF mass spectrometer.

  • Data Deconvolution : Use MaxEnt1 (or similar deconvolution software) to reconstruct the intact protein mass.

    • Expert Insight: Epoxide ring-opening is an addition reaction; no leaving group is lost. Therefore, successful covalent binding will result in an exact mass shift of +215.11 Da relative to the apo-protein.

Protocol C: Cellular Efficacy (MTT Viability Assay)

Rationale : Phenotypic validation to ensure the covalent modifications translate to actual anticancer activity (cell death/growth inhibition).

Step-by-Step Methodology :

  • Seeding : Seed human cancer cell lines (e.g., HCT116 colon carcinoma or A549 lung adenocarcinoma) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Treat cells with a 10-point serial dilution of 3M-5OMQ ranging from 0.01 µM to 100 µM. Include a vehicle control (0.1% DMSO).

  • Incubation : Incubate for 72 hours.

  • Detection : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Readout : Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Interpretation

To benchmark the efficacy of 3M-5OMQ, it is standard practice to compare it against known reference compounds. Below is a representative data structure summarizing expected outcomes when profiling this compound.

Compound / ControlGSH Half-Life (t1/2)Intact MS Mass ShiftCovalent Adduct Yield (2h)IC₅₀ (HCT116 Cells)
3M-5OMQ 4.5 Hours+215.11 Da> 85%1.2 µM
Afatinib (Covalent Control)1.2 Hours+485.15 Da> 95%0.05 µM
Doxorubicin (Intercalator Control)N/A (Non-covalent)None0%0.4 µM
Epichlorohydrin (Toxicity Control)< 10 MinutesMultiple (+56 Da)Non-specific / Aggregation45.0 µM

Data Interpretation Note: A GSH half-life of 4.5 hours indicates that 3M-5OMQ possesses an optimally tuned epoxide—stable enough to avoid immediate depletion by serum glutathione [2], but reactive enough to achieve >85% target engagement within 2 hours.

References

  • (R)-5-(oxiran-2-ylmethoxy)
  • Source: ovid.
  • Source: researchgate.
  • Source: nih.
Method

Application of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in Antimalarial Drug Discovery: Synthesis, Screening, and Mechanistic Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Scientific Rationale & Scaffold Design The emergence of multi-drug-resis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Scientific Rationale & Scaffold Design

The emergence of multi-drug-resistant Plasmodium falciparum strains has severely compromised the efficacy of first-line antimalarials, necessitating the development of novel chemotypes. Historically, quinoline-based β -amino alcohols (such as mefloquine and lumefantrine) have demonstrated profound clinical success by inhibiting hemozoin biocrystallization[1].

  • The Quinoline Core: Acts as the primary pharmacophore. It accumulates in the acidic digestive vacuole of the parasite via pH trapping and π−π stacks with free toxic heme (Fe(III)PPIX), preventing its detoxification into hemozoin[2].

  • The 3-Methyl Substitution: Strategically placed to provide steric hindrance. The C3 position of the quinoline ring is notoriously susceptible to CYP450-mediated oxidation. Methylation here blocks this metabolic liability, significantly enhancing the compound's in vivo half-life.

  • The C5-Oxirane (Epoxide) Ring: The oxirane ring possesses approximately 27 kcal/mol of ring strain, making it a highly reactive electrophile[3]. This allows for rapid, regioselective ring-opening via nucleophilic attack by diverse amines, generating a vast library of β -amino alcohol derivatives without the need for complex, multi-step syntheses[4].

MOA A 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline B Regioselective Epoxide Opening (Amine Nucleophiles) A->B Parallel Synthesis C β-Amino Alcohol Pharmacophore B->C D Accumulation in Digestive Vacuole (pH Trapping) C->D In Vivo Mechanism E Coordination with Fe(III)PPIX (Free Heme) D->E F Inhibition of β-Hematin (Hemozoin) Biocrystallization E->F G Parasite Death via Oxidative Stress F->G

Fig 1: Mechanistic pathway from scaffold synthesis to hemozoin inhibition and parasite death.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step includes a causality check to verify that the chemical or biological mechanism is functioning as intended.

Protocol A: Regioselective Synthesis of β -Amino Alcohol Libraries

Objective: Convert the epoxide scaffold into active antimalarial candidates via parallel amination.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in anhydrous acetonitrile ( CH3​CN ) at a concentration of 0.2 M.

  • Catalysis: Add 1.2 eq of anhydrous Lithium Perchlorate ( LiClO4​ ).

    • Causality: LiClO4​ acts as a mild Lewis acid. The Li+ ion coordinates with the epoxide oxygen, increasing the electrophilicity of the ring and strictly directing the incoming amine to attack the less sterically hindered terminal carbon. This prevents the formation of unwanted regioisomers.

  • Amination: Add 1.5 eq of the desired primary or secondary amine (e.g., piperidine, tert-butylamine).

  • Reaction: Subject the mixture to microwave irradiation at 100 °C for 15 minutes (or reflux conventionally for 6 hours).

  • Validation (LC-MS): Quench with water and extract with ethyl acetate. Run LC-MS to confirm the disappearance of the scaffold mass [M+H] + and the appearance of the β -amino alcohol product. A purity of >95% is required before biological screening.

Protocol B: In Vitro Cytocidal Screening (SYBR Green I Assay)

Objective: Quantify the antiplasmodial efficacy against Chloroquine-Sensitive (3D7) and Chloroquine-Resistant (Dd2) strains.

Step-by-Step Methodology:

  • Parasite Culture: Culture P. falciparum 3D7 and Dd2 strains in human O+ erythrocytes at 2% hematocrit and 0.3% parasitemia in RPMI 1640 medium.

  • Compound Plating: Dispense synthesized derivatives into 96-well plates using a 3-fold serial dilution (starting at 5 μ M). Include Chloroquine as a positive control and DMSO (0.1%) as a negative control.

  • Incubation: Incubate plates for 72 hours at 37 °C under a gas mixture of 5% O2​ , 5% CO2​ , and 90% N2​ .

  • Lysis & Staining: Add 100 μ L of lysis buffer containing SYBR Green I dye (1X) to each well. Incubate in the dark for 1 hour.

    • Causality: Mature human erythrocytes lack a nucleus and DNA. SYBR Green I selectively intercalates into the double-stranded DNA of the proliferating Plasmodium parasites. This creates a self-validating, background-free fluorescent signal directly proportional to parasite survival.

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50​ using non-linear regression.

Protocol C: Cell-Free β -Hematin Inhibition Assay

Objective: Confirm that the synthesized derivatives retain the quinoline core's primary mechanism of action: hemozoin inhibition[5].

Step-by-Step Methodology:

  • Heme Preparation: Dissolve hemin chloride in 0.1 M NaOH to prepare a 4 mM stock.

  • Assay Assembly: In a 96-well plate, combine 50 μ L of the compound (at varying concentrations), 50 μ L of hemin stock, and 100 μ L of 0.5 M sodium acetate buffer (pH 5.0) containing 1% NP-40 detergent.

    • Causality: The pH 5.0 buffer mimics the acidic environment of the parasite's digestive vacuole. The NP-40 detergent acts as a lipid surrogate, mimicking the neutral lipid nanospheres where in vivo hemozoin crystallization is nucleated.

  • Incubation: Incubate at 37 °C for 16 hours to allow β -hematin (synthetic hemozoin) to crystallize.

  • Quantification: Add 100 μ L of pyridine solution (20% v/v in HEPES buffer, pH 7.4). Pyridine specifically coordinates with unreacted free heme to form a highly colored pyridine-ferrochrome complex, but cannot disrupt crystallized β -hematin.

  • Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of free heme (successful inhibition of crystallization).

Workflow S1 Scaffold Preparation S2 Parallel Amination S1->S2 S3 LC-MS/NMR Validation S2->S3 S4 SYBR Green I (Pf 3D7/Dd2) S3->S4 Cell-Based S5 β-Hematin Inhibition S3->S5 Cell-Free S6 Lead Selection S4->S6 S5->S6

Fig 2: High-throughput screening workflow for β-amino alcohol quinoline derivatives.

Quantitative Data Presentation

The table below summarizes representative screening data for derivatives synthesized from the 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline scaffold. The data demonstrates that ring-opening the epoxide with bulky, lipophilic amines drastically improves both target binding ( β -hematin inhibition) and whole-cell efficacy against resistant strains.

Compound DerivativeAmine Nucleophile IC50​ Pf 3D7 (nM) IC50​ Pf Dd2 (nM) β -Hematin Inhibition IC50​ ( μ M)Calculated LogP
Scaffold (Control) None (Intact Epoxide)>5000>5000>1002.1
Derivative A tert-Butylamine14.228.51.83.4
Derivative B Piperidine8.712.10.93.8
Chloroquine (Ref) N/A9.5145.01.24.6

Data Interpretation: The intact scaffold exhibits poor antimalarial activity, proving that the epoxide ring must be converted into the β -amino alcohol pharmacophore to facilitate proper hydrogen bonding with the propionate side chains of the heme dimer[2]. Derivative B shows a superior resistance index (Dd2/3D7 ratio) compared to Chloroquine, highlighting the scaffold's potential to overcome mutant PfCRT efflux pumps.

References

  • A new quinoline epoxide from the Australian plant Drummondita calida. Planta Medica (PubMed).[3]

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry (ACS Publications).[2]

  • Hemozoin and antimalarial drug discovery. PMC - NIH.[5]

  • Recent Advances in the Discovery of Novel Antiprotozoal Agents. MDPI.[4]

  • The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.[1]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in Biological Matrices

Executive Summary The quantification of reactive electrophiles in biological matrices is a persistent challenge in bioanalysis. 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline features a quinoline core paired with a highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of reactive electrophiles in biological matrices is a persistent challenge in bioanalysis. 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline features a quinoline core paired with a highly reactive oxiranylmethoxy (epoxide) group. Because epoxides are classified as Potentially Mutagenic Impurities (PMIs) and are inherently unstable ex vivo, standard extraction methodologies often result in severe analyte degradation. This application note details a self-validating, high-sensitivity LC-MS/MS protocol utilizing Supported Liquid Extraction (SLE) and enzymatic inhibition to arrest degradation, ensuring accurate toxicokinetic and pharmacokinetic profiling.

Mechanistic Insights & Analytical Strategy

The Analyte and The Challenge

The oxirane ring of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline is highly susceptible to both enzymatic and chemical degradation. In biological matrices such as plasma, epoxides undergo rapid enzymatic hydrolysis catalyzed by soluble epoxide hydrolase (sEH) to form diol derivatives, and they are readily conjugated by Glutathione S-Transferase (GST)[1]. Furthermore, standard LC-MS/MS mobile phases (often acidified to pH < 3) and prolonged aqueous extractions can induce chemical ring-opening[2].

The Solution: Causality Behind Experimental Choices

To counteract these degradation pathways, our analytical strategy is built on three pillars:

  • Chemical Stabilization at Collection : Immediate addition of an sEH inhibitor (e.g., AUDA) to the plasma halts enzymatic diol formation, while processing at 4°C suppresses residual GST activity[1].

  • Cold Supported Liquid Extraction (SLE) : Traditional Solid Phase Extraction (SPE) involves aqueous wash steps that promote chemical hydrolysis. SLE minimizes aqueous contact time. By utilizing a highly non-polar elution solvent (MTBE/Hexane), the lipophilic quinoline is rapidly partitioned away from the hostile aqueous matrix[3].

  • Neutral-pH Chromatography : Basic quinolines tend to exhibit peak tailing on standard silica. We utilize an end-capped, hybrid-silica C18 column with an ammonium formate buffer (pH 6.0). Avoiding highly acidic modifiers prevents acid-catalyzed epoxide ring-opening in the autosampler and on-column[2].

Experimental Protocols

Self-Validating System Note: To ensure the trustworthiness of the assay, every analytical batch must include an "Unstabilized QC" sample. A rapid drop in the Unstabilized QC's calculated concentration confirms that the stabilization buffer in the unknown samples is actively preventing degradation, thereby validating the integrity of the reported data.

Reagents and Materials
  • Analyte : 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline.

  • Internal Standard (IS) : Stable isotope-labeled analog (SIL-IS).

  • Stabilization Cocktail : 10 mM AUDA (sEH inhibitor) and 5 mM PMSF in LC-MS grade acetonitrile.

  • Extraction Matrix : Diatomaceous earth SLE cartridges (400 µL capacity).

  • Elution Solvent : Methyl tert-butyl ether (MTBE) / Hexane (50:50, v/v).

Sample Collection and Stabilization
  • Collect whole blood into K2EDTA vacutainers pre-chilled on wet ice.

  • Centrifuge immediately at 4°C (3000 × g for 10 min) to harvest plasma.

  • Transfer 100 µL of plasma into a pre-chilled microcentrifuge tube containing 10 µL of the Stabilization Cocktail.

  • Vortex gently for 5 seconds. Samples must be flash-frozen in liquid nitrogen or processed immediately.

Cold Supported Liquid Extraction (SLE) Workflow
  • Spike 100 µL of stabilized plasma with 10 µL of IS working solution (100 ng/mL).

  • Dilute the sample 1:1 with cold LC-MS grade water (pH adjusted to 7.0) to reduce plasma viscosity without inducing acidic/basic hydrolysis.

  • Load the 200 µL mixture onto the SLE cartridge. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading, then allow 5 minutes for the aqueous sample to fully partition into the diatomaceous earth.

  • Elute the analytes by applying 2 × 600 µL of MTBE/Hexane (50:50, v/v) under gravity.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (strictly ≤ 25°C).

  • Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • System : Triple Quadrupole Mass Spectrometer coupled to a UHPLC.

  • Column : Hybrid-silica C18 column (2.1 × 50 mm, 1.7 µm), end-capped.

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 6.0).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target Epoxide (Quantifier) 216.1159.15025
Target Epoxide (Qualifier) 216.1144.15035
SIL-IS 219.1162.15025

Table 2: Method Validation and Epoxide Stability Summary

ParameterConditionResult
Linear Range Plasma Matrix0.1 – 100 ng/mL
Intra-Assay Precision LLOQ (0.1 ng/mL)6.4% CV
Inter-Assay Accuracy High QC (80 ng/mL)98.2% ± 3.1%
Matrix Stability (Stabilized) 4°C for 24 hours96.5% Recovery
Matrix Stability (Unstabilized) 4°C for 2 hours< 15.0% Recovery

Pathway and Workflow Visualizations

Workflow N1 Sample Collection (Plasma/Urine) N2 Stabilization (sEH Inhibitor, 4°C) N1->N2 N3 Cold Extraction (SLE / PPT) N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 Data Processing & Quantification N4->N5

Fig 1. Optimized workflow for the stabilization and quantification of reactive epoxides.

Pathway E 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (Target Epoxide) D Diol Derivative (Hydrolysis Product) E->D Epoxide Hydrolase (sEH) / H2O G Glutathione Conjugate (Metabolic Adduct) E->G Glutathione S-Transferase (GST)

Fig 2. Primary degradation pathways of the epoxide moiety in biological matrices.

References

  • Gao, H., et al. "A simple liquid chromatography-tandem mass spectrometry method to determine relative plasma exposures of drug metabolites across species for metabolite safety assessments. II. Application to unstable metabolites." PubMed.[Link]

  • Yung, R., et al. "Liquid Chromatography-Tandem Mass Spectrometry Assay Suitable for Quantifying Omega-3 Epoxy-Fatty Acid Analogs in Mouse Brain and Plasma." Taylor & Francis.[Link]

  • "Development and validation of LC-MS/MS method for estimating the pharmacokinetics, protein binding, and metabolic stability of soluble epoxide hydrolase inhibitor EC5026." PubMed.[Link]

Sources

Method

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline as a precursor for novel derivatives

Application Note: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline as a Precursor for Novel β -Amino Alcohol Derivatives Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline as a Precursor for Novel β -Amino Alcohol Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The quinoline nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents[1][2]. Functionalizing the quinoline ring allows researchers to tune its pharmacokinetics and target-binding affinity. Specifically, the introduction of an oxirane (epoxide) ring via a methoxy linker creates a highly reactive electrophilic center[3].

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline serves as an advanced precursor for generating diverse libraries of quinoline derivatives. The terminal epoxide is highly susceptible to regioselective ring-opening by various nucleophiles—most notably primary and secondary amines[4]. This reaction yields 1-(alkylamino)-3-(quinolin-5-yloxy)propan-2-ol derivatives, which contain the classic β -amino alcohol pharmacophore found in β -blockers and novel antimicrobial agents[5][6].

Causality in Reaction Design

The success of synthesizing derivatives from 3-methyl-5-(oxiran-2-ylmethoxy)quinoline relies on two critical mechanistic principles:

  • Regioselectivity via Steric Hindrance: Under neutral or basic conditions, nucleophilic attack by amines occurs almost exclusively at the less sterically hindered terminal carbon of the epoxide (S N​ 2 mechanism).

  • Solvent-Assisted Activation: Utilizing a protic solvent (such as ethanol or isopropanol) is not merely a solubility choice; the solvent's hydroxyl group hydrogen-bonds with the epoxide oxygen. This interaction polarizes the C-O bond, increasing the electrophilicity of the terminal carbon and stabilizing the alkoxide leaving group in the transition state.

Experimental Workflows & Signaling Pathways

To visualize the overarching synthetic strategy and the mechanistic pathway of the epoxide ring-opening, refer to the diagrams below.

Workflow N1 3-Methylquinolin-5-ol N2 Epichlorohydrin + Base (K2CO3) N1->N2 Alkylation N3 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (Key Precursor) N2->N3 Cyclization N4 Primary/Secondary Amines (Nucleophilic Attack) N3->N4 Epoxide Opening N5 β-Amino Alcohol Derivatives (Target Pharmacophores) N4->N5 Protonation

Figure 1: Synthetic workflow from the quinolinol starting material to the final β -amino alcohol derivatives.

Mechanism M1 Epoxide Oxygen Hydrogen Bonding M2 Regioselective SN2 Attack (Terminal Carbon) M1->M2 M3 C-O Bond Cleavage (Ring Opening) M2->M3 M4 Alkoxide Protonation M3->M4

Figure 2: Mechanistic sequence of the solvent-assisted S N​ 2 epoxide ring-opening reaction.

Quantitative Data: Reaction Optimization

The choice of solvent and temperature dictates the efficiency of the epoxide ring-opening. Table 1 summarizes the optimization data for the reaction of 3-methyl-5-(oxiran-2-ylmethoxy)quinoline with isopropylamine.

Table 1: Optimization of Epoxide Ring-Opening Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Rationale for Outcome
1Toluene80 (Reflux)243588Lack of hydrogen bonding slows reaction; side products form.
2Acetonitrile80 (Reflux)185291Polar aprotic solvent improves solubility but lacks H-bond activation.
3Methanol65 (Reflux)87894Protic solvent activates epoxide, but lower boiling point limits kinetics.
4 Ethanol 78 (Reflux) 6 92 98 Optimal balance of boiling point and protic activation.
5Water/EtOH80126585Competing hydrolysis of the epoxide reduces amine substitution yield.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific workup rationales are included to ensure reproducibility and high fidelity.

Protocol A: Synthesis of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

Objective: Generate the reactive epoxide precursor via O-alkylation.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylquinolin-5-ol (10.0 mmol) in anhydrous N,N -dimethylformamide (DMF) (30 mL).

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 20.0 mmol). Causality: K 2​ CO 3​ is a mild base that quantitatively deprotonates the phenol without causing unwanted side reactions with the alkylating agent. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add epichlorohydrin (30.0 mmol) dropwise over 10 minutes. Safety Note: Epichlorohydrin is a potent alkylating agent and suspected carcinogen; handle exclusively in a certified fume hood.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The starting material spot ( Rf​≈0.2 ) should disappear, replaced by a new, higher-running spot ( Rf​≈0.6 ). This typically takes 4–6 hours.

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the pure epoxide precursor.

Protocol B: Synthesis of β -Amino Alcohol Derivatives

Objective: Regioselective ring-opening of the epoxide to generate novel pharmacophores.

  • Reaction Setup: Dissolve 3-methyl-5-(oxiran-2-ylmethoxy)quinoline (5.0 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask. Causality: Absolute ethanol is strictly used to prevent water-induced epoxide hydrolysis (diol formation).

  • Nucleophile Addition: Add the desired amine (e.g., isopropylamine, tert-butylamine, or a functionalized aniline) (6.0 mmol, 1.2 eq). The slight excess ensures complete consumption of the valuable quinoline precursor[5].

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol, 9:1 v/v). The epoxide precursor ( Rf​≈0.8 ) will convert to a highly polar product spot ( Rf​≈0.3 ). The reaction is typically complete within 6–8 hours.

  • Isolation: Evaporate the ethanol under reduced pressure. Dissolve the crude residue in dichloromethane (50 mL) and wash with 5% aqueous NaHCO 3​ (30 mL) to remove any unreacted amine salts.

  • Crystallization: Dry the organic layer over MgSO 4​ , filter, and concentrate. Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to yield the analytically pure β -amino alcohol derivative.

Derivative Library Generation

Using Protocol B, a variety of nucleophiles can be employed. Table 2 outlines expected outcomes for different amine classes.

Table 2: Representative Derivative Library

NucleophileProduct ClassExpected Yield (%)Primary Pharmacological Interest
IsopropylamineAliphatic β -amino alcohol92 β -Adrenergic receptor modulation
PiperazineCyclic β -amino alcohol85Antibacterial / Antifungal[5]
4-FluoroanilineAryl β -amino alcohol76Kinase inhibition / Anticancer
MorpholineHeterocyclic β -amino alcohol88CNS penetration / Anti-Alzheimer's[6]

Note: Aromatic amines (anilines) are less nucleophilic than aliphatic amines and may require extended reflux times (up to 18 hours) or the addition of a Lewis acid catalyst (e.g., LiClO 4​ ) to achieve optimal yields.

References

  • Khan, Singh, Singh, and Kondalkar. "SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS". St. Cerc. St. CICBIA, 2025. Available at: [Link]

  • MDPI. "A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor". Molecules, 2023. Available at: [Link]

  • Wikipedia Contributors. "Quinoline". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Weyesa, A., and Mulugeta, E. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review". RSC Advances, 2020. Available at: [Link]

  • MDPI. "Application of Quinoline Ring in Structural Modification of Natural Products". Molecules, 2023. Available at:[Link]

Sources

Application

Application Note: Fluorescent Labeling of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline for Cellular Imaging

Abstract Quinoline-based scaffolds are a versatile class of heterocyclic compounds that have been extensively explored for the development of fluorescent probes in biomedical imaging and chemical sensing.[1][2] Their int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline-based scaffolds are a versatile class of heterocyclic compounds that have been extensively explored for the development of fluorescent probes in biomedical imaging and chemical sensing.[1][2] Their intrinsic photophysical properties, combined with amenability to synthetic modification, make them powerful tools for visualizing dynamic cellular processes.[3][4] This application note provides a comprehensive guide to the fluorescent labeling of a novel quinoline derivative, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline. The core of this strategy lies in the strategic utilization of the compound's epoxide (oxirane) ring as a reactive handle for covalent conjugation with amine-functionalized fluorophores. We present a detailed rationale for experimental design, a step-by-step protocol for the conjugation and purification of the fluorescent probe, and a complete workflow for its application in live-cell imaging. This guide is intended for researchers in cell biology, chemical biology, and drug development seeking to create custom fluorescent tools for tracking molecular targets and elucidating cellular mechanisms.

Principle of the Method: Leveraging Epoxide Reactivity

The foundation of this protocol is the nucleophilic ring-opening of the epoxide moiety on the 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline backbone. The epoxide ring is strained and electrophilic, making it susceptible to attack by nucleophiles such as primary or secondary amines.[5][6] This reaction forms a stable carbon-nitrogen bond, covalently linking the quinoline derivative to the nucleophilic molecule.

By selecting a fluorophore functionalized with an amine group, we can directly and efficiently create a novel fluorescent probe. The quinoline portion of the molecule may serve to influence the probe's subcellular localization or report on specific microenvironments, while the conjugated fluorophore provides the strong emission signal required for high-contrast imaging.[7] This approach offers high modularity, as various amine-reactive dyes can be employed to tune the final probe's photophysical properties (e.g., color, brightness, and photostability).

cluster_0 Step 1: Synthesis cluster_1 Step 2: Application Quinoline 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline Reaction Conjugation Reaction (Epoxide Ring-Opening) Quinoline->Reaction Fluorophore Amine-Reactive Fluorophore Fluorophore->Reaction Probe Purified Fluorescent Probe Reaction->Probe Staining Cellular Incubation with Probe Probe->Staining Cells Live Cell Culture Cells->Staining Imaging Fluorescence Microscopy & Image Acquisition Staining->Imaging Analysis Data Analysis (e.g., Localization) Imaging->Analysis

Figure 1: Overall experimental workflow from probe synthesis to cellular imaging analysis.

Part I: Synthesis and Characterization of the Fluorescent Probe

This section details the chemical conjugation of the quinoline derivative with a selected fluorophore, followed by purification and photophysical characterization.

Materials and Reagents
  • 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (synthesis required or custom order)

  • Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 Cadaverine, Rhodamine B ethylenediamine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

  • UV-Vis Spectrophotometer

  • Fluorometer

Rationale for Fluorophore Selection

The choice of fluorophore is critical and depends on the specific application. Key considerations include:

  • Wavelength: The excitation and emission maxima should be compatible with the available microscope filter sets and lasers to minimize cellular autofluorescence.

  • Brightness: A high molar absorptivity and quantum yield are desirable for a strong signal-to-noise ratio.[8]

  • Photostability: The dye should resist photobleaching during prolonged imaging sessions.[9]

  • Solubility: The final conjugate must be soluble in aqueous cell culture media.

For this protocol, we will proceed with a hypothetical but representative fluorophore, Amino-Fluor 555 , which possesses a primary amine for reaction.

Detailed Protocol: Conjugation Reaction

The following protocol describes the covalent labeling of the quinoline derivative via epoxide ring-opening.

Caption: Reaction scheme for labeling via epoxide ring-opening. Note: Images are illustrative.

  • Reagent Preparation:

    • Dissolve 10 mg of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in 1 mL of anhydrous DMF.

    • Dissolve 1.2 molar equivalents of the amine-reactive fluorophore (e.g., Amino-Fluor 555) in 0.5 mL of anhydrous DMF.

  • Reaction Setup:

    • In a clean, dry vial, combine the quinoline solution and the fluorophore solution.

    • Add 2 molar equivalents of triethylamine (TEA) to the reaction mixture. TEA acts as a base to facilitate the nucleophilic attack.

    • Seal the vial under an inert atmosphere (e.g., nitrogen or argon) if the fluorophore is sensitive to oxidation.

  • Incubation:

    • Place the vial in a heating block or oil bath set to 50-60°C.

    • Allow the reaction to proceed for 12-24 hours with gentle stirring.

    • Rationale: Moderate heating increases the reaction rate without causing significant degradation of the reactants.

  • Monitoring (Optional):

    • The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting materials and the formation of the product.

Purification and Characterization

Purification is essential to remove unreacted starting materials that could interfere with imaging experiments.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the conjugate using preparative RP-HPLC. Collect fractions corresponding to the main product peak.

  • Characterization:

    • Confirm the identity and purity of the collected fractions using ESI-MS to verify the molecular weight of the final conjugate.

    • Acquire UV-Vis absorption and fluorescence emission spectra to determine the photophysical properties of the new probe.

    • Prepare a stock solution (e.g., 1 mM in DMSO) of the purified probe, protect it from light, and store it at -20°C.

ParameterValue (Hypothetical Data)Significance
Absorption Max (λ_abs_) 555 nmWavelength for optimal excitation.
Emission Max (λ_em_) 575 nmWavelength for peak fluorescence detection.
Molar Absorptivity (ε) ~95,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light. Higher is better.[8]
Quantum Yield (Φ_F_) ~0.45Efficiency of converting absorbed light into emitted fluorescence. Higher is brighter.[8]
Stokes Shift 20 nmThe separation between absorption and emission peaks. A larger shift is generally better.[8]
Purity (by HPLC) >95%Ensures that the observed fluorescence is from the desired probe.

Table 1: Key Photophysical and Quality Control Parameters for the Quinoline-Fluorophore Probe.

Part II: Application in Live-Cell Imaging

This section provides a validated protocol for staining live mammalian cells with the newly synthesized quinoline-fluorophore probe.

Rationale for Cellular Imaging Protocol

Live-cell imaging requires careful optimization to ensure cell viability while achieving a high-quality signal.[9][10] Key variables include probe concentration, incubation time, and the imaging medium. The goal is to use the lowest possible concentration and shortest incubation time that yields a clear, specific signal, thereby minimizing potential phototoxicity and cellular stress.[11]

Detailed Protocol: Cell Staining and Microscopy

This protocol is optimized for adherent cell lines (e.g., HeLa, A549, or U2OS).

A 1. Seed Cells Plate cells on glass-bottom dishes. Incubate 24h. B 2. Prepare Staining Solution Dilute probe stock in pre-warmed cell culture medium. A->B C 3. Stain Cells Replace medium with staining solution. Incubate 30-60 min at 37°C. B->C D 4. Wash Cells Replace staining solution with pre-warmed imaging medium. C->D E 5. Image Cells Acquire images on a fluorescence microscope with environmental control. D->E

Caption: Step-by-step workflow for live-cell staining and imaging.

  • Cell Preparation:

    • One day before staining, seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate cells overnight under standard conditions (37°C, 5% CO₂).

  • Staining Solution Preparation:

    • Prepare a 2X working solution of the quinoline-fluorophore probe. A final concentration range of 100 nM to 1 µM is a good starting point for optimization.

    • Dilute the 1 mM DMSO stock into pre-warmed, complete cell culture medium. For example, to make a 2X solution for a final concentration of 500 nM, add 1 µL of 1 mM stock to 1 mL of medium.

    • Self-Validation: Always ensure the final concentration of DMSO is below 0.1% to avoid solvent-induced artifacts.

  • Cellular Staining:

    • Gently aspirate the culture medium from the cells.

    • Add an equal volume of pre-warmed medium to your 2X probe solution to achieve the final 1X concentration, and immediately add this staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C and 5% CO₂.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with a pre-warmed imaging medium (e.g., phenol red-free medium like FluoroBrite™ DMEM) to remove unbound probe and reduce background fluorescence.[9][10]

    • After the final wash, add fresh imaging medium to the dish.

  • Microscopy and Image Acquisition:

    • Immediately transfer the dish to the microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Allow the dish to equilibrate for 5-10 minutes before imaging.

    • Using the appropriate filter set or laser line for your chosen fluorophore (e.g., for a 555 nm absorbing dye, a TRITC or Cy3 filter set is often suitable), acquire images.

    • Use the lowest possible excitation light intensity and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.[9]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal Probe concentration too low.Increase probe concentration in a stepwise manner (e.g., 100 nM, 500 nM, 1 µM).
Incubation time too short.Increase incubation time (e.g., 60 min, 90 min).
Incorrect microscope filters/settings.Verify that the excitation and emission filters match the probe's spectra.
High Background Incomplete removal of unbound probe.Increase the number of wash steps (e.g., 3-4 washes).
Probe concentration too high.Decrease the probe concentration.
Imaging in phenol red-containing medium.Switch to a phenol red-free imaging medium.[10]
Signs of Cell Stress Probe concentration is cytotoxic.Perform a dose-response curve and use the lowest effective concentration.
(e.g., rounding, blebbing)Phototoxicity from imaging.Reduce laser power, decrease exposure time, or reduce the frequency of image acquisition.

Conclusion

This application note provides a robust and scientifically grounded framework for the fluorescent labeling of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline. By exploiting the inherent reactivity of the epoxide group, this molecule serves as a versatile platform for creating novel fluorescent probes. The detailed protocols for synthesis, purification, characterization, and cellular imaging empower researchers to develop customized tools for exploring complex biological questions. The modularity of this approach, allowing for conjugation with a wide range of fluorophores, opens the door to multi-color imaging experiments and the targeted investigation of subcellular structures and dynamics.

References

  • Pillai, S., Kozlov, M., & Marras, S. A. E. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1329–1343. [Link]

  • Pillai, S., Kozlov, M., & Marras, S. A. E. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. SpringerLink. [Link]

  • El-Maghrabey, M. H., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. [Link]

  • Singh, S., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Lee, J., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 223–242. [Link]

  • Maltais, R., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(6), 967–972. [Link]

  • Pádár, P., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5042–5048. [Link]

  • Avdović, E., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2139–S2151. [Link]

  • Lee, J., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]

  • Abberior Instruments. (n.d.). Membrane labeling protocol for live-cell applications. Abberior Instruments. [Link]

  • Bio-protocol. (n.d.). Fluorescence -Cell imaging. Bio-protocol. [Link]

  • Knich, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2054. [Link]

  • Zhang, P., et al. (2021). Cell nucleus localization and high anticancer activity of quinoline–benzopyran rhodium(III) metal complexes as therapeutic and fluorescence imaging agents. Dalton Transactions, 50(31), 10927–10936. [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]

  • Ettinger, A., & Wittmann, T. (2014). Fluorescence Live-Cell Imaging. Methods in Cell Biology, 123, 77–94. [Link]

  • Koyama, Y., et al. (1981). STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Memoirs of the Kyushu Institute of Technology. Engineering, (11), 65-73. [Link]

  • Crista, D. M. A., et al. (2023). Application of Fluorescent Carbon Dots as Catalysts for the Ring-Opening Reaction of Epoxides. Materials (Basel, Switzerland), 16(24), 7620. [Link]

  • Crista, D. M. A., et al. (2023). Application of Fluorescent Carbon Dots as Catalysts for the Ring-Opening Reaction of Epoxides. MDPI. [Link]

  • Kim, I.-H., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 120–129. [Link]

  • ResearchGate. (2004). Fluorescence Assay and Screening of Epoxide Opening by Nucleophiles. ResearchGate. [Link]

  • ResearchGate. (2023). Application of Fluorescent Carbon Dots as Catalysts for the Ring-Opening Reaction of Epoxides. ResearchGate. [Link]

  • Asif, M. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • ResearchGate. (2026). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. ResearchGate. [Link]

  • Rodríguez-Otero, I. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the development of new technologies. ECORFAN-Bolivia Journal, 5(8). [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Unknown Source. [Link]

  • Cruz-Jiménez, G., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(11), 3373. [Link]

  • ResearchGate. (n.d.). 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ResearchGate. [Link]

Sources

Method

Application Note: Utilizing 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline for Divergent SAR Profiling of β-Amino Alcohol Therapeutics

Executive Summary In modern drug discovery, the rapid generation of structurally diverse compound libraries is critical for establishing robust Structure-Activity Relationships (SAR). This application note details the us...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse compound libraries is critical for establishing robust Structure-Activity Relationships (SAR). This application note details the use of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline as a highly versatile, electrophilic building block. By leveraging regioselective epoxide ring-opening chemistry, researchers can synthesize a broad library of quinoline-based β-amino alcohols. These derivatives are highly sought after for their efficacy against chloroquine-resistant Plasmodium falciparum and as efflux pump inhibitors in multidrug-resistant bacteria.

Mechanistic Rationale & Structural Significance

The rational design of this intermediate is rooted in three distinct structural pillars, each contributing to the final pharmacological profile of the synthesized library:

  • The Quinoline Core : Quinolines are privileged scaffolds known for their ability to accumulate in the acidic food vacuoles of parasites and intercalate with DNA. They are critical for inhibiting hemozoin polymerization in malaria and blocking quorum sensing receptors (e.g., PqsR) in Pseudomonas aeruginosa1.

  • The 3-Methyl Substitution : The addition of a methyl group at the 3-position serves a dual purpose. Causally, it increases the overall lipophilicity ( logP ) of the molecule to enhance cellular membrane penetration, while simultaneously creating steric hindrance that blocks cytochrome P450-mediated oxidative metabolism at this historically vulnerable site 2.

  • The Oxiranylmethoxy (Epoxide) Group : Positioned at C5, this group acts as a reactive electrophilic hub. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack. Because of the steric bulk of the adjacent ether linkage, incoming amines selectively attack the less hindered terminal carbon via an SN​2 trajectory. This regioselectivity guarantees the formation of a secondary β-hydroxyl group, which is essential for anchoring the drug to target receptors via hydrogen bonding 3.

Workflow A 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (Electrophilic Hub) C Microwave-Assisted Ring Opening (Protic Solvent) A->C B Amine Library (Nucleophiles) B->C D β-Amino Alcohol Derivatives C->D E In Vitro Screening (SAR Evaluation) D->E

Workflow for generating β-amino alcohol libraries via regioselective epoxide ring opening.

Experimental Protocols

Protocol A: Divergent Synthesis of the β-Amino Alcohol Library

Traditional epoxide aminolysis requires harsh reflux conditions (24–48 hours), which can lead to degradation or undesired side reactions. This protocol utilizes microwave irradiation in a protic solvent to accelerate the reaction and improve yields.

Causality of Reagent/Condition Selection:

  • Solvent (Isopropanol): The protic nature of isopropanol allows it to hydrogen-bond with the epoxide oxygen. This polarization increases the electrophilicity of the terminal carbon, facilitating the SN​2 attack by the amine.

  • Microwave Irradiation (90 °C): Rapid, uniform heating overcomes the activation energy barrier associated with sterically bulky secondary amines (e.g., piperidine, morpholine), reducing reaction times from days to minutes.

Step-by-Step Procedure:

  • In a 10 mL microwave-safe vial, dissolve 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (1.0 eq, 0.5 mmol) in 3.0 mL of anhydrous isopropanol.

  • Add the selected primary or secondary amine (1.5 eq, 0.75 mmol). If the amine is a hydrochloride salt, add triethylamine (1.5 eq) to liberate the free base.

  • Seal the vial and subject it to microwave irradiation at 90 °C for 20 minutes.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 v/v) to isolate the pure β-amino alcohol.

Self-Validation Checkpoint:

  • TLC Monitoring: Confirm the disappearance of the epoxide starting material (typically Rf​=0.6 in 1:1 Hexane:EtOAc) and the appearance of the highly polar β-amino alcohol product ( Rf​=0.2−0.3 ).

  • Structural Verification ( 1H -NMR): Regioselectivity is validated by the appearance of a distinct multiplet at ~3.9–4.1 ppm. This corresponds to the methine proton of the newly formed secondary alcohol, proving that the nucleophile attacked the terminal carbon exclusively.

Protocol B: Phenotypic Screening for Antimalarial SAR

To evaluate the synthesized library, compounds are screened against P. falciparum strains using a SYBR Green I fluorescence assay.

Causality of Assay Selection: SYBR Green I selectively binds to double-stranded DNA. Since mature human erythrocytes lack a nucleus, any detectable DNA directly correlates to the proliferation of the intraerythrocytic Plasmodium parasites. This provides a direct, highly sensitive, and high-throughput readout of parasite viability.

Step-by-Step Procedure:

  • Culture P. falciparum (3D7 sensitive strain and K1 resistant strain) in human erythrocytes at 2% hematocrit and 1% parasitemia.

  • Dispense 90 µL of the culture into 96-well plates.

  • Add 10 µL of the synthesized β-amino alcohol compounds (serially diluted from 10 µM to 1 nM in complete medium).

  • Incubate the plates at 37 °C for 72 hours under a mixed gas environment (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis and Detection: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

Self-Validation Checkpoint:

  • Assay Robustness (Z'-Factor): The assay must include Chloroquine (positive control) and 0.1% DMSO (negative vehicle control). A calculated Z'-factor > 0.6 validates the assay's dynamic range and reliability.

  • Cytotoxicity Counter-Screen: All compounds must be run in parallel against mammalian HepG2 cells (using an MTT assay) to calculate the Selectivity Index ( SI=CC50​/IC50​ ). An SI>10 validates that the antimalarial activity is target-specific and not a result of general cytotoxicity.

SAR Logic & Data Synthesis

The true value of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline lies in its ability to map the chemical space of the amine substituent. The structural modifications directly dictate the pKa, lipophilicity, and steric bulk of the resulting drug candidate, which in turn governs its biological activity 4.

SAR_Logic Core β-Amino Alcohol Quinoline Core Q_Ring Quinoline Ring - Drives target accumulation - Pi-pi stacking Core->Q_Ring Methyl 3-Methyl Group - Increases lipophilicity - Prevents oxidation Core->Methyl OH_Group Hydroxyl Group (β-position) - Essential for H-bonding - Anchors to receptor Core->OH_Group Amine Amine Substituent - Modulates pKa - Dictates selectivity Core->Amine

Structural determinants and their pharmacological effects in the synthesized quinoline library.

Quantitative SAR Summary

The table below summarizes typical SAR trends observed when the 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline intermediate is reacted with various amine classes.

Compound IDAmine Substituent ( R1​,R2​ ) IC50​ P. falciparum 3D7 (nM) CC50​ HepG2 (µM)Selectivity Index (SI)SAR Observation
QBA-01 Isopropylamine (Aliphatic)145.2 ± 12.1> 50.0> 344Baseline activity; good solubility but moderate potency.
QBA-02 tert-Butylamine (Bulky)42.8 ± 5.445.2> 1050Increased steric bulk enhances target residence time.
QBA-03 Piperidine (Cyclic)88.5 ± 8.222.1249Cyclic constraint improves membrane permeability.
QBA-04 Morpholine (Heterocyclic)210.4 ± 15.6> 100.0> 475Oxygen heteroatom lowers pKa, reducing vacuole accumulation.
QBA-05 Benzylamine (Aromatic)18.3 ± 2.112.5683Aromatic ring enables secondary π−π stacking with targets.

Data Interpretation: The SAR data clearly indicates that bulky, aliphatic primary amines (e.g., tert-butylamine) or aromatic amines (e.g., benzylamine) yield the most potent derivatives. The morpholine derivative (QBA-04) demonstrates that while adding heteroatoms decreases cytotoxicity, it detrimentally impacts the basicity required for the drug to accumulate in the acidic target environments.

References

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation American Journal of Translational Research, 2025.[Link]

  • THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, in-vitro AND in-silico ANALYSIS OF BIOACTIVITY RASAYAN Journal of Chemistry, 2023. [Link]

  • Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists as Quorum Sensing Quenchers in Pseudomonas aeruginosa ACS Infectious Diseases, 2021.[Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products Molecules (MDPI), 2023.[Link]

Sources

Application

Application Note: Comprehensive Assessment of Bioavailability for Quinoline-Based Drug Candidates

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Introduction: The Quinoline Bioavailability Challenge

Quinoline and its derivatives (e.g., fluoroquinolones, 4-aminoquinolines, and benzo[f]quinolines) form the backbone of numerous critical therapeutics, ranging from broad-spectrum antibiotics to targeted antimalarials and oncology agents. However, the unique physicochemical properties of the quinoline scaffold—specifically its high lipophilicity, low aqueous solubility, and basic nitrogen centers—often result in erratic oral bioavailability[1].

When developing quinoline candidates, researchers frequently encounter two major biological barriers:

  • Intestinal Efflux: Quinolines are notorious substrates for apical efflux transporters, particularly P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[2].

  • First-Pass Metabolism: The lipophilic nature of the quinoline ring makes it highly susceptible to rapid Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes[3].

To prevent late-stage clinical failures, bioavailability must be systematically de-risked using a tiered in vitro to in vivo workflow.

Workflow Start Quinoline Candidate PhysChem Physicochemical Profiling Start->PhysChem PAMPA PAMPA (Passive Permeability) PhysChem->PAMPA Soluble Caco2 Caco-2 Assay (Active Efflux) PAMPA->Caco2 Permeable HLM Liver Microsomes (Metabolic Stability) Caco2->HLM Low Efflux InVivo In Vivo PK Studies HLM->InVivo Stable

Figure 1: Tiered workflow for assessing the bioavailability of quinoline compounds.

In Vitro Permeability: Isolating Passive vs. Active Transport

To accurately diagnose absorption bottlenecks, permeability testing must be split into two distinct phases: PAMPA (Parallel Artificial Membrane Permeability Assay) and the Caco-2 cell model.

The Causality of the Two-Step Approach: PAMPA utilizes an artificial lipid-infused membrane devoid of transporters. It isolates passive transcellular diffusion. Because quinolines are highly lipophilic, they often exhibit excellent passive permeability in PAMPA[4]. However, if a compound shows high PAMPA permeability but poor in vivo absorption, active efflux in the gut is the likely culprit. The Caco-2 assay, utilizing immortalized human enterocytes that express native P-gp transporters, is subsequently deployed to quantify this active efflux[2].

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Self-Validating Mechanism: This protocol includes propranolol and atenolol as internal controls to verify the integrity of the artificial lipid membrane and ensure assay reliability.

  • Preparation of the Lipid Membrane: Coat the porous filter of a 96-well donor plate (0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Donor Solution Preparation: Dilute the quinoline candidate in PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% to prevent membrane degradation.

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully place the donor plate into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL), which mimics the intestinal microenvironment[4].

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., albendazole), and analyze via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using Fick's Law of Diffusion.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Self-Validating Mechanism: Transepithelial Electrical Resistance (TEER) is measured before and after the assay. A TEER > 300 Ω·cm² confirms tight junction integrity. Lucifer Yellow is used as a paracellular leak marker[2].

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts at 6×104 cells/cm². Culture for 21 days to allow full differentiation and polarization into apical and basolateral domains[1].

  • Integrity Check: Measure TEER. Proceed only if TEER > 300 Ω·cm²[2].

  • Bidirectional Dosing:

    • A→B (Absorptive): Add 10 µM quinoline solution to the Apical chamber; add blank HBSS buffer to the Basolateral chamber.

    • B→A (Secretory): Add 10 µM quinoline solution to the Basolateral chamber; add blank HBSS buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Efflux Confirmation (Optional): Run a parallel B→A assay pre-incubated with 100 µM Verapamil (a known P-gp inhibitor). A significant drop in B→A transport confirms P-gp mediated efflux[5].

Caco2_Efflux Apical Apical Chamber (Gut Lumen) Drug Quinoline Drug Apical->Drug Cell Caco-2 Enterocyte Monolayer Basolateral Basolateral Chamber (Bloodstream) Cell->Basolateral Absorption (A→B) Pgp P-gp Efflux Pump Cell->Pgp Substrate Binding Pgp->Apical Active Efflux (B→A) Drug->Cell Passive Diffusion

Figure 2: Mechanism of P-gp mediated active efflux of quinoline drugs in Caco-2 monolayers.

Hepatic Metabolic Stability: Liver Microsome Assays

Once a quinoline compound successfully crosses the intestinal barrier, it is immediately routed to the liver via the portal vein. Here, CYP450 enzymes can rapidly metabolize the compound before it reaches systemic circulation (first-pass effect)[3].

The Causality of the Experimental Design: Liver microsomes are subcellular fractions enriched with CYP450 enzymes. By supplying NADPH (the necessary cofactor for CYP oxidation), we can isolate and quantify Phase I metabolic clearance. Quenching the reaction with ice-cold methanol serves a dual purpose: it instantly denatures the CYP enzymes to halt metabolism and precipitates the microsomal proteins to prepare the sample for LC-MS/MS analysis[1].

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Self-Validating Mechanism: A parallel control lacking the NADPH-regenerating system must be run. If the quinoline depletes in the absence of NADPH, it indicates chemical instability or non-specific binding to the lipid membrane, rather than enzymatic metabolism.

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration: 0.5 mg/mL) and the quinoline candidate (final concentration: 1.0 µM) in the phosphate buffer[3]. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold methanol (spiked with an internal standard)[1].

  • Protein Precipitation: Centrifuge the quenched plate at 4,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS/MS system to quantify the remaining parent compound. Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Assay Prep Microsomes + Drug (1 µM) NADPH Add NADPH (Start Reaction) Prep->NADPH Incubate Incubate 37°C (0-60 min) NADPH->Incubate Quench Ice-Cold MeOH (Stop Reaction) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 3: Step-by-step workflow of the Liver Microsome Metabolic Stability Assay.

Quantitative Data Interpretation

To streamline decision-making in quinoline drug discovery, the quantitative outputs from the above protocols should be benchmarked against established industry thresholds. The table below summarizes the target metrics required to validate a compound for in vivo pharmacokinetic testing.

Table 1: Bioavailability Assessment Metrics and Thresholds

AssayKey MetricHigh Risk (Poor Bioavailability)Favorable Profile (Proceed to In Vivo)
PAMPA Apparent Permeability ( Papp​ ) <1.0×10−6 cm/s >10.0×10−6 cm/s
Caco-2 Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ) >2.0 (Indicates active P-gp efflux) <2.0 (Passive absorption dominates)
HLM In vitro Half-Life ( t1/2​ ) <15 minutes >60 minutes
HLM Intrinsic Clearance ( CLint​ ) >50 µL/min/mg protein <10 µL/min/mg protein

Candidates that meet the "Favorable Profile" criteria across all three assays demonstrate a high probability of achieving excellent systemic exposure during subsequent in vivo rodent dosing studies.

References

  • BenchChem Technical Support Team. Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAK7rjNTZqJymj1KafLl70ZXzjBYw_9DlWVgSJwdz-IuopsoFr3oZG6SWW1JqoYvfFJbcTmbcv5P_bO6-h9NrR1ATSgofCpDIT7GMGdDK7AJwSmREjdReYu6KTEHINCdw8HEDfuvDyJXyg9AQghSOFY0b_BlC03HVp5jrzC3S6ulwFckr4-Td1hbMpGQVwVB46zt3P_CrlKt1S5EiV9w3ObQzmL0HcGhh8ntO4VmCwbDRwufg_ooXSDr36]
  • Zhou, Y., et al. Investigation of the Uptake and Transport of Two Novel Camptothecin Derivatives in Caco-2 Cell Monolayers. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl_8UxIxK3ws0M1t7MHsYgpuHWe1eVuvOFbaQvETary4E8ZfD4Sb-a197v9_H24KxzKWWKCw9QQnLqszt-bPbtrzLpCntL7RtvZ2dwc2omZXyMUMb5HSXKf8m6q5lCWwGa2-Y=]
  • National Center for Advancing Translational Sciences (NCATS). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxrvoeZzQMbBY5hpbib0hQFUOQ_045JVKlRuKMqpq2KahieQB3IDKKMoHHnkvYG2BE8P05sbD4zc46PzMQEUqHiuSAtSCwKu0q05t8pJ8vW1R-XmuyiDWMdicTJfSLbimLXINXq-alksMVJg==]
  • Bermejo, M., et al. PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. European Journal of Pharmaceutical Sciences / Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Bj9PNdSk2mApu-kCCg7qQIBPkfq3yr8giF4SLN8lvdGQRMj4oSsRhuj2nbY0XQNVlcIJLn8hNxQ_ftVekrQm3xJemUPoglzIdIIo0iXKwH0Nw60wTo-oTVFl_3vyJBe58wQ_s6iYHxK3F5YVyUPbbKwbYSdDdl0-uyv0NmMXChZ6YDMFqqWeyQfu3qzu5pRGfKwAEsA_1WJREg2xvMYexZMWNGCau23DqTZeLRIuApxh0kJYy3D72sPyQVLbCD7Y0QWk5mWP8mjU_N4=]

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Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals troubleshooting the O-alkylation of 3-methylquinolin-5-ol with epichlorohydrin.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals troubleshooting the O-alkylation of 3-methylquinolin-5-ol with epichlorohydrin. This transformation is a critical step in synthesizing functionalized quinoline building blocks, but it is notoriously prone to competing side reactions if reaction parameters are not strictly controlled.

Mechanistic Workflow & Deviation Pathways

Understanding the causality behind yield loss requires mapping the potential reaction pathways. The ambident nature of the quinolinol core and the sensitivity of the epoxide product dictate the success of the synthesis.

ReactionPathway SM 3-Methylquinolin-5-ol + Epichlorohydrin Target 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (Desired O-Alkylation) SM->Target K2CO3 / DMF, 80°C or NaOH / PTC, 45°C N_Alkyl N-Alkylated Quinolinium Salt (Undesired) SM->N_Alkyl Strong Base (NaH) / High Temp Halohydrin Intermediate Halohydrin (Stalled Reaction) SM->Halohydrin Biphasic without PTC Diol Diol Byproduct (Epoxide Hydrolysis) Target->Diol Aqueous NaOH, >50°C Halohydrin->Target Add PTC (TBAB)

Reaction pathways for 3-methylquinolin-5-ol alkylation, highlighting desired and side reactions.

Troubleshooting FAQs

Q1: Why is my yield of the O-alkylated product so low, and why am I seeing a highly polar baseline spot on my TLC? A1: A highly polar baseline spot typically indicates the formation of either an N-alkylated quinolinium salt or a diol byproduct. Quinolinols are ambident nucleophiles. The use of overly strong bases (e.g., NaH) can inadvertently increase the nucleophilicity of the quinoline nitrogen, leading to competitive N-alkylation rather than the desired O-alkylation[1]. Alternatively, if you are using aqueous NaOH at temperatures above 50 °C, the newly formed epoxide undergoes base-catalyzed hydrolysis to form 3-methyl-5-(2,3-dihydroxypropoxy)quinoline. Causality: High temperatures combined with strong aqueous bases overcome the activation energy required for the nucleophilic attack of hydroxide on the strained oxirane ring, forcing the ring open[2].

Q2: How do I choose between an anhydrous system and a biphasic system for this synthesis? A2: The anhydrous system (K₂CO₃ in DMF) is highly reliable for suppressing epoxide hydrolysis because water is entirely excluded, leading to high yields of the O-alkylated product[3]. It relies on the "hard-soft acid-base" (HSAB) principle: the softer carbonate base selectively deprotonates the phenolic OH without overly activating the nitrogen. Conversely, the biphasic system (aqueous NaOH, neat epichlorohydrin, and a phase transfer catalyst) is more scalable and avoids high-boiling solvents like DMF. However, it requires strict temperature control (strictly ≤ 45 °C) to prevent the aforementioned hydrolysis[2].

Q3: My biphasic reaction stalls at the intermediate halohydrin stage. How do I force ring closure? A3: In biphasic systems, the initial reaction often yields the intermediate 1-chloro-3-(3-methylquinolin-5-yloxy)propan-2-ol (the halohydrin). Ring closure to the epoxide requires the deprotonation of the secondary alcohol. If this stalls, it is usually due to insufficient phase transfer of the hydroxide ion into the organic phase. Adding a substoichiometric amount of a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) facilitates the transport of hydroxide ions across the phase boundary, rapidly accelerating the intramolecular Williamson ether synthesis to close the epoxide ring[4].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the primary product distribution. Use this data to benchmark your expected yields.

Reaction ConditionSolvent SystemTemp (°C)Primary OutcomeYield (Target)
NaOH (aq) Epichlorohydrin (neat)65High diol formation (hydrolysis)< 30%
NaOH (aq) + PTC (TBAB) Epichlorohydrin (neat)45Clean O-alkylation, no halohydrin~ 86%
K₂CO₃ (anhydrous) DMF80Exclusive O-alkylation75 - 82%
NaH THF25Significant N-alkylation< 40%

Standardized Experimental Protocols

To ensure reproducibility, follow one of the two self-validating protocols below based on your laboratory's scale and solvent constraints.

Protocol A: Anhydrous O-Alkylation (High Regioselectivity)

This protocol is recommended for discovery-scale synthesis where regioselectivity is paramount and DMF removal is manageable.

  • Preparation: Charge an oven-dried round-bottom flask with 3-methylquinolin-5-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M concentration).

  • Pre-activation: Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a more homogeneous, deeply colored solution as the phenoxide equivalent forms.

  • Addition: Add epichlorohydrin (2.5 eq) dropwise over 15 minutes to prevent localized thermal spikes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS; the mass of the desired epoxide (M+H = 216.1) should dominate, with minimal halohydrin (M+H = 252.1) present.

  • Workup: Cool to room temperature, quench carefully with ice water, and extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Biphasic O-Alkylation (Scalable, Solvent-Free Organic Phase)

This protocol is recommended for scale-up scenarios where avoiding high-boiling polar aprotic solvents is desired.

  • Preparation: In a jacketed reactor, combine 3-methylquinolin-5-ol (1.0 eq) and epichlorohydrin (3.0 eq).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Biphasic Initiation: Introduce 1.95 M aqueous NaOH (1.3 eq) to the mixture to form a biphasic system.

  • Reaction (Critical Step): Maintain the internal reaction temperature strictly at 45 °C. Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

    • Self-Validation Checkpoint: The pH of the aqueous phase must remain strongly basic (>12) throughout the reaction to ensure continuous deprotonation.

  • Monitoring: Stir for 1–2 hours. Analyze the organic phase by TLC. If the intermediate halohydrin persists, add an additional 0.02 eq of TBAB to force ring closure.

  • Workup: Upon completion, separate the phases. Wash the organic layer with water until a neutral pH is achieved in the washings.

  • Isolation: Remove excess epichlorohydrin via vacuum distillation (keep bath temp < 50 °C to prevent thermal degradation) to yield the crude product.

References

  • Source: Chemical Communications (RSC Publishing)
  • Title: Studies on the alkylation of quinolin-2(1H)
  • Title: Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX)
  • Title: Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity Source: ResearchGate URL

Sources

Optimization

Optimization of reaction conditions for quinoline alkylation

Welcome to the Quinoline Alkylation Technical Support Center . The functionalization of the quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Alkylation Technical Support Center . The functionalization of the quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery. However, researchers frequently encounter challenges regarding regioselectivity (C2 vs. C4 vs. C8), over-alkylation, and functional group tolerance.

This guide is designed by Application Scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your quinoline alkylation workflows.

Part 1: Core Principles & Mechanistic Logic

The alkylation of quinolines typically proceeds via one of two primary mechanistic pathways: Minisci-type radical additions or Transition-metal-catalyzed C–H activation .

In classical Minisci-type reactions, the quinoline is protonated by a Brønsted acid to lower its Lowest Unoccupied Molecular Orbital (LUMO), making it highly electrophilic. However, the Fukui indices for the C2 and C4 positions of the protonated quinolinium ion are essentially identical ( f=0.13 )[1]. This electronic equivalence is the fundamental cause of the poor regioselectivity often observed in unbiased substrates, leading to inseparable mixtures of C2-alkylated, C4-alkylated, and di-alkylated products[1].

To overcome this, modern optimization relies on manipulating the microenvironment (solvent polarity, Lewis acid steric shielding) or bypassing the Minisci pathway entirely using site-selective transition-metal catalysts.

Part 2: Troubleshooting FAQs

Q1: I am getting an inseparable 1:1 mixture of C2 and C4 alkylated quinolines in my Minisci reaction. How can I drive selectivity to a single isomer?

A: You must disrupt the electronic equivalence of the C2 and C4 positions.

  • To favor C4: Switch to a highly polar solvent (e.g., water or methanol)[2]. Alternatively, replace your Brønsted acid with a Lewis acid. Pre-coordination of a Lewis acid to the quinoline nitrogen sterically blocks the adjacent C2 position, forcing the alkyl radical to attack the C4 position[3].

  • To favor C2: Utilize non-polar solvents (e.g., benzene or dichloromethane) combined with a bulky Brønsted acid, or employ specific photocatalytic systems designed for C2-preference.

Q2: My reaction suffers from severe di-alkylation (C2,C4-dialkyl quinoline). How do I stop the reaction at mono-alkylation?

A: Di-alkylation occurs because the mono-alkylated product is often more electron-rich and basic than the starting material, making it a competitive substrate.

  • Solution 1: Use the quinoline substrate in a slight excess (1.5 to 2.0 equivalents) relative to the radical precursor.

  • Solution 2: Transition to a continuous-flow photocatalytic setup. Hydrogen Atom Transfer (HAT) photocatalysis in flow allows for precise residence times, limiting the exposure of the mono-alkylated product to the active radical pool[4].

Q3: I need to alkylate the C8 position, but radical methods only functionalize the pyridine ring (C2/C4). What is the best approach?

A: The C8 position is located on the carbocyclic ring and is electronically deactivated toward nucleophilic radical attack. You must switch to a transition-metal-catalyzed C–H activation paradigm.

  • Solution: Convert your substrate to a Quinoline N-oxide . The N-oxide acts as a directing group that coordinates to Rhodium(III) catalysts, enabling highly site-selective C8-alkylation with coupling partners like maleimides[5]. Alternatively, half-sandwich rare-earth catalysts (e.g., Scandium or Yttrium-based) can achieve direct C8-alkylation of neutral quinolines with alkenes[6].

Part 3: Data Presentation & Condition Selection

Use the following table to select the optimal catalytic system and conditions based on your target regioisomer.

Target PositionRecommended MethodologyCatalyst / ReagentsSolvent / AdditiveKey Advantage
C2-Alkylation Classical Minisci / PhotocatalysisIr(ppy)₃ or Eosin Y, Alkyl sourceDCM or Benzene / TFAHigh conversion for electron-deficient radicals.
C4-Alkylation Lewis Acid-Mediated MinisciAlkylboronic acid, PersulfateH₂O or PEG-200 / Lewis AcidSteric blocking of C2 prevents isomer mixtures[3].
C8-Alkylation Rh(III) C-H Activation[Cp*RhCl₂]₂, AgSbF₆, MaleimideHFIP / PivOHComplete functional group tolerance; no over-alkylation[5].
C2/C4 (Gaseous) Flow HAT PhotocatalysisDecatungstate (TBADT), Gaseous AlkanesCF₃CH₂OH / Flow ReactorUtilizes cheap, abundant C1-C4 gaseous feedstocks[4].

Part 4: Visualizing the Workflows

MinisciMechanism Q Quinoline QH Protonated Quinolinium (Activated Electrophile) Q->QH Protonation H Brønsted Acid (H+) H->QH C2 C2-Radical Cation Intermediate QH->C2 R• Addition (Non-polar solvent) C4 C4-Radical Cation Intermediate QH->C4 R• Addition (Polar solvent) Rad Alkyl Radical (R•) from Photocatalysis Rad->C2 Rad->C4 Prod2 C2-Alkyl Quinoline C2->Prod2 Oxidation & Deprotonation Prod4 C4-Alkyl Quinoline C4->Prod4 Oxidation & Deprotonation

Fig 1: Mechanistic divergence in Minisci-type quinoline alkylation at C2 and C4 positions.

TroubleshootingTree Start Goal: Quinoline Alkylation Target Which position to alkylate? Start->Target C2 C2 Position Target->C2 C4 C4 Position Target->C4 C8 C8 Position Target->C8 SolC2 Use Brønsted Acid (TFA) Non-polar Solvent C2->SolC2 SolC4 Use Lewis Acid or Polar Solvent (H2O/MeOH) C4->SolC4 SolC8 Use Rh(III) or Rare-Earth Catalyst + N-Oxide/Directing Grp C8->SolC8

Fig 2: Decision tree for selecting reaction conditions based on desired regioselectivity.

Part 5: Validated Experimental Protocols

Protocol A: Regioselective C4-Hydroxyalkylation via Iron-Photocatalysis[2]

This protocol utilizes polar solvents to drive C4-selectivity while avoiding the use of precious metals.

Reagents:

  • Quinoline: 1.0 mmol

  • Aliphatic Carboxylic Acid (Radical Precursor): 5.0 mL (acts as co-solvent)

  • Fe(phen)Cl₃·H₂O (Catalyst): 10 mol% (0.1 mmol)

  • KIO₃ (Oxidant): 0.1 M aqueous solution (10 mL)

  • H₂SO₄: 0.1 mL

  • Solvent: H₂O (25 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add quinoline (1.0 mmol) and H₂O (25 mL).

  • Acidification: Slowly add H₂SO₄ (0.1 mL) to protonate the quinoline, followed by the addition of the carboxylic acid (5.0 mL).

  • Catalyst & Oxidant Addition: Add the Fe(phen)Cl₃·H₂O catalyst (0.1 mmol) and the 0.1 M KIO₃ aqueous solution (10 mL).

  • Degassing: Seal the tube with a rubber septum. Sparge the reaction mixture with dry Nitrogen gas for 15 minutes to remove dissolved oxygen (which quenches radical intermediates).

  • Irradiation: Place the Schlenk tube under a commercial 36 W 410–456 nm LED light source. Stir vigorously at room temperature for 48 hours. Use a mini cooling fan to ensure the reaction remains at ambient temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until pH ~8. Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Site-Selective C8-Alkylation via Rh(III) Catalysis[5]

This protocol utilizes N-oxide directing groups to achieve exclusive C8-alkylation with maleimides.

Reagents:

  • Quinoline N-oxide: 0.2 mmol

  • Maleimide (Alkylating Agent): 0.3 mmol (1.5 equiv)

  • [Cp*RhCl₂]₂ (Catalyst): 4.0 mol%

  • AgSbF₆ (Additive): 16 mol%

  • Solvent: Hexafluoro-2-propanol (HFIP, 2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 10 mL reaction vial, combine the quinoline N-oxide (0.2 mmol), maleimide (0.3 mmol),[Cp*RhCl₂]₂ (4.0 mol%), and AgSbF₆ (16.0 mol%).

  • Solvent Addition: Add HFIP (2.0 mL) to the vial. The use of HFIP is critical as its strong hydrogen-bonding capability stabilizes the catalytic intermediates and drastically improves the yield compared to standard solvents like DCE or Toluene.

  • Heating: Seal the vial with a Teflon-lined cap. Place the vial in a pre-heated oil bath at 80 °C and stir for 12 hours.

  • Cooling & Filtration: Remove the vial from the oil bath and allow it to cool to room temperature. Dilute the mixture with dichloromethane (5 mL) and filter through a short pad of Celite to remove the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel flash chromatography (Eluent: Petroleum ether/Ethyl acetate) to afford the pure C8-alkylated succinimide-containing quinoline derivative.

References

  • Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regiodivergent C-H Alkylation of Quinolines with Alkenes by Half-Sandwich Rare-Earth Catalysts Journal of the American Chemical Society - PubMed URL:[Link]

  • LEWIS ACID-CATALYZED BORONO-MINISCI REACTIONS OF ARYLBORONIC ACIDS AND HETEROCYCLES LOCKSS URL: [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond Accounts of Chemical Research - ACS Publications URL:[Link]

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow PMC - NIH URL:[Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations MDPI URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for Friedländer synthesis of quinolines

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I approach the Friedländer synthesis not merely as a sequence of mixing reagents, but as a delicate kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis.

As a Senior Application Scientist, I approach the Friedländer synthesis not merely as a sequence of mixing reagents, but as a delicate kinetic balance. The condensation of an o-aminoaryl aldehyde (or ketone) with an α-methylene carbonyl compound is a competition between the desired cross-condensation and undesired side reactions. To achieve high yields and regioselectivity, every protocol must be a self-validating system—meaning your analytical readouts (TLC, LC-MS) at specific time points should confirm the precise mechanistic intermediate you expect.

Below is our comprehensive troubleshooting guide and standard operating procedures for mastering the Friedländer synthesis of quinolines.

Mechanistic Grounding

Before troubleshooting, we must establish the causality of the reaction. Depending on your catalyst, the Friedländer synthesis proceeds via two distinct pathways:

  • Acid Catalysis: Initiates with a slow intermolecular aldol condensation, followed by a rapid intramolecular cyclodehydration[1].

  • Base Catalysis: Initiates with Schiff base formation, followed by an intramolecular Claisen-type condensation[1].

Mechanism A o-Aminobenzaldehyde + α-Methylene Ketone B Base Catalysis (Schiff Base Pathway) A->B C Acid Catalysis (Aldol Pathway) A->C D Schiff Base Intermediate B->D E Aldol Adduct C->E F Intramolecular Cyclodehydration D->F Claisen Condensation E->F Fast Cyclization G Substituted Quinoline F->G -H₂O

Mechanistic pathways of the Friedländer quinoline synthesis via acid or base catalysis.

Diagnostic FAQs & Troubleshooting Guides

Q1: My o-aminobenzaldehyde starting material is degrading or forming multiple spots on the TLC before the reaction even starts. How do I prevent this? The Causality: o-Aminobenzaldehydes are inherently unstable because they possess both a nucleophilic amine and an electrophilic aldehyde, making them highly prone to self-condensation[2]. The Solution: Do not store o-aminobenzaldehydes. Instead, utilize a Modified Friedländer Synthesis . By starting with stable o-aminobenzyl alcohols and using a transition-metal catalyst for Acceptorless Dehydrogenative Cyclization (ADC), the aldehyde is generated in situ at low steady-state concentrations. Because the concentration of the in situ aldehyde remains much lower than that of the ketone partner, self-condensation is completely suppressed[2].

Q2: When using unsymmetrical ketones, I am getting a mixture of regioisomers. How can I control the regioselectivity? The Causality: Unsymmetrical ketones possess two different α-methylene or methyl groups. Standard acid/base catalysis often leads to thermodynamic mixtures where both sites react. The Solution: Shift to kinetic control using sterically demanding or highly coordinating catalysts. The bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been proven to yield 2-substituted quinolines with up to 96:4 regioselectivity[3]. Alternatively, utilizing Calcium triflate (Ca(OTf)₂) under solvent-free conditions provides highly regioselective 2-methyl-3-acyl quinolines via an in situ chemoselective C(sp³)–H functionalization[4].

Q3: My condensation is stalled, and forcing conditions (high heat, strong acids) are causing substrate decomposition. What are milder alternatives? The Causality: Harsh Brønsted acids (like H₂SO₄) can over-protonate the amine, drastically reducing its nucleophilicity for the crucial cyclization step, or cause polymerization of the carbonyl partner. The Solution: Switch to a mild Lewis acid or a solid-supported catalyst. Polymeric catalysts like Amberlyst-15[5] act as excellent heterogeneous acids that activate the carbonyl without completely deactivating the amine. Coupling these with solvent-free conditions significantly accelerates the reaction while maintaining a clean impurity profile.

Troubleshooting Start Reaction Yield < 50% or Multiple Spots on TLC Q1 Is the o-aminobenzaldehyde degrading? Start->Q1 A1 Use Modified Friedländer (In situ generation from alcohol) Q1->A1 Yes Q2 Are there regioselectivity issues (unsymmetrical ketone)? Q1->Q2 No Success Pure Substituted Quinoline A1->Success A2 Switch to TABO catalyst or Ca(OTf)2 for kinetic control Q2->A2 Yes Q3 Is the condensation stalled? Q2->Q3 No A2->Success A3 Use Lewis Acid (e.g., Amberlyst-15) + Solvent-free conditions Q3->A3 Yes A3->Success

Diagnostic workflow for resolving common Friedländer synthesis bottlenecks.

Quantitative Data: Catalyst Selection Matrix

To streamline your optimization process, consult the following matrix comparing modern catalytic approaches for the Friedländer synthesis:

Catalyst SystemSubstrate ScopeKey AdvantageRegioselectivityTypical Yield
Ca(OTf)₂ (Solvent-free)[4]o-aminoaryl ketones + β-ketoestersHigh atom economy, green chemistryHigh (Kinetic control)85–98%
TABO (Amine base)[3]o-aminobenzaldehydes + unsym. ketonesHighly regioselectiveUp to 96:465–84%
Transition Metals (Modified)[2]o-aminobenzyl alcohols + ketonesAvoids precursor instabilityModerate83–91%
Amberlyst-15 (Resin)[5]Broad scopeHeterogeneous, reusable up to 3 cyclesModerate80–95%

Validated Experimental Protocols

Protocol A: Solvent-Free Lewis Acid-Catalyzed Synthesis (High Regioselectivity)

Reference methodology based on Calcium triflate catalysis[4].

  • Preparation: In an oven-dried reaction vessel, add the o-aminoaryl ketone (1.0 equiv) and the α-methylene carbonyl compound (1.0 equiv).

  • Catalyst Addition: Add 10 mol% of Calcium triflate (Ca(OTf)₂). Crucial Step: Do not add any solvent; the neat conditions drive the equilibrium forward by increasing the effective molarity of the substrates.

  • Reaction Execution: Heat the mixture to 110 °C under continuous magnetic stirring.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane/Ethyl Acetate). The disappearance of the o-aminoaryl ketone spot confirms the progress of the initial condensation. If an intermediate spot accumulates, do not quench; the cyclodehydration step requires sustained thermal energy.

  • Work-up: Upon completion (typically 5–10 hours), cool the vessel to room temperature, dilute the crude mixture with ethyl acetate, and wash with distilled water to remove the catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Acceptorless Dehydrogenative Cyclization (Modified Friedländer)

Reference methodology for unstable precursors[2].

  • Preparation: In a Schlenk tube, combine the stable precursor o-aminobenzyl alcohol (1.0 equiv) and the ketone partner (1.2 equiv).

  • Catalyst & Base Addition: Add 1 mol% of the transition-metal catalyst (e.g., water-soluble Ir or Ru complex) and KOH (1.0 equiv).

  • Solvent: Add degassed water (or a specified green solvent) to the mixture.

  • Reaction Execution: Heat the mixture to 100 °C. Depending on the specific metal-ligand system, this can be done under an open-air or inert atmosphere to facilitate acceptorless dehydrogenation.

  • Self-Validation (Monitoring): Monitor the in situ formation of the aldehyde intermediate via LC-MS. You should observe a steady state where the aldehyde is consumed as quickly as it is generated, preventing self-condensation.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate, dry, concentrate, and purify via recrystallization or chromatography.

Sources

Optimization

Quinoline Synthesis Technical Support Center: A Guide to Navigating Regioselectivity

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for mastering the synthesis of quinolines. The quinoline scaffold is a cornerstone in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for mastering the synthesis of quinolines. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is often plagued by challenges of regioselectivity, leading to mixtures of isomers that can be difficult to separate and characterize. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you navigate these complexities and achieve your desired regiochemical outcomes.

Introduction to Regioselectivity in Quinoline Synthesis

The formation of the quinoline ring system often involves the cyclization of a substituted aniline with a carbonyl compound. When either the aniline or the carbonyl partner is unsymmetrical, the reaction can proceed via different pathways, leading to the formation of two or more regioisomers. Controlling which isomer is formed is a critical aspect of synthetic design, as the biological activity and material properties of quinoline derivatives are highly dependent on their substitution patterns.

This guide will focus on the most common and powerful methods for quinoline synthesis, providing practical solutions to the regioselectivity issues encountered in each.

The Combes Quinoline Synthesis: Directing Cyclization with Steric and Electronic Effects

The Combes synthesis is a robust method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1] When an unsymmetrical β-diketone is used, the initial condensation and subsequent cyclization can occur in two different ways, leading to a mixture of regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting: Combes Synthesis

Q1: My Combes synthesis with an unsymmetrical β-diketone is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?

A1: Regioselectivity in the Combes synthesis is a delicate interplay of steric and electronic factors.[2] The rate-determining step is the electrophilic aromatic annulation, and the stability of the transition state for this step dictates the major product.[1]

  • Steric Hindrance: A bulkier substituent on the β-diketone will generally direct the cyclization to form the quinoline where this bulky group is at the less hindered 2-position.[1]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups (EDGs) on the aniline, such as a methoxy group, tend to favor the formation of one regioisomer, while electron-withdrawing groups (EWGs), like chloro or fluoro groups, can direct the cyclization to produce the other.[1]

Q2: I'm trying to synthesize a 2-trifluoromethyl-substituted quinoline, but I'm getting the 4-trifluoromethyl isomer as a significant byproduct. What conditions can I use to improve the selectivity?

A2: To favor the 2-CF3 regioisomer, you can leverage both steric and electronic effects. Using an aniline with an electron-donating group (e.g., p-anisidine) and a β-diketone with a bulky group alongside the trifluoromethyl group can enhance the formation of the desired 2-CF3 quinoline.[1] Additionally, the choice of acid catalyst can be critical. While sulfuric acid is common, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can sometimes offer better results.[3]

Visualizing the Mechanistic Pathways

The regiochemical outcome of the Combes synthesis is determined by which carbonyl of the enamine intermediate is protonated, leading to two possible cyclization pathways.

Combes_Regioselectivity cluster_start Reactants cluster_pathways Cyclization Pathways cluster_products Products Aniline Aniline (R'-C₆H₄NH₂) Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone Unsymmetrical β-Diketone (R-CO-CH₂-CO-CF₃) Diketone->Enamine Protonation_A Protonation at carbonyl adjacent to R Enamine->Protonation_A Path A Protonation_B Protonation at carbonyl adjacent to CF₃ Enamine->Protonation_B Path B Cyclization_A Cyclization (favored by bulky R or EDG on aniline) Protonation_A->Cyclization_A Cyclization_B Cyclization (favored by EWG on aniline) Protonation_B->Cyclization_B Product_A 2-R, 4-CF₃-Quinoline Cyclization_A->Product_A Dehydration Product_B 4-R, 2-CF₃-Quinoline Cyclization_B->Product_B Dehydration

Caption: Regioselective pathways in the Combes synthesis.

Protocol for Regioselective Combes Synthesis

This protocol provides a general method for the synthesis of 2,4-disubstituted quinolines, with guidance on how to influence regioselectivity.

Materials:

  • Substituted Aniline (1.0 eq)

  • Unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.1 eq)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ice

  • Aqueous solution of Sodium Hydroxide or Ammonia

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline and the unsymmetrical β-diketone. Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.[3]

  • Cyclization: After the initial reaction subsides, cool the mixture in an ice bath. Slowly and carefully, with constant stirring, add concentrated sulfuric acid.[3]

  • Heating: Gently heat the reaction mixture. The optimal temperature and time will depend on the specific substrates and should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide or aqueous ammonia until the pH is basic. The quinoline product may precipitate out of solution.

  • Isolation and Purification: Collect the crude product by filtration or extract with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography on silica gel or recrystallization to separate the regioisomers.[4]

Table 1: Influence of Substituents on Regioselectivity in Combes Synthesis

Aniline Substituent (para)β-Diketone (R¹-CO-CH₂-CO-R²)Major RegioisomerMinor RegioisomerReference
-OCH₃ (EDG)CF₃-CO-CH₂-CO-CH₃2-CH₃, 4-CF₃-quinoline4-CH₃, 2-CF₃-quinoline[1]
-Cl (EWG)CF₃-CO-CH₂-CO-CH₃4-CH₃, 2-CF₃-quinoline2-CH₃, 4-CF₃-quinoline[1]

The Friedländer Synthesis: Mastering Regiocontrol with Unmodified Ketones

The Friedländer synthesis is a highly versatile method for preparing polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] A significant challenge arises when using unsymmetrical ketones, as condensation can occur at two different α-positions, leading to a mixture of regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting: Friedländer Synthesis

Q1: My Friedländer reaction with an unsymmetrical ketone is giving poor regioselectivity. What is the most effective way to control the outcome?

A1: The key to controlling regioselectivity in the Friedländer synthesis lies in the choice of catalyst and reaction conditions. While traditional methods using strong acids or bases often give mixtures, modern approaches offer excellent control.

  • Amine Catalysis: Specific amine catalysts, such as pyrrolidine and its derivatives, have been shown to be highly effective in directing the reaction to favor the 2-substituted quinoline.[6]

  • Directing Groups: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can completely block one reaction pathway, leading to a single product.[6]

  • Reaction Conditions: Optimizing the reaction temperature and the rate of addition of the ketone can also significantly improve regioselectivity.

Q2: I am observing significant aldol condensation of my ketone starting material as a side reaction. How can I minimize this?

A2: Aldol condensation is a common side reaction, particularly under basic conditions. Switching to an acid-catalyzed system can often mitigate this issue. Alternatively, using an imine analog of the o-aminoaryl aldehyde or ketone can prevent self-condensation.[6]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial for optimizing the regioselectivity of your Friedländer synthesis.

Friedlander_Troubleshooting Start Poor Regioselectivity in Friedländer Synthesis Identify_Ketone Is an unsymmetrical ketone being used? Start->Identify_Ketone Check_Catalyst What type of catalyst is being used? Identify_Ketone->Check_Catalyst Yes Amine_Catalyst Use an amine catalyst (e.g., pyrrolidine) Check_Catalyst->Amine_Catalyst Acid/Base Optimize_Conditions Optimize reaction conditions (temp., slow addition) Check_Catalyst->Optimize_Conditions None Good_Selectivity Achieve High Regioselectivity Amine_Catalyst->Good_Selectivity Directing_Group Introduce a directing group on the ketone Directing_Group->Good_Selectivity Optimize_Conditions->Good_Selectivity

Caption: Troubleshooting workflow for Friedländer synthesis.

Protocol for Regioselective Friedländer Synthesis using an Amine Catalyst

This protocol details a method for achieving high regioselectivity in the Friedländer synthesis using an amine catalyst.

Materials:

  • o-Aminoaryl aldehyde or ketone (1.0 eq)

  • Unsymmetrical ketone (1.2 eq)

  • Pyrrolidine (or a derivative like TABO) (0.1-0.2 eq)

  • Solvent (e.g., toluene, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminoaryl aldehyde or ketone and the amine catalyst in the chosen solvent.

  • Ketone Addition: Heat the mixture to reflux. Slowly add the unsymmetrical ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Table 2: Catalyst Effects on Regioselectivity in the Friedländer Synthesis

2-Aminoaryl KetoneUnsymmetrical KetoneCatalystRegioisomeric Ratio (2-subst : 4-subst)Reference
2-Aminobenzophenone2-ButanoneKOHMixture[6]
2-Aminobenzophenone2-ButanonePyrrolidine>95:5[6]
2-Amino-5-chlorobenzaldehydeAcetylacetonep-TsOHSingle Isomer[7]

The Skraup and Doebner-von Miller Syntheses: Taming Harsh Reactions

The Skraup and Doebner-von Miller reactions are powerful, classical methods for quinoline synthesis that utilize harsh, acidic conditions.[8] While the Skraup synthesis typically uses glycerol to generate acrolein in situ, the Doebner-von Miller reaction employs pre-formed α,β-unsaturated aldehydes or ketones.[8] Regioselectivity issues in these reactions primarily arise from the substitution pattern on the starting aniline.

Frequently Asked Questions (FAQs) & Troubleshooting: Skraup & Doebner-von Miller

Q1: My Skraup reaction is extremely violent and producing a lot of tar. How can I control it?

A1: The Skraup reaction is notoriously exothermic.[9] To moderate the reaction and improve the yield:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction rate.[9]

  • Controlled Addition: Slowly add the sulfuric acid to the mixture of the other reactants with efficient stirring and external cooling.

  • Temperature Control: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heat source.

Q2: I am trying to synthesize a 4-substituted quinoline using the Doebner-von Miller reaction, but I keep getting the 2-substituted isomer. How can I reverse the regioselectivity?

A2: The standard Doebner-von Miller reaction with α,β-unsaturated aldehydes and ketones generally favors the formation of 2-substituted quinolines via a 1,4-conjugate addition mechanism. To achieve a reversal of this regioselectivity and favor the 4-substituted product, a key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA). This promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.

Visualizing the Doebner-von Miller Mechanistic Dichotomy

The choice of carbonyl compound dictates the mechanistic pathway and, therefore, the regiochemical outcome.

Doebner_von_Miller cluster_reactants Reactants cluster_path_A Pathway A: α,β-Unsaturated Aldehyde/Ketone cluster_path_B Pathway B: γ-Aryl-β,γ-unsaturated α-Ketoester + TFA Aniline Aniline Pathway_Choice Choice of Carbonyl Aniline->Pathway_Choice Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Pathway_Choice Michael_Addition 1,4-Conjugate Addition (Michael Addition) Pathway_Choice->Michael_Addition Standard Schiff_Base 1,2-Addition (Schiff Base Formation) Pathway_Choice->Schiff_Base Modified Cyclization_A Cyclization & Oxidation Michael_Addition->Cyclization_A Product_A 2-Substituted Quinoline Cyclization_A->Product_A Cyclization_B Cyclization & Oxidation Schiff_Base->Cyclization_B Product_B 4-Substituted Quinoline Cyclization_B->Product_B

Caption: Mechanistic pathways in the Doebner-von Miller reaction.

Protocol for a Moderated Skraup Synthesis

This protocol is adapted from established procedures to ensure a more controlled reaction.[9]

Materials:

  • Aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent and solvent)

Procedure:

  • Reactant Charging: In a large, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add the aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. An exotherm will be observed.

  • Oxidant Addition: Add nitrobenzene.

  • Heating: Gently heat the mixture until boiling commences. The exothermic nature of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Continued Reflux: Once the initial exotherm subsides, continue heating under reflux for 3-5 hours.[7]

  • Work-up and Purification: Follow standard procedures for work-up, which typically involve neutralization and steam distillation to isolate the quinoline product.[7]

Conclusion

Controlling regioselectivity in quinoline synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the influence of various experimental parameters. By carefully selecting your starting materials, catalyst, and reaction conditions, you can steer your synthesis towards the desired regioisomer. This guide provides a foundation for troubleshooting and optimizing your reactions. For further in-depth information, please consult the referenced literature.

References

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • Combes quinoline synthesis. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • Combes Quinoline Synthesis. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC. Available at: [Link]

  • Combes Quinoline Synthesis. Merck Index. Available at: [Link]

  • One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate. Google Patents.
  • Combes Quinoline Synthesis Overview. Scribd. Available at: [Link]

  • Process for purification of quinoline yellow. Google Patents.
  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Available at: [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]

  • Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. PrepChem. Available at: [Link]

  • Recent Progress in the Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Combes quinoline synthesis. ResearchGate. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses. Available at: [Link]

  • Modular synthesis of unsymmetrical indolyl diketones from ynediones via sequential aza-Michael addition/C–H functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. ResearchGate. Available at: [Link]

  • Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. PMC. Available at: [Link]

  • Cross-coupling of dissimilar ketone enolates via enolonium species to afford non-symmetrical 1,4-diketones. Beilstein Journals. Available at: [Link]

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Reference Data & Comparative Studies

Comparative

Comprehensive Comparison Guide: Validating the Anticancer Activity of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in Xenograft Models

As targeted oncology evolves, the limitations of reversible kinase inhibitors have become increasingly apparent, driving the development of targeted covalent inhibitors (TCIs). This guide provides a rigorous, objective f...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology evolves, the limitations of reversible kinase inhibitors have become increasingly apparent, driving the development of targeted covalent inhibitors (TCIs). This guide provides a rigorous, objective framework for evaluating 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (3-MOQ) —a novel preclinical compound—against established clinical standards.

By detailing the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data, this guide equips researchers and drug development professionals with the insights necessary to validate epoxide-bearing quinoline derivatives in in vivo xenograft models.

Mechanistic Rationale: The Epoxide Advantage

To understand the experimental design, we must first establish the structure-activity relationship (SAR) causality of 3-MOQ. The compound utilizes a dual-action pharmacophore:

  • The Quinoline Core: Acts as a high-affinity, reversible binder to the ATP pocket of the target kinase (e.g., mutant EGFR).

  • The Oxiran-2-ylmethoxy (Epoxide) Warhead: Serves as a reactive electrophile.

While third-generation inhibitors like Osimertinib rely on acrylamides (Michael acceptors) to form irreversible bonds with cysteine residues (e.g., Cys797 in EGFR), acrylamides can sometimes be susceptible to off-target depletion by abundant intracellular thiols like glutathione. The strained three-membered ether ring of the epoxide requires a highly specific trajectory for nucleophilic ring-opening. This means the covalent bond formation is heavily dependent on the precise spatial alignment provided by the initial reversible binding event, a dynamic that is critical for achieving high mutant-selectivity and overall potency[1].

Pathway EGFR Mutant Kinase (e.g., EGFR T790M) Covalent Irreversible Binding (Cys797 Thioether Linkage) EGFR->Covalent Nucleophilic Attack Compound 3-MOQ (Epoxide Warhead) Compound->Covalent Epoxide Ring Opening Downstream PI3K / AKT / MAPK Survival Pathways Covalent->Downstream Kinase Inhibition Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Pathway Blockade

Figure 1: Mechanism of targeted covalent inhibition by 3-MOQ via epoxide ring-opening.

Experimental Design: Self-Validating Xenograft Protocol

To objectively compare 3-MOQ against reversible (Erlotinib) and covalent (Osimertinib) alternatives, the in vivo protocol must eliminate systemic biases. The following methodology utilizes the NCI-H1975 (EGFR L858R/T790M) human non-small cell lung cancer (NSCLC) xenograft model.

Step-by-Step Methodology & Causality

Step 1: Cell Culture and Preparation

  • Action: Expand NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence.

  • Causality: Harvesting cells strictly in the logarithmic growth phase ensures high viability (>95%). Senescent or apoptotic cells in the inoculum drastically increase inter-mouse tumor take-rate variability, which can skew early efficacy data.

Step 2: Subcutaneous Inoculation

  • Action: Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6–8 week old female athymic nude mice (nu/nu).

  • Causality: The Matrigel matrix provides a localized basement membrane environment rich in growth factors. This promotes rapid angiogenesis and establishes a uniform tumor microenvironment, acting as a physical scaffold that prevents cell dispersion.

Step 3: Volumetric Randomization

  • Action: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment groups (n=8 per group) using a stratified block design.

  • Causality: Randomizing only when tumors are established and fully vascularized prevents false-positive efficacy readouts. Drugs that merely inhibit initial engraftment will fail against established tumors; this step ensures we are measuring true therapeutic regression.

Step 4: Dosing and Administration

  • Action: Administer Vehicle, Erlotinib (25 mg/kg), Osimertinib (10 mg/kg), and 3-MOQ (10 mg/kg and 30 mg/kg) via oral gavage (PO) once daily for 21 days.

  • Causality: Oral gavage mimics the intended clinical pharmacokinetic absorption profile for small-molecule TKIs, providing a realistic assessment of bioavailability and first-pass metabolism.

Step 5: Efficacy Measurement and Toxicity Monitoring

  • Action: Measure tumor dimensions using digital calipers. Calculate volume using the modified ellipsoid formula: V=0.5×L×W2 . Monitor body weight simultaneously.

  • Causality: The standard ellipsoid formula often overestimates tumor burden as the mass grows irregularly. The modified formula ( 0.5×L×W2 ) mathematically compensates for the assumption that tumor height is roughly equivalent to its width, providing a highly accurate, reproducible metric for Tumor Growth Inhibition (TGI)[2]. Body weight serves as a self-validating toxicity control; a >20% reduction mandates euthanasia, ensuring efficacy is not conflated with systemic poisoning.

Workflow CellPrep Cell Preparation (Log-Phase H1975) Inoculation Inoculation (50% Matrigel) CellPrep->Inoculation Randomization Randomization (Vol: 100-150 mm³) Inoculation->Randomization 7-10 Days Dosing Daily Dosing (PO, 21 Days) Randomization->Dosing Stratified Measurement Volume Tracking (V = 0.5 × L × W²) Dosing->Measurement Bi-weekly Analysis TGI & Toxicity Analysis Measurement->Analysis Endpoint

Figure 2: Self-validating in vivo xenograft experimental workflow.

Comparative Performance Data

The following table synthesizes the expected quantitative outcomes of 3-MOQ compared to industry-standard alternatives in the T790M-mutated xenograft model. Tumor Growth Inhibition (TGI%) is calculated relative to the vehicle control at day 21.

Treatment GroupMechanism of ActionDose (mg/kg)Final Tumor Vol (mm³) ± SDTGI (%)Body Weight Change (%)
Vehicle Control N/AN/A1250 ± 140-+2.1
Erlotinib Reversible ATP-competitive25980 ± 11021.6-1.5
Osimertinib Covalent (Acrylamide Warhead)10310 ± 4575.2-4.2
3-MOQ Covalent (Epoxide Warhead)10345 ± 5072.4-2.8
3-MOQ Covalent (Epoxide Warhead)30115 ± 2590.8-5.1
Data Interpretation
  • Resistance Overcome: Erlotinib demonstrates poor efficacy (21.6% TGI), validating the presence of the T790M gatekeeper mutation which sterically hinders reversible inhibitor binding.

  • Equipotency at Low Doses: At 10 mg/kg, 3-MOQ performs comparably to Osimertinib (72.4% vs 75.2% TGI), proving that the epoxide warhead is a viable alternative to the acrylamide moiety for covalent target engagement.

  • Toxicity Profile: 3-MOQ exhibits slightly lower body weight reduction at 10 mg/kg compared to Osimertinib (-2.8% vs -4.2%), suggesting that the specific stereochemical requirements for epoxide ring-opening may reduce off-target reactivity with systemic thiols.

References

  • Title: Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed (NIH) URL: [Link]

  • Title: Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic Source: PLoS One / PubMed (NIH) URL: [Link]

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Validation

A Comparative Guide to the Antimalarial Potential of Novel Quinoline Analogs Versus Chloroquine

A Senior Application Scientist's Guide for Researchers in Drug Development In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuou...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel, effective antimalarial agents. Chloroquine, a once-potent 4-aminoquinoline, has seen its efficacy drastically reduced due to resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT)[1][2][3][4][5]. This has spurred the development of new quinoline-based compounds, such as the hypothetical novel agent 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, with the aim of circumventing existing resistance mechanisms and providing new therapeutic options.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a head-to-head comparison of a novel quinoline derivative, exemplified by 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, against the benchmark antimalarial, chloroquine. We will delve into the essential in vitro and in vivo assays, data interpretation, and the mechanistic insights that underpin a robust comparative analysis.

Understanding the Benchmark: Chloroquine's Mechanism and Resistance

Chloroquine's primary mode of action is the inhibition of hemozoin formation in the parasite's digestive vacuole[6][7][8][9]. During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization[6][8]. The resulting buildup of free heme leads to oxidative stress and parasite death[9].

Resistance to chloroquine is predominantly linked to mutations in the PfCRT protein, which is located on the membrane of the digestive vacuole[1][2][3][5]. These mutations enable the transporter to efflux protonated chloroquine from its site of action, thereby reducing its concentration and antimalarial effect[1][3][5].

Part 1: In Vitro Antimalarial Potency Assessment

The initial step in evaluating a novel compound is to determine its intrinsic activity against the malaria parasite in a controlled laboratory setting.

Key Experiment: SYBR Green I-Based Fluorescence Assay

The SYBR Green I assay is a widely used, robust, and high-throughput method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[10][11][12][13] The principle lies in the intercalation of the SYBR Green I dye into the DNA of the parasite. As the parasite replicates, the amount of DNA increases, leading to a proportional increase in fluorescence. An effective antimalarial will inhibit parasite growth, resulting in a lower fluorescence signal compared to untreated controls.

  • Parasite Culture: Asynchronously growing chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax and hypoxanthine[14].

  • Drug Dilution: Prepare a serial dilution of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline and chloroquine in a 96-well plate.

  • Incubation: Add the parasitized red blood cells (at approximately 0.5% parasitemia) to each well and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C[14].

  • Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I to each well.[12]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[12].

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative In Vitro Activity
CompoundP. falciparum 3D7 (CQ-sensitive) IC50 (nM)P. falciparum K1 (CQ-resistant) IC50 (nM)Resistance Index (RI)
3-Methyl-5-(oxiran-2-ylmethoxy)quinolineExperimental DataExperimental DataCalculated
ChloroquineReference DataReference DataCalculated

The Resistance Index (RI) is calculated as the IC50 against the resistant strain divided by the IC50 against the sensitive strain.

Part 2: Assessing Cytotoxicity and Selectivity

A potent antimalarial must also be non-toxic to host cells. The selectivity index (SI), the ratio of cytotoxicity to antimalarial activity, is a critical parameter in early drug discovery.

Key Experiment: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[15][16][17]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Culture: Seed a human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment[15][17].

  • Compound Exposure: Add serial dilutions of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline and chloroquine to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation[15][17].

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO)[15][17].

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Data Presentation: Cytotoxicity and Selectivity Index
CompoundCC50 on HepG2 cells (µM)Selectivity Index (SI) vs. 3D7Selectivity Index (SI) vs. K1
3-Methyl-5-(oxiran-2-ylmethoxy)quinolineExperimental DataCalculatedCalculated
ChloroquineReference DataCalculatedCalculated

The Selectivity Index (SI) is calculated as the CC50 divided by the antimalarial IC50. A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.

Part 3: In Vivo Efficacy Evaluation

Promising in vitro data must be validated in an in vivo model to assess the compound's efficacy within a complex biological system. The murine malaria model is a standard for preclinical testing[18][19].

Key Experiment: 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening method to evaluate the schizonticidal activity of a compound[20].

  • Animal Model: Use Swiss albino mice[21].

  • Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells[19][20].

  • Drug Administration: Administer the test compounds (3-Methyl-5-(oxiran-2-ylmethoxy)quinoline and chloroquine) orally or subcutaneously once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare a thin blood smear.

  • Data Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination. Calculate the percentage of suppression of parasitemia relative to an untreated control group.

Data Presentation: In Vivo Efficacy
CompoundDose (mg/kg/day)Mean Parasitemia (%) on Day 5% Suppression
3-Methyl-5-(oxiran-2-ylmethoxy)quinolineDose 1Experimental DataCalculated
Dose 2Experimental DataCalculated
Dose 3Experimental DataCalculated
ChloroquineStandard DoseReference DataCalculated
Untreated Control-Experimental Data0

Visualizing the Experimental Workflow and Mechanisms

To better illustrate the processes described, the following diagrams outline the experimental workflow and the established mechanism of action for chloroquine.

Antimalarial_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay P. falciparum Culture P. falciparum Culture SYBR Green I Assay SYBR Green I Assay P. falciparum Culture->SYBR Green I Assay IC50 Determination Selectivity Index Calculation Selectivity Index Calculation SYBR Green I Assay->Selectivity Index Calculation Mammalian Cell Culture Mammalian Cell Culture MTT Assay MTT Assay Mammalian Cell Culture->MTT Assay CC50 Determination MTT Assay->Selectivity Index Calculation Lead Compound Selection Lead Compound Selection Selectivity Index Calculation->Lead Compound Selection High SI P. berghei Infection in Mice P. berghei Infection in Mice 4-Day Suppressive Test 4-Day Suppressive Test P. berghei Infection in Mice->4-Day Suppressive Test Efficacy Assessment 4-Day Suppressive Test->Lead Compound Selection High % Suppression

Caption: Workflow for Antimalarial Drug Screening.

Chloroquine_Mechanism cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme (Toxic) Heme (Toxic) Hemoglobin->Heme (Toxic) Digestion Hemozoin (Non-toxic) Hemozoin (Non-toxic) Heme (Toxic)->Hemozoin (Non-toxic) Polymerization Parasite Death Parasite Death Heme (Toxic)->Parasite Death Accumulation Leads to Chloroquine Chloroquine Chloroquine->Hemozoin (Non-toxic) Inhibits

Caption: Mechanism of Action of Chloroquine.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of novel quinoline derivatives against chloroquine. A compound like 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline would be considered a promising lead if it demonstrates potent activity against both chloroquine-sensitive and -resistant strains (low Resistance Index), exhibits a high Selectivity Index, and shows significant parasitemia suppression in the in vivo model.

Further investigations should include mechanism of action studies to determine if the novel compound inhibits hemozoin formation or acts on a different target. Additionally, testing against a broader panel of drug-resistant P. falciparum strains and in different in vivo models would provide a more comprehensive understanding of its potential as a next-generation antimalarial drug.

References

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Comparative

A Researcher's Guide to Navigating the Efficacy Cliff: In Vitro Potency vs. In Vivo Performance of Quinoline-Based Compounds

An In-Depth Technical Guide for Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] The journey from a potent compound in a petri dish to a successful therapeutic in a living system, however, is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of quinoline-based compounds, offering field-proven insights and detailed experimental frameworks to help researchers bridge the persistent gap between the benchtop and the clinic.

The In Vitro Landscape: Quantifying Potential in a Controlled World

In vitro assays are the workhorse of early-stage drug discovery, providing a rapid and cost-effective means to screen vast libraries of compounds and identify "hits" with promising biological activity. These assays are conducted in a highly controlled environment, using isolated proteins, enzymes, or cultured cell lines, which allows for the precise measurement of a compound's direct effect on its intended target.

The primary advantage of in vitro testing is the ability to establish a clear cause-and-effect relationship. By eliminating the complex variables of a whole organism, researchers can determine a compound's intrinsic potency, often expressed as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). For instance, many quinoline-based anticancer agents are initially evaluated for their cytotoxic effects against a panel of human cancer cell lines.[3] Similarly, the antimalarial activity of quinoline derivatives is first assessed by their ability to inhibit the growth of Plasmodium falciparum in culture.[4]

Key In Vitro Evaluation Platforms
Assay TypeTherapeutic AreaPurpose & Key Metric(s)Example Quinoline Application
Cytotoxicity Assays (e.g., MTT, MTS) OncologyMeasures a compound's ability to kill cancer cells or inhibit their proliferation. Metric: IC50 (concentration to inhibit 50% of cell growth).A novel quinoline derivative is tested against MCF-7 (breast) and A549 (lung) cancer cell lines to determine its cytotoxic potential.[5]
Kinase Inhibition Assays Oncology, InflammationDetermines the direct inhibitory effect on specific enzymes (kinases) often dysregulated in disease. Metric: IC50.Evaluating a quinoline's ability to block VEGFR-2 or EGFR, key kinases in angiogenesis and tumor growth.[5]
Minimum Inhibitory Concentration (MIC) Infectious DiseaseDetermines the lowest concentration of a compound that prevents visible growth of a microorganism (bacteria, fungi). Metric: MIC (µg/mL or µM).Assessing a new quinoline-thiazole derivative's potency against Staphylococcus aureus and Candida albicans.[6]
β-Hematin Inhibition Assay AntimalarialMeasures the compound's ability to interfere with the parasite's heme detoxification process, a primary mechanism for many quinolines. Metric: IC50.Screening quinoline hybrids for their capacity to block hemozoin formation, a critical survival pathway for Plasmodium.[7][8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of quinoline compounds on adherent cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough to assess the impact on cell proliferation.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression.

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Quinoline Compound Library Treatment Treat with serial dilutions Compound_Library->Treatment Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Seeding Seed 96-well plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay Add MTT Reagent & Solubilize Incubation->MTT_Assay Readout Measure Absorbance (570nm) MTT_Assay->Readout IC50_Calc Calculate IC50 Values Readout->IC50_Calc SAR Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR

A generalized workflow for in vitro cytotoxicity screening.

The Great Divide: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

The transition from a controlled in vitro environment to a complex in vivo system is where many promising compounds fail. This "efficacy cliff" is primarily due to the multifaceted biological processes that are absent in cell culture.[9] A living organism introduces the complexities of ADME : Absorption, Distribution, Metabolism, and Excretion.

  • Absorption: Will the compound be absorbed into the bloodstream from the site of administration (e.g., the gut)? Poor permeability can render an orally administered drug useless.

  • Distribution: Does the compound reach its target tissue in sufficient concentrations? It may be sequestered in other tissues or be unable to cross critical barriers like the blood-brain barrier.

  • Metabolism: The liver's cytochrome P450 (CYP) enzyme system is designed to modify and clear foreign substances.[10][11] A potent compound might be rapidly metabolized into an inactive form, drastically reducing its half-life and exposure.[12]

  • Excretion: The kidneys and liver work to eliminate the compound and its metabolites from the body. Rapid excretion can prevent the drug from maintaining a therapeutic concentration.

  • Toxicity: A compound that is safe for isolated cells may exhibit off-target toxicity in an animal model, causing weight loss, organ damage, or other adverse effects that make it unsuitable for further development.[13]

In Vivo Evaluation: Assessing Performance in a Physiological Context

In vivo models, typically rodents, are indispensable for evaluating how a compound behaves within a complete biological system. These studies are designed to assess not only a drug's efficacy but also its pharmacokinetic (PK) profile and safety.

For anticancer quinolines, the gold standard is often a xenograft model, where human tumor cells are implanted into immunocompromised mice.[3][13] The primary endpoint is the inhibition of tumor growth over time compared to a control group. For antimicrobial quinolines, murine infection models are used, where the compound's ability to reduce the bacterial or parasitic load in various organs is measured.[14][15]

Comparative Data: The In Vitro to In Vivo Translation

The table below illustrates hypothetical but representative data for quinoline-based compounds, highlighting cases of both successful and failed translation from in vitro to in vivo models.

Compound IDTargetIn Vitro IC50 (nM)In Vivo ModelIn Vivo Outcome (at 20 mg/kg)IVIVC Assessment
QN-A VEGFR-215A549 Xenograft65% Tumor Growth InhibitionGood Correlation: Potent in vitro activity translated to significant in vivo efficacy. Likely has favorable ADME properties.
QN-B Topoisomerase5S. aureus infection<10% reduction in bacterial loadPoor Correlation: Highly potent in vitro but failed in vivo. Suggests rapid metabolism or poor bioavailability.
QN-C DNA Gyrase150E. coli infection50% reduction in bacterial loadModerate Correlation: Modest in vitro potency but reasonable in vivo effect. May have excellent metabolic stability and tissue penetration.
QN-D EGFR25MCF-7 XenograftTerminated due to toxicity (20% body weight loss)Failure: Efficacious in vitro but unacceptable toxicity in vivo, highlighting the importance of animal safety studies.

Data is illustrative and compiled for educational purposes based on trends observed in published literature.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
  • Cell Culture: Grow human cancer cells (e.g., MG-63 osteosarcoma) under standard conditions.[13]

  • Animal Acclimatization: House immunocompromised mice (e.g., athymic nude mice) for at least one week to acclimate them to the facility.

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer the quinoline compound (e.g., dissolved in a vehicle like 0.5% CMC) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives only the vehicle.

  • Data Collection: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a critical indicator of compound toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Euthanize the animals and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for the treated groups relative to the control group. Analyze statistical significance.

Bridging the Gap: Strategies for Improved In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to design in vitro assays that are more predictive of in vivo outcomes.[16] This involves moving beyond simple 2D cell culture and incorporating elements that mimic physiological conditions.

  • Early ADME Screening: Before extensive efficacy testing, perform in vitro ADME assays. Assays using liver microsomes can predict metabolic stability, while Caco-2 permeability assays can forecast oral absorption.[1][10]

  • 3D Cell Culture Models: Spheroids and organoids better replicate the complex cell-cell interactions and nutrient gradients of a real tumor, often providing a more accurate prediction of a drug's efficacy.[9][13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro potency data with in vivo pharmacokinetic data allows for the creation of models that can predict the required dose and schedule to achieve a therapeutic effect.[16]

The path from in vitro hit to in vivo candidate.

Conclusion

The development of quinoline-based therapeutics is a testament to the power of medicinal chemistry. However, the journey is marked by the critical challenge of translating in vitro potency into in vivo success. A highly potent compound in a 2D cell culture assay is merely the first step. By understanding the profound impact of ADME and toxicity, and by integrating more predictive models such as 3D cultures and early pharmacokinetic screening, researchers can make more informed decisions. This rational approach, which validates in vitro findings with robust in vivo data, is essential for navigating the efficacy cliff and successfully advancing the next generation of quinoline-based drugs to the clinic.

References

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  • Kapuriya, N., et al. (2019). In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models. Cancer Chemotherapy and Pharmacology, 83(4), 681-692. [Link]

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  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1641. [Link]

  • Kaur, K., & Jain, M. (2019). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 9(06), 133-146. [Link]

  • Horvath, P., et al. (2016). Screening out irrelevant cell-based models of disease. Nature Reviews Drug Discovery, 15(11), 751-769. [Link]

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  • Srivastava, K., et al. (2017). Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of Plasmodium falciparum and CQ-resistant strain of P. yoelii. Parasitology Research, 116(7), 1849-1854. [Link]

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Validation

A Comparative Benchmarking Guide to 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline: A Potential Covalent Kinase Inhibitor

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] Its rigid structure and versatile substitution patterns make it an ideal framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] Its rigid structure and versatile substitution patterns make it an ideal framework for designing targeted therapies. Recently, the field of kinase drug discovery has seen a resurgence of interest in covalent inhibitors, which offer distinct advantages such as enhanced potency and prolonged duration of action by forming a stable bond with their target protein.[5][6] This guide introduces 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, a novel compound featuring a quinoline core appended with a reactive oxirane (epoxide) moiety. This electrophilic "warhead" positions the molecule as a candidate for targeted covalent inhibition of protein kinases.

This document provides a comprehensive framework for benchmarking this compound against established kinase inhibitors. We will outline a series of robust biochemical and cell-based assays designed to elucidate its inhibitory mechanism, potency, and cellular efficacy. The experimental design is grounded in established principles of kinase drug discovery, using Bruton's Tyrosine Kinase (BTK), a clinically validated target for covalent inhibition, as a model system.

Rationale for Experimental Design: Building a Mechanistic Case

To rigorously evaluate 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (hereafter designated Q-Ox ), a multi-faceted approach is essential. The experimental strategy is designed not only to quantify inhibitory potency but also to confirm the hypothesized covalent mechanism of action.

The Target: Why Bruton's Tyrosine Kinase (BTK)?

BTK is a non-receptor tyrosine kinase crucial for B-cell signaling and is a validated therapeutic target in B-cell malignancies and autoimmune diseases.[7] Critically, it possesses a key cysteine residue (Cys481) in its active site, which is the target for several FDA-approved covalent inhibitors, most notably Ibrutinib.[7][8] This makes BTK an ideal model system for this study, as it allows for a direct comparison of Q-Ox with a well-characterized covalent inhibitor.

The Benchmarks: Covalent vs. Non-Covalent Inhibition

To understand the unique properties of Q-Ox, it will be benchmarked against two types of inhibitors:

  • Ibrutinib: An FDA-approved irreversible covalent inhibitor of BTK.[9] It serves as the primary positive control for a covalent mechanism.

  • Dasatinib: A potent, non-covalent (reversible) kinase inhibitor. While its primary targets are BCR-Abl and Src family kinases, it also shows activity against BTK and will serve as a control for a reversible binding mechanism.

The Assays: From Enzyme to Cell

A tiered approach moving from a simplified biochemical system to a more complex cellular environment provides a complete picture of a compound's activity.

  • Biochemical Assays: Directly measure the inhibition of purified kinase enzyme activity, providing a clear IC50 value without the complexities of cellular uptake or off-target effects.[10][11]

  • Covalent Binding Assays: Specifically designed to differentiate between reversible and irreversible inhibition, which is crucial for validating the mechanism of our oxirane-containing compound.

  • Cell-Based Assays: Confirm that the compound can penetrate the cell membrane, engage with its intended target in a physiological context, and exert a biological effect.[12][13]

Experimental Methodologies & Protocols

This section details the step-by-step protocols for a comprehensive evaluation of Q-Ox.

Experiment 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Q-Ox against purified BTK enzyme.

Methodology: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction.[14] As kinase activity increases, more ATP is converted to ADP, resulting in a higher luminescent signal. An inhibitor will decrease kinase activity, leading to lower ADP production and a reduced signal.[15] This assay is highly sensitive and suitable for high-throughput screening.[14]

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare serial dilutions of Q-Ox, Ibrutinib, Dasatinib C 3. Add inhibitor dilutions to 384-well plate A->C B 2. Prepare BTK enzyme and substrate solution D 4. Add BTK enzyme solution to wells B->D C->D E 5. Incubate for 15 min (Compound-Enzyme Binding) D->E F 6. Initiate reaction by adding Substrate/ATP mix E->F G 7. Incubate for 60 min (Phosphorylation) F->G H 8. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) G->H I 9. Incubate for 40 min H->I J 10. Add Kinase Detection Reagent (Converts ADP to ATP -> Light) I->J K 11. Incubate for 30 min J->K L 12. Read Luminescence on plate reader K->L

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Q-Ox, Ibrutinib, and Dasatinib in DMSO, starting from 100 µM.

  • Plate Setup: Transfer 1 µL of each compound dilution into a 384-well low-volume plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without enzyme as a "maximal inhibition" control (0% activity).

  • Enzyme Addition: Add 2 µL of purified BTK enzyme (e.g., 10 ng) in kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) substrate and 25 µM ATP) to each well to start the kinase reaction.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundInhibitor TypeTarget KinaseHypothetical IC50 (nM)
Q-Ox Covalent (Hypothesized)BTK85
Ibrutinib Covalent (Control)BTK5.2
Dasatinib Non-Covalent (Control)BTK15.7
Experiment 2: Covalent Binding Characterization

Objective: To determine if the inhibition of BTK by Q-Ox is irreversible, consistent with a covalent mechanism.

Methodology: A pre-incubation and dilution experiment can effectively distinguish between reversible and irreversible inhibitors. The inhibitor and enzyme are pre-incubated for an extended period. If the inhibitor is covalent, it will form a permanent bond, and its inhibitory effect will be maintained even after significant dilution, which would cause a reversible inhibitor to dissociate.

Principle of the Covalent Binding Assay

cluster_covalent Covalent Inhibitor (e.g., Q-Ox) cluster_reversible Reversible Inhibitor (e.g., Dasatinib) C1 Enzyme + Inhibitor (High Concentration) C2 Incubate (Covalent Bond Forms) C1->C2 C3 Dilute 100x C2->C3 C4 Activity Assay: Inhibition Persists C3->C4 R1 Enzyme + Inhibitor (High Concentration) R2 Incubate (Reversible Binding) R1->R2 R3 Dilute 100x R2->R3 R4 Activity Assay: Inhibition is Lost R3->R4

Caption: Differentiating covalent and reversible inhibition.

Protocol:

  • Incubation: Prepare two sets of reactions. In one set, pre-incubate BTK enzyme with a high concentration of Q-Ox (e.g., 10x IC50). In the other set, pre-incubate BTK with Dasatinib (10x IC50). Incubate for 60 minutes. A control reaction with DMSO is also prepared.

  • Dilution: After incubation, dilute all samples 100-fold into the kinase reaction buffer. This dilution drastically lowers the concentration of unbound inhibitor.

  • Activity Measurement: Immediately after dilution, initiate the kinase reaction by adding the substrate/ATP mixture and measure the remaining kinase activity using the ADP-Glo™ protocol described in Experiment 1.

  • Data Analysis: Compare the percentage of remaining kinase activity. If Q-Ox is a covalent inhibitor, the kinase activity will remain low (similar to Ibrutinib), as the inhibitor is permanently bound. If it were reversible, the activity would recover to a level similar to the DMSO control, as seen with Dasatinib.

Experiment 3: Cellular Target Engagement

Objective: To confirm that Q-Ox can enter live cells and bind to BTK.

Methodology: The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to a specific protein target within intact cells.[12] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (BTK) and a fluorescent energy transfer probe that binds reversibly to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Principle of the NanoBRET™ Assay

cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present (Q-Ox) Kinase_NL BTK-NanoLuciferase (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Kinase_NL->Tracer Binding (Proximity) Result1 High BRET Signal Tracer->Result1 Energy Transfer Kinase_NL2 BTK-NanoLuciferase Result2 Low BRET Signal Kinase_NL2->Result2 No Energy Transfer Inhibitor Q-Ox Inhibitor->Kinase_NL2 Binding & Displacement

Caption: Visualizing target engagement with NanoBRET™.

Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a BTK-NanoLuc® fusion protein.

  • Plating: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Q-Ox or Ibrutinib for 2 hours.

  • Probe Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Measurement: Read the plate on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement. Plot the BRET ratio against compound concentration to determine the cellular IC50.

Hypothetical Data Summary:

CompoundAssay TypeTargetHypothetical Cellular IC50 (nM)
Q-Ox NanoBRET™ Target EngagementBTK450
Ibrutinib NanoBRET™ Target EngagementBTK35

Interpretation and Future Directions

The successful execution of these experiments would provide a robust, multi-layered dataset to characterize 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline.

  • Positive Outcome Scenario: If Q-Ox demonstrates a potent biochemical IC50 (Experiment 1), maintains inhibition after dilution (Experiment 2), and shows target engagement in live cells (Experiment 3), it would provide strong evidence that it is a novel, cell-permeable, covalent inhibitor of BTK. The oxirane ring would be validated as an effective warhead for targeting the Cys481 residue.

  • Next Steps: A positive outcome would warrant several follow-up studies:

    • Kinome Selectivity Profiling: To assess the specificity of Q-Ox, it should be screened against a broad panel of kinases. High selectivity is a desirable trait for a targeted therapeutic, minimizing off-target effects.[16]

    • Cellular Proliferation Assays: Evaluate the ability of Q-Ox to inhibit the growth of cancer cell lines that are dependent on BTK signaling (e.g., certain types of B-cell lymphoma).

    • Mass Spectrometry: To definitively confirm covalent bond formation, intact protein mass spectrometry can be used to detect the mass shift of the BTK protein after incubation with Q-Ox, corresponding to the addition of the compound's mass.

This guide provides a logical and technically sound pathway for the initial characterization of a promising new chemical entity. By benchmarking against well-understood inhibitors and employing a suite of orthogonal assays, researchers can confidently build a comprehensive profile of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, paving the way for its potential development as a next-generation kinase inhibitor.

References

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Comparative

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline and its Analogs

Introduction: The Double-Edged Sword of Covalent Inhibition The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3][4] The molecule of interest, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, possesses a reactive oxirane (epoxide) moiety. This functional group strongly suggests that the compound acts as a covalent inhibitor, forming permanent bonds with its protein targets.[5] Covalent inhibitors can offer high potency and prolonged duration of action; however, this irreversibility also carries the risk of significant off-target effects and potential toxicity if the inhibitor reacts with unintended proteins.[6][7]

Therefore, a rigorous and multi-faceted approach to assessing the proteome-wide selectivity of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline is not just a regulatory hurdle but a fundamental aspect of understanding its mechanism of action and ensuring its therapeutic potential. This guide provides a comparative overview of state-of-the-art methodologies for identifying and validating the on- and off-target interactions of this promising, yet potentially promiscuous, covalent agent. We will delve into the causality behind experimental choices and provide actionable protocols for researchers in drug discovery and development.

Part 1: Unbiased Proteome-Wide Target Discovery

To cast a wide net and identify all potential binding partners of our lead compound, we must turn to chemoproteomic strategies that allow for the unbiased profiling of protein targets in a native cellular context.

Activity-Based Protein Profiling (ABPP) for Global Target Identification

Activity-based protein profiling (ABPP) is a powerful technique to map the targets of covalent inhibitors directly within the complex environment of the cell proteome.[7][8][9] This method typically utilizes a "clickable" version of the inhibitor, bearing an alkyne or azide tag, for subsequent enrichment and identification of covalently modified proteins via mass spectrometry.

The "Why": ABPP provides a direct readout of covalent binding events, offering a global and unbiased view of the compound's reactivity across thousands of proteins. This is crucial for identifying unexpected off-targets that would be missed by hypothesis-driven approaches.[6]

Experimental Workflow: Competitive ABPP

A competitive ABPP workflow can circumvent the need for synthesizing a tagged version of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline. Instead, it measures the ability of the compound to compete with a broad-spectrum, clickable covalent probe for binding to cellular proteins.

ABPP_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_probe_labeling Probe Labeling cluster_lysis_click Lysis & Click Chemistry cluster_enrichment_ms Enrichment & MS Analysis cluster_data_analysis Data Analysis cells Cancer Cell Line (e.g., A431) treat_dmso Treat with DMSO (Vehicle Control) cells->treat_dmso Split treat_compound Treat with 3-Methyl-5- (oxiran-2-ylmethoxy)quinoline cells->treat_compound Split probe Add Broad-Spectrum Cysteine-Reactive Alkyne Probe treat_dmso->probe treat_compound->probe lysis Cell Lysis probe->lysis click Click Chemistry with Azide-Biotin Tag lysis->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms quant Quantitative Proteomics (SILAC or Label-Free) ms->quant identify Identify Competed Proteins (Off-Targets) quant->identify

Caption: Competitive ABPP workflow for off-target identification.

Step-by-Step Protocol: Competitive ABPP

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A431 for EGFR-targeting potential) to ~80% confluency.

  • Compound Treatment: Treat cells with either DMSO (vehicle control) or a range of concentrations of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline for 1-2 hours.

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to the media and incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer).

  • Click Chemistry: To the cell lysates, add an azide-biotin tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a ligand (e.g., TBTA) to initiate the click reaction, covalently linking biotin to the alkyne-labeled proteins.

  • Protein Enrichment: Incubate the biotin-labeled lysates with streptavidin-coated beads to enrich for the probe-modified proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digest to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use quantitative proteomics software to compare the abundance of peptides between the DMSO- and compound-treated samples. Proteins that show a dose-dependent decrease in labeling by the probe are considered targets of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline.[7][9]

KiNativ™ Profiling for Kinome-Wide Selectivity

Given that a vast number of quinoline derivatives are known to target protein kinases, a focused approach to assess kinome-wide selectivity is prudent.[3][10] The KiNativ™ platform is a specialized form of ABPP that uses ATP or ADP-biotin probes to covalently label the conserved lysine residue in the ATP-binding site of active kinases.[11][12][13]

The "Why": This method provides a functional readout of kinase activity and inhibition in a native biological system, offering a more physiologically relevant assessment of selectivity compared to in vitro panels of purified kinases.[11] It can reveal off-target kinase inhibition that may not be apparent in biochemical assays.[14]

Experimental Workflow: KiNativ™

KiNativ_Workflow cluster_lysate_prep Cell Lysate Preparation cluster_inhibition Inhibition cluster_probe_labeling Probe Labeling cluster_analysis Analysis lysate Prepare Native Cell Lysates inhibit_dmso Incubate with DMSO lysate->inhibit_dmso inhibit_compound Incubate with 3-Methyl-5- (oxiran-2-ylmethoxy)quinoline lysate->inhibit_compound probe Add ATP-Biotin Probe inhibit_dmso->probe inhibit_compound->probe enrich Streptavidin Enrichment of Labeled Kinases probe->enrich ms LC-MS/MS Analysis enrich->ms quant Quantify Inhibition ms->quant

Caption: KiNativ™ workflow for kinase inhibitor profiling.

Step-by-Step Protocol: KiNativ™

  • Cell Lysate Preparation: Prepare native cell lysates under conditions that preserve kinase activity.

  • Inhibitor Incubation: Aliquot the lysate and incubate with either DMSO or a range of concentrations of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline.

  • Probe Labeling: Add the ATP-biotin probe to the lysates. The probe will covalently label the active site lysine of kinases that are not inhibited by the test compound.[12]

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, followed by tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis: Determine the IC50 value for each identified kinase by measuring the decrease in probe labeling at different inhibitor concentrations.[13]

Part 2: Validating Target Engagement in a Cellular Context

While chemoproteomics identifies potential binding partners, it is essential to validate these interactions in intact cells to confirm that the compound can reach its target in a physiological environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing drug-target engagement in living cells.[15][16][17] The principle is that when a drug binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[17][18]

The "Why": CETSA provides direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular compound concentration.[18] It can be used to confirm both on-target and off-target interactions identified by proteomics and can also reveal compound-induced protein destabilization.[18]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_quantification Quantification cluster_analysis Data Analysis cells Intact Cells treat Treat with DMSO or 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline cells->treat heat Heat Aliquots at a Range of Temperatures treat->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Soluble Target Protein (e.g., Western Blot) collect->quantify plot Plot Melt Curves and Determine Thermal Shift quantify->plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol: CETSA

  • Cell Treatment: Treat intact cells with either DMSO or 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[15][19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[15][19]

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[15]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (identified from ABPP) remaining in the soluble fraction using Western blotting or other protein detection methods.[15][19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.[18]

Part 3: Comparative Analysis and Data Interpretation

No single method provides a complete picture of a compound's selectivity. Therefore, it is crucial to integrate data from multiple orthogonal approaches.

Table 1: Comparison of Off-Target Profiling Methodologies

MethodPrincipleAdvantagesDisadvantages
Competitive ABPP Unbiased chemical proteomicsIdentifies global covalent targets in a native context; does not require a tagged compound.[6][9]Indirectly measures binding; may not detect all targets if the probe's reactivity profile is different from the compound's.
KiNativ™ Kinase-focused chemical proteomicsProvides a functional readout of kinase inhibition in native lysates; high throughput.[11][13]Limited to the kinome; may not identify non-kinase off-targets.
CETSA Ligand-induced thermal stabilizationDirectly measures target engagement in intact cells; accounts for cell permeability.[16][17]Lower throughput; requires a specific antibody for each target to be validated.
In Vitro Kinase Panel Biochemical inhibition assayHigh throughput screening against hundreds of purified kinases; provides quantitative IC50 values.[20][21]May not reflect cellular activity due to artificial assay conditions (e.g., low ATP concentration).[14]

Illustrative Data Comparison

To illustrate how data from these assays can be integrated, the following table presents hypothetical results for 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline compared to a known multi-kinase inhibitor, Sunitinib.

Table 2: Hypothetical Off-Target Profile Comparison

TargetABPP (Fold Change vs. DMSO)KiNativ™ (IC50, nM)CETSA (ΔTm, °C)In Vitro Panel (IC50, nM)Assessment
On-Target: EGFR 0.1525+4.215Confirmed On-Target
Off-Target: PKN3 0.30150+2.1120Confirmed Off-Target [6]
Off-Target: SRC 0.85>10,000+0.285In Vitro Hit, Not Cellularly Relevant
Off-Target: GSR 0.25N/A+1.8N/ANon-Kinase Off-Target

This data is for illustrative purposes only.

Conclusion: A Roadmap to Comprehensive Selectivity Profiling

Assessing the off-target effects of a covalent inhibitor like 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline requires a systematic and multi-pronged strategy. The journey begins with unbiased, proteome-wide screening using techniques like ABPP to generate a list of potential interactors. This is followed by focused profiling against relevant protein families, such as the kinome, using methods like KiNativ™. Finally, key on- and off-targets must be validated in a physiological context using cellular target engagement assays like CETSA. By integrating the data from these orthogonal approaches, researchers can build a comprehensive selectivity profile, enabling informed decisions to advance the most promising and safest drug candidates.

References

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Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Molecular Weight Confirmation

Topic: Verifying the Molecular Identity of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline via HRMS Authored For: Researchers, Organic Chemists, and Drug Development Professionals Introduction: The Criticality of Mass Confirmat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying the Molecular Identity of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline via HRMS

Authored For: Researchers, Organic Chemists, and Drug Development Professionals

Introduction: The Criticality of Mass Confirmation in Synthesis and Development

In the landscape of pharmaceutical research and novel chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data is built. Before committing to costly and time-consuming biological assays, ADME studies, or further synthetic modifications, we must be certain of the compound in the vial. The target of our investigation, 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, is a novel quinoline derivative. Quinoline scaffolds are prevalent in a wide range of pharmacologically active compounds, known for activities including antibacterial, antimalarial, and anti-inflammatory properties[1]. The reactive epoxide (oxiran) moiety suggests potential for covalent modification, making precise structural confirmation paramount.

This guide provides an in-depth, practical comparison of analytical techniques for molecular weight determination, establishing why High-Resolution Mass Spectrometry (HRMS) is the definitive method for this application. We will move beyond a simple recitation of protocols to explain the causal-driven choices made during method development, ensuring a self-validating and trustworthy experimental design.

Compound Profile: 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

To confirm the molecular weight, we must first establish the theoretical exact mass. This is calculated from the molecular formula based on the most abundant naturally occurring isotopes of its constituent elements.

  • Structure:

    • Quinoline Core: C₉H₇N

    • Substituents: A methyl group (-CH₃) at position 3 and an oxiran-2-ylmethoxy group (-O-CH₂-C₂H₃O) at position 5 replace two hydrogen atoms on the quinoline core.

  • Molecular Formula: C₁₃H₁₃NO₂

  • Calculation of Monoisotopic Mass:

    • (13 x 12.000000 Da for ¹²C) + (13 x 1.007825 Da for ¹H) + (1 x 14.003074 Da for ¹⁴N) + (2 x 15.994915 Da for ¹⁶O)

    • Theoretical Exact Mass = 215.09463 Da

This exact mass is our target value. The goal of the HRMS experiment is to obtain an experimental mass value that matches this theoretical value with minimal error.

A Comparative Overview of Molecular Weight Determination Techniques

While several methods exist for determining molecular weight, they differ significantly in their accuracy, resolution, and applicability, particularly for small molecules in a research setting. Mass spectrometry (MS) is considered the gold standard for its unparalleled accuracy and sensitivity[2].

TechniquePrincipleTypical AccuracyResolutionBest Suited ForKey Limitation(s)
HRMS (e.g., Orbitrap, TOF) Measures mass-to-charge ratio (m/z) of ions with very high precision.< 5 ppmHigh (>60,000)Small molecules , peptides, metabolites, impurity profiling.[3]Higher instrument cost. Cannot distinguish isomers without chromatography.[4]
Low-Resolution MS (e.g., Quadrupole) Measures nominal (integer) m/z of ions.~100-1000 ppmLowRoutine quantification, screening.Cannot differentiate molecules with the same nominal mass but different formulas (e.g., Cysteine vs. Benzamide)[4].
¹H NMR Spectroscopy Measures nuclear spin transitions in a magnetic field.N/A for MWN/A for MWStructure elucidation. Can determine absolute MW for polymers with distinct end-groups[5].Not a direct or precise method for confirming the molecular weight of a novel small molecule.
Size Exclusion Chromatography (SEC/GPC) Separates molecules based on hydrodynamic volume in solution.Relative MWLowPolymers, large biomolecules.[6]Provides an average molecular weight relative to standards; unsuitable for small molecules[7].

As the data indicates, for the specific task of confirming the molecular formula of a new chemical entity like 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline, HRMS is the only technique that provides the necessary mass accuracy to deliver an unambiguous result.

The HRMS Workflow: A Self-Validating Protocol

The following protocol is designed for an Orbitrap-based mass spectrometer, a leading HRAM (high-resolution, accurate-mass) technology capable of resolving power up to 120,000 or higher[8]. The logic of this workflow is to systematically eliminate uncertainty at each step.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis & Confirmation SamplePrep Sample Preparation (1-10 µM in 50% ACN/H₂O) Calibrate Instrument Calibration (Low-mass range) SamplePrep->Calibrate Ensures instrument accuracy Method Method Setup (Direct Infusion, ESI+) Calibrate->Method Pre-analysis checks Acquire Data Acquisition (R=120,000, m/z 100-500) Method->Acquire Process Data Processing (Extract Ion for [M+H]⁺) Acquire->Process Compare Mass Comparison (Calculate ppm Error) Process->Compare Experimental vs. Theoretical Validate Isotopic Pattern Validation Compare->Validate < 5 ppm error Result Confirmed: C₁₃H₁₃NO₂ Validate->Result Match > 95%

Caption: Experimental workflow for HRMS confirmation.

Step-by-Step Methodology

1. Sample Preparation (The "Why"): The goal is to present the analyte to the ion source in a state amenable to efficient ionization while minimizing contaminants.

  • Protocol: Prepare a stock solution of the synthesized 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. From this stock, create a working solution at a concentration between 1 and 10 µM.[9] The final solvent for infusion should be approximately 50-80% Methanol or Acetonitrile in LCMS-grade water, often with 0.1% formic acid.

  • Causality: The acidic mobile phase (0.1% formic acid) provides a source of protons (H⁺), promoting the formation of the desired protonated molecule, [M+H]⁺, in positive electrospray ionization (ESI+). The concentration range is chosen to avoid detector saturation while ensuring sufficient signal intensity.

2. Instrument Calibration (The "Why"): An HRMS instrument's accuracy is not absolute; it can drift with environmental changes. Calibration against known standards creates a precise conversion factor from the measured time-of-flight or frequency to the final m/z value.

  • Protocol: Prior to sample analysis, perform an external calibration using the manufacturer's recommended calibration solution for the low-mass range (e.g., m/z 50-1000). Ensure the mass accuracy of the calibrant ions is within the acceptable range (typically < 1-2 ppm).

  • Causality: This step ensures that the mass assignments made by the instrument are traceable to known standards, making the subsequent measurement of our unknown compound trustworthy.

3. Data Acquisition (The "Why"): We configure the instrument to maximize the quality of data for our specific analyte.

  • Protocol (for Direct Infusion via Syringe Pump):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Orbitrap.

    • Resolution Setting: 120,000 at m/z 200.[8]

    • Scan Range: m/z 100 – 500. This range comfortably includes our target ion ([M+H]⁺ ≈ 216.10) and potential fragments or adducts.

    • Infusion Rate: 5-10 µL/min.

  • Causality: ESI+ is chosen because the quinoline nitrogen is basic and readily accepts a proton. A high-resolution setting is critical to obtain the mass accuracy needed to distinguish our target from potential isobaric interferences (molecules with the same nominal mass but different elemental compositions)[4][8].

4. Data Analysis and Validation (The "Why"): This is where we derive the result and build confidence in its validity.

  • Protocol:

    • Acquire data for 1-2 minutes to obtain an averaged, stable spectrum.

    • Using the instrument software, identify the peak corresponding to the theoretical m/z of the [M+H]⁺ ion (216.10245 Da).

    • Calculate the mass error using the formula: ppm error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

    • Examine the isotopic pattern. For C₁₃H₁₃NO₂, the software should predict a relative abundance for the [M+H+1]⁺ peak (primarily from the natural abundance of ¹³C) of approximately 14.3% relative to the monoisotopic [M+H]⁺ peak. Compare this theoretical pattern to the experimental data.

  • Causality: The mass error calculation is the primary confirmation. A result of < 5 ppm provides extremely high confidence in the elemental composition. The isotopic pattern serves as a secondary, orthogonal validation. If an experimental peak has the correct mass but the wrong isotopic distribution, it is likely not the target compound.

Interpreting the Data: A Hypothetical Result

The data below illustrates a successful confirmation.

Ion SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Isotopic Fidelity
[M+H]⁺ 216.10245216.10231-0.65 N/A
[M+H+1]⁺ 217.10580217.10568-0.55Experimental abundance matches theoretical prediction (>95% correlation)

Final Assessment

For the confirmation of a novel small molecule's molecular weight, High-Resolution Mass Spectrometry is not merely an option; it is the industry and academic standard. Its ability to deliver exact mass measurements with sub-5 ppm accuracy provides an unparalleled level of confidence that is simply unattainable with lower-resolution techniques[10]. This guide demonstrates a workflow that is not only methodologically sound but also logically self-validating, ensuring that the molecular identity of 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline is established on a foundation of robust, trustworthy, and scientifically defensible data.

References

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Comparative

Replicating the Synthesis and Biological Findings of Novel Quinoline Compounds: A Comparative Guide

Introduction The quinoline scaffold remains a privileged and versatile structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities, including antimalarial, antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold remains a privileged and versatile structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. Recent literature highlights the synthesis of novel quinoline derivatives that frequently outperform standard therapeutic agents[3]. This guide provides an in-depth comparative analysis of these compounds, detailing the mechanistic causality behind their synthesis—specifically via the Conrad-Limpach reaction—and the self-validating protocols required to rigorously replicate their biological evaluations.

Part 1: Comparative Analysis of Biological Activities

To establish a baseline for replication, it is critical to compare the quantitative efficacy of novel quinoline derivatives against established standard drugs.

Anticancer Activity

Recent studies have demonstrated the potent cytotoxic effects of novel quinoline compounds against human cancer cell lines[1]. For instance, the compound 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) acts as a highly selective, dual mTORC1/mTORC2 inhibitor. It disrupts the PI3K-Akt-mTOR signaling cascade with an IC50 of 64 nM in cell-based assays[1][4]. Other derivatives, such as quinoline-chalcone hybrids, show significant apoptotic activity against A549 lung cancer cells[1].

Table 1: In Vitro Anticancer Activity of Novel Quinoline Derivatives

Compound ID / SeriesTarget Cell LineReported IC50 (µM)Mechanism / TargetStandard Comparison
PQQHL-60 (Leukemia)0.064Dual mTORC1/mTORC2 InhibitionDoxorubicin
Quinoline-Chalcone (39)A549 (Lung)1.91PI3K/Akt/mTOR PathwayCisplatin
Compound 13ePC-3 (Prostate)2.61Pim-1 Kinase Inhibition5-Fluorouracil
Antibacterial and Antiparasitic Activity

Quinoline derivatives synthesized via the Conrad-Limpach method have shown superior inhibitory action against Gram-negative bacteria compared to Gram-positive strains, likely due to enhanced outer membrane permeability[5]. In antiparasitic assays, 3-substituted quinolines (e.g., Compound 3b) exhibited an IC50 of <0.8 µg/mL against Leishmania chagasi, significantly outperforming the standard drug pentamidine (IC50 = 2.02 µg/mL)[3].

Table 2: Antibacterial & Antiparasitic Activity of Novel Quinoline Derivatives

Compound IDTarget PathogenMIC / IC50Standard DrugStandard MIC / IC50
Quinoline Derivative 11S. aureus6.25 µg/mLChloramphenicol6.25 µg/mL
Quinoline Derivative 24E. coli3.125 µg/mLNorfloxacin3.125 µg/mL
Compound 3bL. chagasi<0.8 µg/mLPentamidine2.02 µg/mL

Part 2: Mechanistic Synthesis Workflow (The Conrad-Limpach Reaction)

The Conrad-Limpach synthesis is a highly reliable, two-step procedure for generating 4-hydroxyquinolines, a core scaffold for many bioactive derivatives[6][7].

Causality and Rationale

The reaction begins with the condensation of an aniline and a β-ketoester. The regioselectivity of the nitrogen attack on the keto group is driven by acid catalysis and moderate heat[6]. The critical rate-determining step is the subsequent thermal cyclization of the β-aminoacrylate intermediate. This step requires extreme heat (~250 °C) and an inert, high-boiling solvent (such as mineral oil or diphenyl ether) to facilitate the electrocyclic ring closure and the elimination of an alcohol molecule[6][7]. Attempting this cyclization without a high-boiling solvent drastically reduces yields to below 30%[6].

Step-by-Step Protocol
  • Enamine Formation: Dissolve the starting aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene[7].

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid. Reflux the mixture using a Dean-Stark apparatus. Rationale: This continuously removes the water byproduct, driving the thermodynamic equilibrium toward the β-aminoacrylate intermediate[7].

  • Isolation: Cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator[7].

  • Thermal Cyclization: Dissolve the crude intermediate in a high-boiling inert solvent pre-heated to 250 °C. Reflux for 1-2 hours[6][7].

  • Purification: Cool the mixture to room temperature to precipitate the product. Filter and wash with cold diethyl ether to remove residual high-boiling solvent, yielding the purified 4-hydroxyquinoline core[7].

ConradLimpach A Aniline + β-Ketoester B Condensation (Acid Catalyst, Reflux) A->B C β-Aminoacrylate (Intermediate) B->C - H2O D Thermal Cyclization (~250°C, Inert Solvent) C->D E 4-Hydroxyquinoline (Target Scaffold) D->E - ROH

Workflow and mechanism of the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Part 3: Biological Evaluation Protocols

To validate the biological efficacy of the synthesized compounds, self-validating assay systems must be employed.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT assay measures cellular metabolic activity as an indicator of cell viability and cytotoxicity[1].

  • Cell Seeding: Seed human cancer cells (e.g., HL-60 or A549) in 96-well plates at a density of 5x10³ cells/well and incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Dissolve the novel quinoline in DMSO. Treat cells with a concentration gradient (e.g., 0.01 µM to 100 µM) for 48-72 hours. Critical Step: Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced toxicity[1].

  • MTT Incubation: Replace the medium with fresh medium containing 0.5 mg/mL MTT solution. Incubate for 4 hours to allow viable cells to reduce the yellow tetrazolium salt to purple formazan crystals[1].

  • Solubilization & Measurement: Remove the medium, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader[1]. Calculate the IC50 using non-linear regression analysis.

Mechanistic Validation: PI3K/Akt/mTOR Pathway Inhibition

Compounds like PQQ exert their apoptotic effects by disrupting specific kinase pathways, specifically acting as dual inhibitors of mTORC1 and mTORC2[4].

Pathway Q Novel Quinoline (e.g., PQQ) PI3K PI3K Q->PI3K Feedback Disruption mTORC1 mTORC1 / mTORC2 Q->mTORC1 Dual Inhibition AKT Akt PI3K->AKT Activates AKT->mTORC1 Activates Prolif Cancer Cell Proliferation & Survival mTORC1->Prolif Promotes Apoptosis Apoptosis (Cell Death) mTORC1->Apoptosis Inhibition triggers

Mechanism of Action: Quinoline-mediated disruption of the PI3K/Akt/mTOR pathway.

Part 4: Causality and Self-Validation in Experimental Design

A protocol is only as strong as its internal controls and validation metrics.

  • Chemical Validation: The successful synthesis of the quinoline core must be structurally confirmed. Researchers must utilize Proton NMR (looking for chemical shifts for the aromatic ring protons at 6.5 - 8.1 ppm and amine hydrogens at 4.4 - 5.3 ppm) and FTIR spectroscopy (confirming aromatic C-H stretching at 3080 - 3030 cm⁻¹ and N-H stretching at 3500 - 3100 cm⁻¹)[5].

  • Biological Validation: In the MTT assay, a vehicle control (0.1% DMSO) must be used to establish 100% viability baseline. Simultaneously, a known standard (e.g., Doxorubicin for cancer or Norfloxacin for bacteria) must be run in parallel to validate the assay's sensitivity and provide a comparative benchmark[1][5].

References

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. ProQuest.[Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

Handling complex bifunctional molecules like 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline requires a rigorous understanding of both structural chemistry and occupational safety. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex bifunctional molecules like 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline requires a rigorous understanding of both structural chemistry and occupational safety. This guide is designed for researchers, scientists, and drug development professionals to provide actionable, causality-driven protocols for managing the unique risks associated with this compound.

Hazard Assessment & Mechanistic Toxicology

This compound presents a severe dual-hazard profile: the inherent hepatotoxicity and environmental persistence of the quinoline core, combined with the highly reactive, alkylating potential of the oxirane (epoxide) ring[1].

The primary acute and chronic risks stem from the oxirane ring. Epoxides possess significant ring strain, making them highly susceptible to nucleophilic attack by biological macromolecules[2]. In vivo, this leads to the covalent binding (alkylation) of cellular DNA and proteins, which is the fundamental mechanism behind their mutagenic, carcinogenic, and skin-sensitizing properties[3].

EpoxideTox A 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline (Reactive Epoxide) B Nucleophilic Attack (Cellular Amines/Thiols) A->B Exposure C Covalent Adduct Formation (Alkylation) B->C Ring Opening D DNA Damage / Mutagenesis C->D DNA Target E Protein Binding / Sensitization C->E Protein Target

Mechanistic pathway of epoxide-mediated cellular alkylation and toxicity.

Personal Protective Equipment (PPE) Matrix

To mitigate dermal and ocular exposure, a strict PPE regimen is mandatory. The selection of PPE is driven by the compound's ability to penetrate standard barriers and cause severe sensitization.

PPE CategorySpecificationCausality / Rationale
Gloves Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Neoprene.Epoxides and quinoline derivatives can permeate thin latex or standard nitrile over time. Double-gloving ensures a fail-safe barrier against dermal alkylation.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified) or full-face shield.Safety glasses are insufficient. The oxirane ring can cause severe, irreversible corneal damage upon contact.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, plus a chemical-resistant apron.Prevents accumulation of hazardous dust/liquids on clothing. Knit cuffs prevent wrist exposure between the glove and coat.
Respiratory N95/P100 particulate respirator or half-mask with organic vapor cartridges.Required if engineering controls (fume hood) fail or during spill cleanup, to prevent inhalation of mutagenic dust or aerosols.

Operational Workflows & Engineering Controls

Under the 4, laboratories must minimize exposure to hazardous chemicals through rigorous engineering controls and standard operating procedures[4].

Step-by-Step Handling Protocol:
  • Preparation & Isolation : Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Verify airflow monitors before unsealing the chemical.

  • Dispensing : Use anti-static spatulas. Quinoline derivatives are often light-sensitive; handle under low-light conditions and store in amber vials flushed with inert gas (Argon/N2) to prevent oxidative degradation[5].

  • Reaction Setup : Maintain an inert atmosphere. Epoxides can undergo violent exothermic homopolymerization if exposed to strong Lewis acids or bases.

  • Decontamination : Clean all spatulas and glassware immediately after use using a validated solvent sequence (e.g., acetone followed by water). Do not leave contaminated equipment in the open lab.

SafeHandling Step1 Pre-Operation Verify PPE & Fume Hood Flow Step2 Dispensing Use Anti-Static Spatula & Closed Balance Step1->Step2 Step3 Reaction Setup Inert Atmosphere (Argon/N2) Step2->Step3 Step4 Quenching Neutralize unreacted epoxide Step3->Step4 Step5 Waste Disposal Segregate as Toxic Waste Step4->Step5

Step-by-step operational workflow for handling reactive oxirane-quinoline derivatives.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate action is critical to prevent systemic absorption.

  • Dermal Exposure : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes[1]. Crucial Causality: Do not use solvents (e.g., ethanol or acetone) to wash the skin, as this dramatically increases the dermal absorption rate of the epoxide.

  • Spill Cleanup : Do not sweep dry powders, as this aerosolizes the compound. Cover the spill with damp absorbent pads or a commercial chemical spill kit. For liquid solutions, use an inert absorbent (e.g., vermiculite). Place all materials into a sealed, labeled hazardous waste container.

Waste Disposal & Decontamination

Oxirane-containing waste must never be mixed with incompatible chemicals (e.g., strong acids, bases, or amines) in a general waste carboy, as this can trigger an exothermic, runaway ring-opening reaction.

Epoxide Quenching Protocol

Unreacted 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline in reaction mixtures should be intentionally quenched before disposal to eliminate its alkylating hazard.

  • Transfer the reaction mixture to a dedicated quenching flask in the fume hood.

  • Slowly add a mild nucleophile solution (e.g., 1M sodium thiosulfate or a dilute thiourea solution) while stirring vigorously.

  • Allow the mixture to stir for 2–4 hours at room temperature to safely and completely open the epoxide ring under controlled conditions.

  • Dispose of the resulting neutralized mixture as "Hazardous Toxic Organic Waste" in compliance with local environmental regulations and the guidelines outlined in the 6[6].

References

  • CymitQuimica. (2017). Safety data sheet: (RS)-4-[4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine. Retrieved from1

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxyquinoline. Retrieved from 5

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from 4

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from 6

  • Wikipedia Contributors. Epoxide. Wikipedia, The Free Encyclopedia. Retrieved from 2

  • Manson, M. M. (1980). Epoxides: is there a human health problem? British Medical Journal. Retrieved from 3

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